molecular formula C10H10N2O2 B15542986 DL-3-Indolylglycine

DL-3-Indolylglycine

Número de catálogo: B15542986
Peso molecular: 190.20 g/mol
Clave InChI: AIZGBPJAKQNCSD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DL-3-Indolylglycine is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-2-(1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZGBPJAKQNCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DL-3-Indolylglycine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Indolylglycine is an unnatural, non-proteinogenic amino acid structurally analogous to the essential amino acid L-tryptophan. This structural similarity forms the basis of its biological activity, primarily as a competitive antagonist of tryptophan. Its indole moiety also suggests potential interactions with auxin signaling pathways in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, intended to serve as a foundational resource for researchers in drug development, biochemistry, and plant sciences.

Chemical Structure and Identification

This compound, also known as 2-amino-2-(1H-indol-3-yl)acetic acid, is a racemic mixture of the D- and L-enantiomers of 3-indolylglycine. The core structure consists of a glycine molecule where one of the alpha-hydrogens is substituted with an indole ring at the 3-position.

Chemical Structure:

Caption: 2D representation of the chemical structure of this compound.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 2-amino-2-(1H-indol-3-yl)acetic acid[1]
Synonyms This compound, 2-(Indole-3-yl)glycine, α-Amino-1H-indole-3-acetic acid[1]
CAS Number 6747-15-5[2]
Molecular Formula C₁₀H₁₀N₂O₂[2]
Molecular Weight 190.20 g/mol [2]
SMILES C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N[1]

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the available information and highlights data that is yet to be reported.

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance White to off-white solid[2]
Melting Point Data not available
pKa Data not availableExpected to have at least two pKa values for the carboxylic acid and amino groups.
Solubility Water: 4.63 mg/mL (24.34 mM)[2]Requires sonication, warming, and pH adjustment to 2 with HCl and heating to 60°C for dissolution in water[2].
Storage 4°C, sealed from moisture and light[2]

Spectral Data:

  • ¹H NMR: Expected signals would include aromatic protons of the indole ring, a singlet for the indole N-H proton, and signals for the α-proton and the amine protons of the glycine portion.

  • ¹³C NMR: Aromatic carbons of the indole ring, the α-carbon, and the carbonyl carbon of the carboxylic acid would be expected to give distinct signals.

  • IR Spectroscopy: Characteristic peaks would be expected for N-H stretching (indole and amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 190.20.

Synthesis

A specific, detailed protocol for the synthesis of this compound is not widely published. However, general methods for the synthesis of 3-indolylglycine derivatives can be adapted. A promising approach is the one-pot, three-component aza-Friedel-Crafts reaction.

Experimental Protocol: General Aza-Friedel-Crafts Synthesis of 3-Indolylglycines

This protocol is adapted from methodologies for the synthesis of related 3-indolylglycine derivatives and may require optimization for this compound.

  • Reaction Setup: In a suitable reaction vessel, combine indole (1.0 mmol), an aldehyde (e.g., glyoxylic acid, 1.2 mmol), and an amine source (e.g., ammonia or a protected amine, 1.2 mmol) in a suitable solvent (e.g., water).

  • Reaction Conditions: The reaction may be facilitated by a surfactant such as sodium dodecyl sulfate (SDS) and heating (e.g., 50°C). The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization.

Synthesis_Workflow General Synthesis Workflow for 3-Indolylglycines Indole Indole Reaction One-Pot Reaction (e.g., aza-Friedel-Crafts) Indole->Reaction Aldehyde Aldehyde (e.g., Glyoxylic Acid) Aldehyde->Reaction Amine Amine Source Amine->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of 3-indolylglycines.

Biological Activity and Mechanism of Action

The biological effects of this compound stem from its structural similarity to L-tryptophan, positioning it as a competitive antagonist in various biological systems.

Tryptophan Antagonism

As a tryptophan analog, this compound can compete with tryptophan for the active sites of enzymes involved in its metabolism. This can disrupt downstream pathways that rely on tryptophan as a precursor.

Mechanism of Tryptophan Antagonism:

This compound can potentially inhibit enzymes such as tryptophan synthase, which is responsible for the final step in tryptophan biosynthesis. By binding to the active site, it can prevent the synthesis of endogenous tryptophan.

Tryptophan_Antagonism Mechanism of Tryptophan Antagonism Tryptophan L-Tryptophan Enzyme Tryptophan-Metabolizing Enzyme (e.g., Tryptophan Synthase) Tryptophan->Enzyme Binds to active site DL3IG This compound DL3IG->Enzyme Competitively binds to active site Inhibition Inhibition Product Metabolic Products (e.g., Proteins, Serotonin) Enzyme->Product Catalyzes

Caption: Competitive inhibition of tryptophan-metabolizing enzymes.

Experimental Protocol: Tryptophan Antagonism Assay (General)

  • Culture Preparation: Prepare a liquid culture of a bacterial strain that requires tryptophan for growth (an auxotroph).

  • Assay Setup: In a 96-well plate, add a minimal medium lacking tryptophan.

  • Addition of Compounds: To different wells, add:

    • A limiting concentration of L-tryptophan (to support minimal growth).

    • The limiting concentration of L-tryptophan plus varying concentrations of this compound.

    • Controls with no L-tryptophan and with this compound alone.

  • Inoculation and Incubation: Inoculate all wells with the tryptophan-auxotrophic bacteria and incubate at an appropriate temperature.

  • Measurement: Measure bacterial growth over time by monitoring the optical density at 600 nm (OD₆₀₀). Inhibition of growth in the presence of this compound would indicate tryptophan antagonism.

Interference with Auxin Signaling

The indole structure of this compound is similar to that of the plant hormone auxin (indole-3-acetic acid, IAA). This suggests that it may act as an auxin antagonist, interfering with auxin signaling pathways that are crucial for plant growth and development.

Potential Mechanism of Auxin Antagonism:

Auxin perception in plants is mediated by the TIR1/AFB family of F-box proteins. Auxin acts as a "molecular glue" to promote the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the activation of auxin-responsive genes. Indole-containing compounds can interfere with this process. While not definitively shown for this compound, it is plausible that it could compete with IAA for binding to the TIR1 receptor, thereby inhibiting the degradation of Aux/IAA proteins and repressing auxin-mediated gene expression.

Auxin_Antagonism Hypothesized Auxin Antagonism Pathway cluster_signaling Auxin Signaling IAA Auxin (IAA) TIR1 TIR1 Receptor IAA->TIR1 Binds to AuxIAA Aux/IAA Repressor TIR1->AuxIAA Interacts with SCF SCF Complex AuxIAA->SCF Recruited to Degradation Aux/IAA Degradation SCF->Degradation Ubiquitination & ARF ARF Transcription Factor Degradation->ARF Releases GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression Activates DL3IG This compound DL3IG->TIR1 Competes for binding site Block Inhibition

Caption: Hypothesized competitive inhibition of the TIR1 auxin receptor.

Experimental Protocol: Root Elongation Assay for Auxin Activity

This is a classic and straightforward assay to assess auxin or anti-auxin effects.

  • Seedling Preparation: Germinate and grow seedlings (e.g., Arabidopsis thaliana) on a vertical agar plate with a suitable growth medium.

  • Treatment: Prepare agar plates containing a range of concentrations of this compound. As controls, use plates with no added compounds and plates with a known auxin (e.g., IAA) and a known auxin antagonist.

  • Transfer and Growth: Transfer seedlings of a consistent age and root length to the treatment and control plates.

  • Measurement: Mark the position of the root tip at the time of transfer. After a set period of growth (e.g., 24-48 hours), measure the new root growth from the initial mark.

  • Analysis: Compare the root elongation in the presence of this compound to the controls. Inhibition of root elongation would be consistent with anti-auxin activity.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several research areas:

  • Protein Engineering and Design: As an unnatural amino acid, it can be incorporated into peptides and proteins to study protein structure and function, or to create novel proteins with altered properties[2].

  • Drug Discovery: Its role as a tryptophan antagonist makes it a lead compound for the development of antimicrobial or anticancer agents that target tryptophan metabolism in pathogens or cancer cells.

  • Agricultural Research: Its potential as an auxin antagonist could be explored for the development of novel herbicides or plant growth regulators.

Conclusion

This compound is a molecule with significant potential in biochemical and agricultural research. Its structural analogy to tryptophan and auxin provides clear avenues for its biological activity. However, a comprehensive understanding of its properties and mechanisms of action is currently limited by the lack of detailed experimental data for the compound itself. Further research to elucidate its precise physicochemical properties, develop specific and efficient synthesis protocols, and to perform detailed biological assays is crucial to fully unlock its potential in drug development and other applications. This guide serves as a starting point for researchers interested in exploring the multifaceted nature of this compound.

References

DL-3-Indolylglycine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DL-3-Indolylglycine, an unnatural amino acid with potential applications in drug design and functional proteomics. Given the limited publicly available data on this specific molecule, this document outlines detailed experimental protocols for determining its solubility and stability profiles, based on established methodologies for similar compounds.

Core Concepts: Solubility and Stability

The therapeutic efficacy and development of any potential drug candidate, such as this compound, are fundamentally dependent on its physicochemical properties. Solubility , the ability of a compound to dissolve in a solvent to form a homogeneous solution, is critical for its absorption, distribution, and formulation. Stability , the capacity of a compound to resist chemical change over time under various environmental conditions, ensures its safety, potency, and shelf-life. Understanding these parameters is a prerequisite for advancing a compound through the drug development pipeline.

Solubility Profile of this compound

This compound is a solid, appearing as a white to off-white substance.[1] Its structure, featuring both a hydrophilic amino acid moiety and a more lipophilic indole ring, suggests a complex solubility behavior.

Quantitative Solubility Data

Currently, there is limited specific quantitative solubility data for this compound in the public domain. The available information indicates poor solubility in water under standard conditions. One source reports a solubility of 4.63 mg/mL in water, but this was achieved with the aid of ultrasonication, warming, and adjusting the pH to 2 with hydrochloric acid, followed by heating to 60°C.[1]

To facilitate further research, the following table provides a template for systematically recording the solubility of this compound in various relevant solvents at different temperatures.

Table 1: Quantitative Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water (pH 7.0)25Data not availableData not availableHPLC/UV
Water (pH 2.0, HCl)25Data not availableData not availableHPLC/UV
Water (pH 2.0, HCl)604.63[1]0.0243[1]Gravimetric (with assistance)
Phosphate Buffered Saline (PBS, pH 7.4)25Data not availableData not availableHPLC/UV
Methanol25Data not availableData not availableHPLC/UV
Ethanol25Data not availableData not availableHPLC/UV
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableHPLC/UV
Acetone25Data not availableData not availableHPLC/UV
Acetonitrile25Data not availableData not availableHPLC/UV
Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a panel of solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, acetone, acetonitrile)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18 reversed-phase)

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions to create a series of calibration standards of different concentrations.

    • Inject each standard into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Equilibrate the samples in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the samples to stand to let undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_stock Prepare Stock Solution prep_cal Create Calibration Standards prep_stock->prep_cal cal_curve Generate Calibration Curve prep_cal->cal_curve prep_sample Prepare Saturated Samples equilibrate Equilibrate Samples prep_sample->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample hplc_analysis Analyze by HPLC filter_sample->hplc_analysis calc_sol Calculate Solubility hplc_analysis->calc_sol cal_curve->calc_sol

Workflow for Solubility Determination

Stability Profile of this compound

The stability of this compound is crucial for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Storage Recommendations

For long-term storage, solid this compound should be kept at 4°C in a sealed container, protected from moisture and light.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in sealed containers and protected from light.[1]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict its degradation profile.

Table 2: Forced Degradation Study Design for this compound

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, reflux for 4 hours at 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, reflux for 4 hours at 60°CTo assess stability in alkaline environments.
Oxidative Degradation 3% H₂O₂, stored at room temperature for 24 hoursTo evaluate susceptibility to oxidation.
Thermal Degradation Solid sample heated at 105°C for 24 hoursTo determine the effect of high temperature on the solid state.
Photostability Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meterTo assess degradation upon exposure to light.[2]
Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Objective: To develop and validate an HPLC method that can resolve this compound from its potential degradation products.

Materials:

  • This compound

  • Reagents for forced degradation (HCl, NaOH, H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Analytical column (e.g., C18 reversed-phase)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Method Development:

    • Develop a reversed-phase HPLC method for the quantification of this compound. Initial conditions could involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

    • Optimize the mobile phase composition, pH, flow rate, and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

  • Forced Degradation:

    • Subject this compound to the stress conditions outlined in Table 2.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Specificity and Peak Purity Analysis:

    • Analyze the stressed samples using the developed HPLC method with a PDA or MS detector.

    • Assess the specificity of the method by demonstrating that the peaks of the degradation products are well-resolved from the peak of this compound.

    • Perform peak purity analysis for the this compound peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradation products.

  • Method Validation:

    • Once the method is shown to be stability-indicating, validate it according to ICH guidelines for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

G Workflow for Stability-Indicating Method Development cluster_method_dev Method Development cluster_degradation Forced Degradation cluster_analysis Analysis and Validation dev_hplc Develop Initial HPLC Method opt_hplc Optimize Chromatographic Conditions dev_hplc->opt_hplc analyze_stressed Analyze Stressed Samples by HPLC opt_hplc->analyze_stressed stress_acid Acid Hydrolysis stress_acid->analyze_stressed stress_base Base Hydrolysis stress_base->analyze_stressed stress_ox Oxidation stress_ox->analyze_stressed stress_therm Thermal stress_therm->analyze_stressed stress_photo Photostability stress_photo->analyze_stressed peak_purity Assess Specificity and Peak Purity analyze_stressed->peak_purity validate_method Validate Method (ICH Guidelines) peak_purity->validate_method G Drug Development Progression for this compound cluster_physchem Physicochemical Characterization cluster_formulation Formulation Development cluster_preclinical Preclinical Studies solubility Determine Solubility Profile formulation Develop Stable Formulation solubility->formulation stability Establish Stability Profile stability->formulation in_vitro In Vitro Efficacy & Toxicity formulation->in_vitro in_vivo In Vivo Pharmacokinetics & Efficacy in_vitro->in_vivo

References

Spectroscopic Profile of DL-3-Indolylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for DL-3-Indolylglycine, an unnatural amino acid of interest in various research and drug development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents it in a structured format for easy interpretation, and details the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.65d7.81HAr-H
7.55d8.11HAr-H
7.20s1HAr-H
7.12t7.51HAr-H
7.03t7.51HAr-H
5.23s1Hα-CH
3.80br s2HNH₂

Solvent: D₂O

Table 2: Mass Spectrometry (LC-MS) Data of this compound
ParameterValue
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.19
[M+H]⁺191.08
Retention Time0.556 min
Table 3: Infrared (IR) Spectroscopic Data of this compound
Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretch (amine and indole)
3100-3000C-H stretch (aromatic)
1700-1680C=O stretch (carboxylic acid)
1600-1450C=C stretch (aromatic)
1400-1300C-N stretch
1300-1200O-H bend (carboxylic acid)
750-700C-H bend (aromatic)

Note: The IR data is a representative spectrum for a closely related indole derivative and may show slight variations for this compound.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment of this compound.

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

Sample Preparation: A 1-5 mg sample of this compound was dissolved in 0.5 mL of deuterium oxide (D₂O).

Data Acquisition:

  • Pulse Program: A standard ¹H NMR pulse sequence was used.

  • Number of Scans: 16 scans were acquired to ensure a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 8223.68 Hz was used.

  • Temperature: The experiment was conducted at 298 K.

Data Processing: The acquired Free Induction Decay (FID) was processed using MestReNova software. Processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of this compound.

Instrumentation: An Agilent 1260 Infinity II HPLC system coupled to an Agilent 6120 Quadrupole LC/MS detector.

Chromatographic Conditions:

  • Column: Agilent ZORBAX SB-C18, 4.6 x 30 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile (0.1% Formic Acid)

  • Gradient: A linear gradient from 10% B to 90% B over 3 minutes, followed by a 1-minute hold at 90% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Fragmentor Voltage: 70 V.

  • Gas Temperature: 350 °C.

  • Gas Flow: 12 L/min.

  • Nebulizer Pressure: 40 psi.

  • Scan Range: m/z 100-800.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A PerkinElmer Spectrum Two FT-IR Spectrometer.

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum was baseline corrected and the peaks were labeled.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR_Data 1H NMR Spectrum NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Potential Metabolic Pathway of Indole-3-Glycine

metabolic_pathway Tryptophan Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Aminotransferase Indole_3_acetaldehyde Indole-3-acetaldehyde Indole_3_pyruvic_acid->Indole_3_acetaldehyde Decarboxylase Indole_3_acetic_acid Indole-3-acetic acid (Auxin) Indole_3_acetaldehyde->Indole_3_acetic_acid Dehydrogenase Glycine_conjugation Glycine Conjugation Indole_3_acetic_acid->Glycine_conjugation IAA-amido synthetase Indolylglycine This compound Glycine_conjugation->Indolylglycine

Caption: A potential metabolic pathway involving the formation of Indole-3-Glycine.

The Genesis of a Privileged Scaffold: A Technical History of Indolylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today charts the history and discovery of indolylglycine derivatives, a class of compounds that has emerged as a "privileged scaffold" in medicinal chemistry. This in-depth resource, tailored for researchers, scientists, and drug development professionals, details the evolution of their synthesis, elucidates their mechanisms of action through key signaling pathways, and presents a wealth of quantitative biological data.

The indole ring, a bicyclic aromatic heterocycle, was first isolated in 1866 by Adolf von Baeyer through the zinc dust distillation of oxindole, a derivative of the dye indigo.[1] The late 19th century saw the development of foundational synthetic methods, most notably the Fischer indole synthesis in 1883, which remains a cornerstone of indole chemistry.[1][2] However, the specific journey of indolylglycine derivatives began later, with a seminal 1940 publication by J.W. Baker detailing the synthesis of indolyl-3-glyoxylic acid and racemic 3-indolylglycine.[3] This marked the formal entry of this important subclass into the scientific literature.

Early interest in indole derivatives was largely driven by their presence in a vast array of natural products, including the essential amino acid tryptophan and numerous complex alkaloids.[1][4] This natural prevalence hinted at their inherent biological relevance and spurred further investigation into their synthetic accessibility and pharmacological potential.

Modern synthetic efforts have expanded the chemist's toolkit for constructing indolylglycine derivatives with high efficiency and stereocontrol. Key among these are the Larock indole synthesis, a palladium-catalyzed heteroannulation, and various iterations of the Friedel-Crafts reaction.[2][5] These methods have enabled the creation of diverse libraries of indolylglycine analogs for biological screening.

The true value of indolylglycine derivatives lies in their broad and potent biological activities, which are now understood to be mediated through their interaction with a variety of critical cellular signaling pathways. This guide provides detailed visualizations of these interactions, offering researchers a clear understanding of their mechanisms of action.

Key Signaling Pathways Modulated by Indolylglycine Derivatives

1. Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation:

Indolylglycine derivatives have been identified as potent inhibitors of CDKs, key regulators of the cell cycle. By targeting CDKs, these compounds can halt the proliferation of cancer cells.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates S Phase Proteins S Phase Proteins CDK2->S Phase Proteins phosphorylates Cyclin A Cyclin A Cyclin A->CDK2 activates Indolylglycine Derivative Indolylglycine Derivative Indolylglycine Derivative->CDK4/6 inhibits Indolylglycine Derivative->CDK2 inhibits

CDK/Cyclin cell cycle regulation pathway and points of inhibition.

2. Epidermal Growth Factor Receptor (EGFR) Signaling:

The EGFR pathway is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Certain indolylglycine derivatives act as antagonists to this pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Grb2/Sos Grb2/Sos Dimerization & Autophosphorylation->Grb2/Sos recruits Ras Ras Grb2/Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival promotes Indolylglycine Derivative Indolylglycine Derivative Indolylglycine Derivative->EGFR inhibits

EGFR signaling cascade and the inhibitory action of indolylglycine derivatives.

3. Vascular Endothelial Growth Factor Receptor (VEGFR-2) Signaling:

VEGFR-2 signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indolylglycine derivatives can disrupt this process by inhibiting VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ activates PI3K PI3K Dimerization & Autophosphorylation->PI3K activates Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration PLCγ->Endothelial Cell Proliferation & Migration promotes Akt Akt PI3K->Akt activates Akt->Endothelial Cell Proliferation & Migration promotes Indolylglycine Derivative Indolylglycine Derivative Indolylglycine Derivative->VEGFR-2 inhibits

VEGFR-2 signaling in angiogenesis and its inhibition.

4. Stimulator of Interferon Genes (STING) Pathway:

The STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Some indolylglycine derivatives have been shown to modulate this pathway, suggesting their potential in treating inflammatory and autoimmune diseases.

STING_Pathway Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type I Interferons Type I Interferons IRF3->Type I Interferons induces transcription Indolylglycine Derivative Indolylglycine Derivative Indolylglycine Derivative->STING inhibits

The cGAS-STING pathway and its modulation by indolylglycine derivatives.

Quantitative Biological Activity

The guide compiles extensive quantitative data on the biological activity of various indolylglycine derivatives. This information is presented in clearly structured tables for easy comparison, allowing researchers to quickly assess the potency and selectivity of different compounds.

Table 1: Inhibitory Activity of Indolylglycine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound IDTargetIC50 (µM)
VbCDK40.056
VkCDK40.049
VmCDK40.073
VdCDK60.075
VhCDK60.095

Table 2: Cytotoxic Activity of Indolylglycine Derivatives against Breast Cancer Cell Lines

Compound IDCell LineIC50 (µM)
VfMCF-72.91
VfMDA-MB-2311.914
VgMCF-70.891
VgMDA-MB-2313.479

Table 3: Receptor Binding Affinity of Indolylglycine and Related Indole Derivatives

Compound IDReceptorKi (nM)
14aDopamine D30.18
14bDopamine D30.4
-NMDA (glycine site)< 1000

Table 4: Enzyme Inhibitory Activity of Indolylglycine and Related Indole Derivatives

Compound IDEnzyme TargetIC50 (µM)
6aPDK10.112
33aTopoisomerase15.43
33bTopoisomerase20.53
4dcSTING0.14
66MAO-A8.23
68MAO-A0.07

Experimental Protocols

To facilitate further research and development, this guide provides detailed experimental protocols for key synthetic and biological evaluation methods.

General Procedure for the Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water

To a solution of indole or N-methylindole (10 mmol) and glyoxylic acid (10 mmol) in water (30 mL) is added an aliphatic amine (10 mmol). The mixture is stirred for 1 hour at ambient temperature. The resulting precipitate is collected by filtration and purified by trituration in hot methanol followed by hot ethyl acetate to afford the desired indol-3-yl-glycine derivative.[5]

MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare various concentrations of the indolylglycine derivatives in the appropriate cell culture medium. After 24 hours of incubation, replace the existing medium with 100 µL of the medium containing the different compound concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Radioligand Binding Assay for Dopamine D3 Receptors

All competition binding experiments are carried out in a 96-well plate. In each well, incubate 2 µg of membranes from a D3 receptor-expressing cell line with 1 nM of [3H]-Spiperone and the test compound at various concentrations. Non-specific binding is determined in the presence of 1 µM Haloperidol. The plate is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is quantified by liquid scintillation counting. The IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

This comprehensive guide serves as a critical resource for the scientific community, providing a solid foundation for the future design and development of novel therapeutics based on the versatile indolylglycine scaffold.

References

The Core Mechanism of DL-3-Indolylglycine: A Tryptophan Antagonist with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Indolylglycine, a synthetic analog of the essential amino acid L-tryptophan, is emerging as a molecule of significant interest in biological research and drug development. Its structural similarity to tryptophan positions it as a competitive antagonist, with the potential to modulate critical metabolic pathways that influence a spectrum of physiological and pathological processes, including immune response, neurotransmission, and carcinogenesis. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, focusing on its interaction with key enzymes of tryptophan metabolism—Indoleamine 2,3-dioxygenase (IDO1), Tryptophan 2,3-dioxygenase (TDO), and Tryptophan Hydroxylase (TPH)—and its potential to modulate signaling through the Aryl Hydrocarbon Receptor (AhR). This document consolidates available (though limited for the specific compound) quantitative data for related indole derivatives, details relevant experimental protocols, and presents visual workflows and signaling pathways to facilitate a deeper understanding of its biological activities.

Introduction: The Significance of Tryptophan Metabolism

L-tryptophan is an essential amino acid that serves as a crucial precursor for the synthesis of proteins and a variety of bioactive molecules. In mammals, tryptophan is primarily metabolized through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway (mediated by gut microbiota). Dysregulation of these pathways has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

  • The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes IDO1 and TDO. It produces several neuroactive and immunomodulatory metabolites. IDO1 is of particular interest in oncology as its upregulation in the tumor microenvironment leads to tryptophan depletion and the production of kynurenine, which collectively suppress T-cell-mediated anti-tumor immunity.

  • The Serotonin Pathway: Initiated by the enzyme TPH, this pathway leads to the production of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. It plays a critical role in regulating mood, sleep, and appetite.

  • The Indole Pathway and the Aryl Hydrocarbon Receptor (AhR): Gut microbiota can metabolize tryptophan into various indole derivatives. Many of these, along with certain tryptophan metabolites from the kynurenine pathway, are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, inflammation, and cellular differentiation.

Given the central role of these pathways in health and disease, molecules that can modulate their activity are of significant therapeutic interest. This compound, as a tryptophan analog, is hypothesized to exert its biological effects by interfering with these metabolic routes.

Putative Mechanism of Action of this compound

As a structural mimic of L-tryptophan, this compound is predicted to act as a competitive antagonist at the active sites of tryptophan-metabolizing enzymes and at tryptophan binding sites on receptors.

Inhibition of Tryptophan-Metabolizing Enzymes

The primary hypothesized mechanism of action for this compound is the competitive inhibition of key enzymes in the tryptophan metabolic pathways.

  • Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO): By binding to the active site of IDO1 and TDO, this compound could block the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway. This would counteract the immunosuppressive effects of IDO1 in the tumor microenvironment by preventing tryptophan depletion and the accumulation of kynurenine.

  • Tryptophan Hydroxylase (TPH): Competitive inhibition of TPH by this compound would reduce the synthesis of serotonin. This could have therapeutic implications in conditions characterized by excessive serotonin production.

The following diagram illustrates the potential points of intervention for this compound in the major tryptophan metabolic pathways.

Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway cluster_serotonin Serotonin Pathway cluster_indole Indole Pathway (Microbiota) Tryptophan L-Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO TPH TPH Tryptophan->TPH Microbiota Gut Microbiota Tryptophan->Microbiota DL3IG This compound (Antagonist) DL3IG->IDO1_TDO Inhibition DL3IG->TPH Inhibition AhR Aryl Hydrocarbon Receptor (AhR) DL3IG->AhR Putative Ligand Binding NFK N-Formylkynurenine IDO1_TDO->NFK O2 Kynurenine Kynurenine NFK->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Kynurenine->AhR Ligand Binding Five_HTP 5-Hydroxytryptophan TPH->Five_HTP O2, BH4 Serotonin Serotonin Five_HTP->Serotonin Neurotransmission Neurotransmission Serotonin->Neurotransmission Indoles Indole Derivatives Microbiota->Indoles Indoles->AhR Ligand Binding Gene_Expression Gene Expression (Immune Modulation) AhR->Gene_Expression

Figure 1: Overview of Tryptophan Metabolism and Putative Sites of Action for this compound.
Modulation of the Aryl Hydrocarbon Receptor (AhR)

Many indole derivatives are known to be ligands for the Aryl Hydrocarbon Receptor (AhR). It is plausible that this compound or its metabolites could also bind to and modulate AhR activity. Depending on the nature of this interaction (agonist or antagonist), it could lead to a variety of downstream effects on gene expression, particularly those involved in immune regulation and inflammation.

The following diagram depicts the general signaling pathway of AhR activation.

AhR_Signaling DL3IG This compound (Putative Ligand) AhR_complex AhR-Hsp90-XAP2 Complex (Cytoplasm) DL3IG->AhR_complex Binds AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Heterodimer (Nucleus) AhR_ligand->AhR_ARNT Translocates to Nucleus + Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-10) XRE->Target_Genes Modulates

Figure 2: Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Data Presentation: Quantitative Analysis of Related Indole Derivatives

Table 1: Inhibitory Activity of Indole Derivatives against IDO1

CompoundIC50 (μM)Assay TypeReference
Epacadostat (INCB024360)0.07 (enzyme), 0.019 (cellular)Enzymatic and Cellular[1]
1-Methyl-DL-Tryptophan- (Inhibitor)Cellular[2]
MMG-03580.33 (enzyme), 0.002 (mIDO1 cellular), 0.08 (hIDO1 cellular)Enzymatic and Cellular[3]
Candesartan Cilexetil12 (enzyme), 2.6 (cellular)Enzymatic and Cellular[3]
Cinnabarinic acid0.46Enzymatic[3]

Table 2: Binding Affinity of Indole Derivatives to Receptors

CompoundReceptorKi (nM)Reference
N-(indol-3-ylglyoxylyl)benzylamine derivativesBenzodiazepine Receptor (BzR)11 - 67[4]
Indole-3-carbinol (ICZ metabolite)Aryl Hydrocarbon Receptor (AhR)0.19 (K_D)[5]
6-formylindolo[3,2-b]carbazole (FICZ)Aryl Hydrocarbon Receptor (AhR)0.07 (K_D)[5]
GNF351Aryl Hydrocarbon Receptor (AhR)High-affinity ligand[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the mechanism of action of this compound.

High-Throughput Screening (HTS) for IDO1 Inhibition

This protocol describes a fluorescence-based assay suitable for HTS to identify and characterize inhibitors of IDO1.

Materials:

  • Recombinant Human IDO1 Enzyme

  • This compound (or other test compounds)

  • L-Tryptophan (Substrate)

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Assay Cofactors: Ascorbic acid, Methylene blue, Catalase

  • Fluorogenic Developer Solution

  • Black, flat-bottom 384-well microplates

  • Plate sealer

  • Acoustic liquid handler or pintool

  • Microplate reader

Protocol:

  • Compound Plating: Using an acoustic liquid handler or a pintool, transfer 20-50 nL of test compounds (dissolved in DMSO) and controls to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the IDO1 enzyme solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Prepare the L-Tryptophan substrate solution in IDO1 Assay Buffer. Add 10 µL of the substrate solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Detection: Add the fluorogenic developer solution to each well.

  • Readout: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 value for active compounds.

The following diagram illustrates the workflow for this HTS protocol.

HTS_Workflow start Start compound_plating Compound Plating (384-well plate) start->compound_plating enzyme_addition Add IDO1 Enzyme compound_plating->enzyme_addition pre_incubation Pre-incubation (15 min, RT) enzyme_addition->pre_incubation substrate_addition Add L-Tryptophan (Substrate) pre_incubation->substrate_addition reaction_incubation Reaction Incubation (e.g., 60 min, 37°C) substrate_addition->reaction_incubation detection Add Fluorogenic Developer reaction_incubation->detection readout Measure Fluorescence (Plate Reader) detection->readout data_analysis Data Analysis (% Inhibition, IC50) readout->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for High-Throughput Screening of IDO1 Inhibitors.
Cell-Based Assay for Tryptophan Metabolism

This protocol allows for the quantification of tryptophan and its metabolites in cell culture supernatants to assess the impact of this compound on cellular tryptophan metabolism.

Materials:

  • Cell line of interest (e.g., IFN-γ stimulated cancer cells expressing IDO1)

  • Cell culture medium and supplements

  • This compound (or other test compounds)

  • 96-well cell culture plates

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for a desired time period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Sample Preparation:

    • Add an internal standard mix to the supernatant.

    • Precipitate proteins using a suitable method (e.g., cold methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify tryptophan and its key metabolites (e.g., kynurenine, serotonin).

  • Data Analysis: Determine the changes in metabolite concentrations in response to treatment with this compound.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol describes a reporter gene assay to determine if this compound can activate the AhR signaling pathway.

Materials:

  • Reporter cell line stably expressing an AhR-responsive luciferase reporter gene (e.g., 1A2-DRE™ cells)

  • Cell culture medium and supplements

  • This compound (or other test compounds)

  • Positive control (e.g., TCDD or FICZ)

  • White, sterile, 96-well assay plates

  • Luciferase detection reagent

  • Luminometer

Protocol:

  • Cell Dispensing: Dispense the reporter cells into the wells of a 96-well plate and allow them to equilibrate overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with a dilution series of this compound, a positive control, and a vehicle control.

  • Incubation: Incubate the plate for 22-24 hours.

  • Luciferase Assay: Discard the treatment media and add the luciferase detection reagent to each well.

  • Readout: Measure the luminescence (Relative Light Units, RLU) from each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold activation of AhR relative to the vehicle control for each concentration of the test compound.

Conclusion and Future Directions

This compound holds promise as a modulator of tryptophan metabolism with potential therapeutic applications. Its structural analogy to L-tryptophan strongly suggests a mechanism of action centered on the competitive inhibition of key metabolic enzymes and potential interaction with the Aryl Hydrocarbon Receptor. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise molecular targets and downstream biological effects of this compound.

Future research should focus on obtaining direct quantitative data for the binding and inhibitory activity of this compound against IDO1, TDO, and TPH. Furthermore, comprehensive studies are needed to characterize its agonist or antagonist activity at the AhR and to explore its efficacy in preclinical models of cancer and other diseases where tryptophan metabolism is dysregulated. A thorough understanding of its structure-activity relationship will be crucial for the development of more potent and selective indolylglycine-based therapeutics.

References

The Enigmatic Potential of DL-3-Indolylglycine: A Technical Guide to Its Biological Activities and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-3-Indolylglycine, an unnatural amino acid structurally analogous to tryptophan, presents a compelling yet largely unexplored scaffold for therapeutic innovation. As a member of the vast and pharmacologically rich indole family, its potential biological activities are of significant interest to the scientific and drug development communities. This technical guide aims to consolidate the current, albeit limited, understanding of this compound's biological profile, supplemented by a broader examination of closely related indole derivatives to illuminate its therapeutic possibilities. While direct research on this compound is sparse, the extensive bioactivity of its chemical cousins in oncology, neuroprotection, and antimicrobial applications provides a fertile ground for hypothesis-driven research and future drug discovery efforts.

The Current State of Knowledge: this compound

Direct investigations into the therapeutic biological activities of this compound are notably scarce in publicly available literature. The compound is recognized as an unnatural amino acid, distinguished by the direct attachment of the indole moiety to the α-position of glycine, a feature that differentiates it from tryptophan.[1] This structural uniqueness suggests its potential utility in the design of novel peptides and functional proteins, where it could serve as a tryptophan mimetic with altered conformational or binding properties.[1]

Phytotoxic Activity of 3-Indolylglycine Derivatives

While therapeutic data in human health is lacking, a study on synthetic 3-indolylglycine derivatives has revealed significant phytotoxic effects, suggesting potential applications in agriculture as natural-like herbicides. This research provides the most detailed biological data and experimental protocols available for this specific chemical class.

Data Presentation: Phytotoxicity of 3-Indolylglycine Derivatives

The herbicidal activity of various synthesized 3-indolylglycine derivatives was evaluated based on their ability to inhibit the germination and radicle growth of Lactuca sativa (lettuce). The results for key compounds are summarized below.

Compound IDStructureGermination Inhibition (%) at 100 µg/mLRadicle Growth Inhibition (%) at 100 µg/mL
4a Ethyl-2-(1H-indol-3-yl)-2-((4-methoxyphenyl)amino)acetate5075
4j Ethyl-2-((4-bromophenyl)amino)-2-(1H-indol-3-yl)acetate6080
4k N-((4-chlorophenyl)(1H-indol-3-yl)methyl)aniline80 95
4m N-((1H-Indol-3-yl)(pyridin-2-yl)methyl)-4-methoxyaniline4565

Experimental Protocols: Phytotoxicity Assay

  • Synthesis of 3-Indolylglycine Derivatives: The compounds were synthesized via a multicomponent aza-Friedel-Crafts reaction between indoles, aldehydes, and anilines in a water/sodium dodecyl sulfate system.[2]

  • Germination and Radicle Growth Bioassay:

    • Solutions of the test compounds were prepared at a concentration of 100 µg/mL.

    • Lactuca sativa seeds were placed on filter paper in Petri dishes.

    • The filter paper was moistened with the test solutions or a control solution.

    • The Petri dishes were incubated in a germination chamber at 25 °C with a 12-hour photoperiod for 7 days.

    • The number of germinated seeds was counted, and the length of the radicles was measured.

    • Inhibition percentages were calculated relative to the control group.

Logical Relationship: Synthesis to Biological Activity

The following diagram illustrates the workflow from the synthesis of 3-indolylglycine derivatives to the evaluation of their phytotoxic effects.

Synthesis_to_Activity cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Indole Indole Reaction Aza-Friedel-Crafts Reaction Indole->Reaction Aldehyde Aldehyde Aldehyde->Reaction Aniline Aniline Aniline->Reaction Derivative 3-Indolylglycine Derivative Reaction->Derivative Assay Phytotoxicity Assay (Lactuca sativa) Derivative->Assay Germination Germination Inhibition Assay->Germination Radicle Radicle Growth Inhibition Assay->Radicle

Fig. 1: Workflow from synthesis to phytotoxic evaluation.

Extrapolating Potential: Biological Activities of Related Indole Derivatives

Given the absence of extensive research on this compound, this section explores the well-documented biological activities of other indole derivatives. This provides a framework for predicting the potential therapeutic applications of this compound and for designing future studies.

Anticancer Activity

The indole scaffold is a cornerstone in the development of anticancer agents.[3][4][5][6][7][8][9][10][11] Numerous indole derivatives have demonstrated potent antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines.

Quantitative Data: Anticancer Activity of Indole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 ValueReference
Indole PhytoalexinsCompound K-453HCT116 (Colon)32.22 µM[2]
Pyrido[3,4-b]indolesCompound 11Breast, Colon, Melanoma, Pancreatic80-200 nM[12]
Indole-Thiophene ComplexCompound 6a/6bHT29, HepG2, HCT116, T98GNanomolar range[3]
Penta-heterocycle IndoleCompound 10bA549 (Lung), K562 (Leukemia)12.0 nM, 10 nM[4][6]

Signaling Pathways in Cancer

Indole derivatives exert their anticancer effects through the modulation of multiple signaling pathways. A prominent example is the Aryl Hydrocarbon Receptor (AhR) pathway, which is a ligand-activated transcription factor involved in regulating cell growth and differentiation.[13] Other key pathways include the PI3K/Akt/mTOR and NF-κB signaling cascades, which are crucial for cell survival, proliferation, and metastasis.[9]

Anticancer_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway Indole Indole Derivatives PI3K PI3K Indole->PI3K Inhibition NFkB NF-κB Indole->NFkB Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation NFkB->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis

Fig. 2: Key signaling pathways modulated by anticancer indoles.
Neuroprotective Effects

A growing body of evidence supports the neuroprotective potential of indole derivatives.[14][15][16][17][18][19][20][21] These compounds have shown promise in models of neurodegenerative diseases by mitigating oxidative stress, reducing neuroinflammation, and modulating signaling pathways crucial for neuronal survival.

Key Mechanisms of Neuroprotection

  • Antioxidant Activity: Many indole derivatives are potent scavengers of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[14][15][16][17][18]

  • Modulation of Signaling Pathways: Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have been shown to activate the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress.[14][15][16] They also modulate the BDNF/TrkB signaling pathway, which is essential for neuronal survival and synaptic plasticity.[14][15][16]

  • Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines and signaling pathways like NF-κB, indole derivatives can reduce the chronic neuroinflammation associated with neurodegenerative diseases.[19]

Neuroprotection_Pathways cluster_nrf2 Nrf2 Pathway cluster_bdnf BDNF/TrkB Pathway Indole Indole Derivatives (e.g., I3C, DIM) Nrf2 Nrf2 Indole->Nrf2 Activation BDNF BDNF Indole->BDNF Upregulation ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival TrkB TrkB BDNF->TrkB TrkB->Neuronal_Survival

Fig. 3: Neuroprotective signaling pathways influenced by indoles.
Antimicrobial Activity

The indole scaffold is also a promising starting point for the development of new antimicrobial agents.[22][23][24][25][26][27][28][29][30] Various derivatives have demonstrated activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Quantitative Data: Antimicrobial Activity of Indole Derivatives

Compound ClassDerivative ExampleTarget OrganismMIC (Minimum Inhibitory Concentration)Reference
Indole-3-carboxamido-polyamineCompound 13bS. aureus, A. baumannii, C. neoformans≤ 0.28 µM[22]
Indole DiketopiperazinesCompound 3b/3cS. aureus, B. subtilis, P. aeruginosa, E. coli0.94–3.87 µM[26]
3-Alkylidene-2-indoloneCompound 10f/10g/10hS. aureus (including MRSA)0.5 µg/mL[25]
Indole Hybridized DiazenylVariousE. coli, K. pneumoniae1.95 to 7.81 µg/mL[29]

Experimental Protocols: Antimicrobial Susceptibility Testing

  • Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

    • The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 20-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[23]

Future Directions and Conclusion

The biological potential of this compound remains a largely untapped area of research. The significant and diverse activities of other indole derivatives in oncology, neuroprotection, and infectious diseases strongly suggest that this compound and its novel derivatives warrant thorough investigation.

Recommendations for Future Research:

  • Systematic Screening: this compound should be subjected to a comprehensive screening cascade to evaluate its cytotoxic, neuroprotective, and antimicrobial activities against a broad range of cell lines and pathogens.

  • Synthesis of Derivatives: A medicinal chemistry program should be initiated to synthesize a library of this compound derivatives with modifications to the indole ring, the glycine backbone, and the amino and carboxyl termini to explore structure-activity relationships.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and delineate the signaling pathways they modulate.

References

An In-depth Technical Guide to the Biosynthesis Pathways of Indolylglycine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of indolylglycine compounds, with a primary focus on indolyl-3-acryloylglycine (IAG). It details the enzymatic pathways, key intermediates, and the role of the gut microbiota in their formation. Furthermore, this document includes detailed experimental protocols for the analysis and characterization of these compounds and their biosynthetic enzymes, along with a summary of available quantitative data.

Core Biosynthesis Pathway of Indolyl-3-acryloylglycine (IAG)

Indolyl-3-acryloylglycine (IAG) is a metabolite of the essential amino acid tryptophan.[1][2] Its biosynthesis is a multi-step process involving both host and microbial enzymes. The primary proposed pathway initiates with tryptophan and proceeds through indolepropionic acid and indoleacrylic acid.[1][3]

The key steps in the biosynthesis of IAG are:

  • Conversion of Tryptophan to Indolepropionic Acid: This initial step is thought to be carried out by the gut microbiota.

  • Conversion of Indolepropionic Acid to Indoleacrylic Acid (IAcrA): This step is also attributed to the metabolic activity of gut bacteria.

  • Conjugation of Indoleacrylic Acid with Glycine: In the gut wall, IAcrA is conjugated with glycine to form IAG. This reaction is catalyzed by the enzyme Glycine N-acyltransferase.[3] Phenylalanine ammonia-lyase, present in some gut microbes, may also be involved in the production of IAG from tryptophan.[1][3]

IAG_Biosynthesis cluster_gut Gut Lumen (Microbiota) cluster_host Gut Wall (Host) Tryptophan Tryptophan Indolepropionic_Acid Indolepropionic Acid Tryptophan->Indolepropionic_Acid Microbial Enzymes Indoleacrylic_Acid Indoleacrylic Acid Indolepropionic_Acid->Indoleacrylic_Acid Microbial Enzymes Indoleacrylic_Acid_Host Indoleacrylic Acid Indoleacrylic_Acid->Indoleacrylic_Acid_Host Absorption IAG Indolyl-3-acryloylglycine Indoleacrylic_Acid_Host->IAG Glycine N-acyltransferase

Biosynthesis of Indolyl-3-acryloylglycine (IAG).

Key Enzymes in IAG Biosynthesis

Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is an enzyme that can catalyze the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[4] It can also exhibit activity towards other amino acids, including tryptophan, and is found in some bacteria and fungi.[4] In the context of IAG biosynthesis, PAL in certain gut microbiota may contribute to the formation of indoleacrylic acid from tryptophan.[1][3]

Glycine N-acyltransferase (GLYAT)

Glycine N-acyltransferase (GLYAT) is a mitochondrial enzyme that belongs to the acyltransferase family.[5][6][7] It plays a role in the detoxification of xenobiotics by conjugating them with glycine.[5][8][9] In the biosynthesis of IAG, GLYAT catalyzes the final step, the conjugation of indoleacrylic acid (as its CoA thioester) with glycine to form IAG.[3][6]

Related Biosynthetic Pathways from Tryptophan

Tryptophan is a precursor to a wide array of bioactive molecules. Understanding the other metabolic fates of tryptophan provides a broader context for indolylglycine biosynthesis.

Indole-3-Acetic Acid (IAA) Biosynthesis

Indole-3-acetic acid (IAA) is a major plant auxin, and its biosynthesis from tryptophan also occurs in various microorganisms. There are several proposed pathways for IAA synthesis:

  • Indole-3-acetamide (IAM) pathway: Tryptophan is converted to IAM by tryptophan monooxygenase, which is then hydrolyzed to IAA.[10]

  • Indole-3-pyruvate (IPA) pathway: Tryptophan is converted to IPA by an aminotransferase, followed by decarboxylation to indole-3-acetaldehyde, which is then oxidized to IAA.[10][11][12]

  • Tryptamine (TAM) pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to indole-3-acetaldehyde and subsequently to IAA.[10]

  • Indole-3-acetonitrile (IAN) pathway: Tryptophan is converted to indole-3-acetaldoxime and then to IAN, which is finally hydrolyzed to IAA.[10]

IAA_Biosynthesis cluster_IAM IAM Pathway cluster_IPA IPA Pathway cluster_TAM TAM Pathway cluster_IAN IAN Pathway Tryptophan Tryptophan IAM Indole-3-acetamide Tryptophan->IAM Tryptophan monooxygenase IPA Indole-3-pyruvate Tryptophan->IPA Aminotransferase TAM Tryptamine Tryptophan->TAM Tryptophan decarboxylase IAOx Indole-3-acetaldoxime Tryptophan->IAOx Cytochrome P450 IAA_IAM Indole-3-acetic acid IAM->IAA_IAM Indole-3-acetamide hydrolase IAAld_IPA Indole-3-acetaldehyde IPA->IAAld_IPA Pyruvate decarboxylase IAA_IPA Indole-3-acetic acid IAAld_IPA->IAA_IPA Aldehyde dehydrogenase IAAld_TAM Indole-3-acetaldehyde TAM->IAAld_TAM Amine oxidase IAA_TAM Indole-3-acetic acid IAAld_TAM->IAA_TAM Aldehyde dehydrogenase IAN Indole-3-acetonitrile IAOx->IAN Aldoxime dehydratase IAA_IAN Indole-3-acetic acid IAN->IAA_IAN Nitrilase

Tryptophan-dependent IAA biosynthesis pathways.
Kynurenine Pathway

The majority of free tryptophan is metabolized through the kynurenine pathway.[13] This pathway is initiated by the enzymes Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO), which catalyze the conversion of tryptophan to N-formylkynurenine.[10][13][14] This pathway generates several neuroactive metabolites.[15]

Kynurenine_Pathway Tryptophan Tryptophan NFK N-formyl-L-kynurenine Tryptophan->NFK IDO or TDO Kynurenine Kynurenine NFK->Kynurenine Formamidase Metabolites Downstream Metabolites Kynurenine->Metabolites

Overview of the Kynurenine Pathway.

Experimental Protocols

Enzyme Activity Assays

This protocol is adapted from a method for determining PAL activity by measuring the formation of trans-cinnamic acid.[16]

PAL_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Tris-HCl buffer, L-phenylalanine) start->prep_reagents add_enzyme Add Enzyme Extract prep_reagents->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Terminate Reaction (add 4M HCl) incubate->stop_reaction measure_abs Measure Absorbance at 290 nm stop_reaction->measure_abs end End measure_abs->end

Workflow for PAL Activity Assay.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.8)

  • L-phenylalanine solution (40 mM in Tris-HCl buffer)

  • 4 M HCl

  • Enzyme extract

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.[16]

  • Add an aliquot of the enzyme extract to the reaction mixture to a total volume of 1 mL.[16]

  • Incubate the reaction mixture at 37°C for 30 minutes.[16]

  • Terminate the reaction by adding 50 µL of 4 M HCl.[16]

  • Measure the absorbance of the solution at 290 nm to quantify the amount of trans-cinnamic acid formed.[16]

  • Calculate the enzyme activity based on a standard curve of trans-cinnamic acid.[16]

This protocol is based on a sensitive radiochemical assay for GLYAT activity.[17]

Materials:

  • Phenylacetyl-CoA

  • [¹⁴C]Glycine

  • Enzyme preparation

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the enzyme preparation, phenylacetyl-CoA, and [¹⁴C]glycine.[17]

  • Incubate the reaction at the optimal temperature and time for the enzyme.

  • Stop the reaction, for example, by adding acid to precipitate proteins.

  • Separate the radiolabeled product, phenylacetyl[¹⁴C]glycine, from the unreacted [¹⁴C]glycine. This can be achieved by extraction or chromatography.

  • Quantify the amount of phenylacetyl[¹⁴C]glycine formed using liquid scintillation counting.[17]

This protocol determines TDO activity by measuring the production of N-formyl-L-kynurenine (FK) and L-kynurenine (KYN) from tryptophan using HPLC.[11]

Materials:

  • Liver slices or purified enzyme

  • L-tryptophan solution (15 mM)

  • HPLC system with a C18 column

  • Spectrophotometric detector (254 nm)

Procedure:

  • Incubate liver slices or the enzyme preparation with 15 mM L-tryptophan at 37°C.[11]

  • Take aliquots at different time points.

  • Stop the reaction (e.g., by protein precipitation).

  • Separate FK and KYN from the reaction mixture using a reversed-phase C18 HPLC column.[11]

  • Detect FK and KYN spectrophotometrically at 254 nm.[11]

  • Quantify the products based on standard curves. The enzyme activity is expressed as the sum of FK and KYN produced.[11]

Chromatographic Methods

TLC is a simple and rapid method for the qualitative analysis of indole compounds.[16][18][19]

TLC_Workflow start Start prep_plate Prepare Silica Gel TLC Plate start->prep_plate spot_sample Spot Sample and Standards prep_plate->spot_sample develop_plate Develop Plate in Solvent System spot_sample->develop_plate dry_plate Dry the Plate develop_plate->dry_plate visualize Visualize Spots (e.g., Van Urk-Salkowski reagent) dry_plate->visualize analyze Calculate Rf Values visualize->analyze end End analyze->end

Workflow for TLC analysis of indole metabolites.

Materials:

  • Silica gel TLC plates

  • Developing solvent system (e.g., a mixture of organic solvents like heptane and n-pentanol with an aqueous component)[16]

  • Sample extract and standards of indole compounds

  • Visualization reagent (e.g., Van Urk-Salkowski reagent)[18]

Procedure:

  • Prepare the TLC plate by drawing a baseline with a pencil.

  • Spot the sample extract and standards onto the baseline.

  • Place the plate in a developing chamber containing the solvent system and allow the solvent to move up the plate.[16]

  • Remove the plate when the solvent front is near the top and mark the solvent front.

  • Dry the plate.

  • Spray the plate with the visualization reagent and heat if necessary to develop the spots.[18]

  • Calculate the retention factor (Rf) for each spot and compare with the standards.

HPLC is a powerful technique for the separation and quantification of indolylglycine compounds in biological samples like urine.[1][20]

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and an acidic buffer)[21]

  • Prepared sample (e.g., urine after solid-phase extraction) and standards

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the prepared sample onto the C18 column.

  • Run a gradient elution to separate the compounds.

  • Detect the eluting compounds using a UV or fluorescence detector. For IAG, fluorescence detection with excitation at 280 nm and emission at 375 nm can be used.[21]

  • Identify and quantify the compounds by comparing their retention times and peak areas to those of known standards.

Mass Spectrometry (MS) for Analysis of Indolylglycine Compounds

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of indolylglycine compounds.[20][22][23]

Procedure Outline:

  • Sample Preparation: Extract the compounds of interest from the biological matrix (e.g., urine, plasma) using methods like protein precipitation or solid-phase extraction.[21][24]

  • Chromatographic Separation (LC): Separate the extracted compounds using an appropriate LC column and mobile phase gradient.

  • Ionization: Ionize the separated compounds using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[23]

  • Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).

  • Detection and Quantification: Detect the ions and quantify the compounds, often using tandem mass spectrometry (MS/MS) for increased specificity by monitoring specific precursor-product ion transitions.[22][23]

Quantitative Data Summary

The available quantitative data for the key enzymes in indolylglycine biosynthesis and the analytical methods for their study are summarized below. It is important to note that specific kinetic data for the direct reactions in the IAG pathway are not widely available in the literature.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxkcatSource
Phenylalanine Ammonia-Lyase (from Musa cavendishii)L-Phenylalanine1.45 mM0.15 µmol/h/mg protein-[25]
Phenylalanine Ammonia-Lyase (from Trichosporon cutaneum)L-Phenylalanine5.0 ± 1.1 mM--[3]
Glycine N-acyltransferase (human variant 156Asn > Ser)Benzoyl-CoAs0.5 = 96.6 µM--[8]
Glycine N-acyltransferase (human variant 156Asn > Ser,199Arg > Cys)Benzoyl-CoAs0.5 = 61.2 µM-9.8% of 156Asn > Ser[8]
Tryptophan 2,3-dioxygenase (mouse liver)L-Tryptophan1.2 mM59 pmol/min/mg wet weight-[11]

Table 2: Detection Limits of Analytical Methods

MethodAnalyteDetection LimitSource
TLCTryptophan1.5 µg/ml[18]
TLCIndolyl-3-acetic acid0.8 µg/ml[18]
TLCL-tryptophan0.13 µg[13][16]
HPLC-FLD3-Indoxyl Sulfate0.10 mg/L (LOQ)[21]

Conclusion

The biosynthesis of indolylglycine compounds, particularly IAG, is an intricate process at the interface of host and gut microbial metabolism. While the general pathway from tryptophan has been outlined, there remain significant gaps in our understanding, especially concerning the specific enzymes involved in the initial steps and their detailed kinetics. The provided experimental protocols offer a robust framework for researchers to further investigate these pathways. Future studies should focus on the isolation and characterization of the microbial enzymes responsible for converting tryptophan to indoleacrylic acid and on obtaining more precise quantitative data on the flux through these pathways in various physiological and pathological states. This knowledge will be crucial for developing novel therapeutic strategies targeting the gut microbiome and its metabolic products.

References

The Natural Occurrence of Indole-Based Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-based amino acids are a critical class of molecules with diverse and vital roles across the biological spectrum, from microorganisms to plants and animals. The indole nucleus, a bicyclic aromatic heterocycle, imparts unique chemical properties that are central to the function of these compounds. The most prominent among these is L-tryptophan, one of the nine essential amino acids for humans, which serves not only as a fundamental building block for proteins but also as a precursor to a vast array of bioactive metabolites.[1][2] These metabolites, including the neurotransmitter serotonin, the hormone melatonin, and the plant hormone auxin, are key regulators of numerous physiological processes. This technical guide provides an in-depth exploration of the natural occurrence of indole-based amino acids, their biosynthetic pathways, physiological significance, and the analytical methodologies used for their study.

Tryptophan: The Central Indole-Based Amino Acid

Tryptophan is an essential α-amino acid that cannot be synthesized by animals and must be obtained from the diet.[3] In contrast, plants and microorganisms can synthesize tryptophan from chorismate via the shikimic acid pathway.[3][4] This pathway is a primary target for the development of herbicides. In bacteria, the genes encoding the enzymes for tryptophan biosynthesis are often organized in the trp operon, a classic example of gene regulation.[3][5]

Tryptophan Biosynthesis Pathway

The biosynthesis of tryptophan from chorismate is a multi-step enzymatic process. The key enzymes involved are anthranilate synthase, anthranilate phosphoribosyltransferase, phosphoribosylanthranilate isomerase, indole-3-glycerol phosphate synthase, and tryptophan synthase.[6][7]

G Tryptophan Biosynthesis Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase (TrpE/G) PRA Phosphoribosyl anthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase (TrpD) PRPP Phosphoribosyl pyrophosphate PRPP->PRA CDRP Carboxyphenylamino- deoxyribulose phosphate PRA->CDRP Phosphoribosylanthranilate isomerase (TrpF) IGP Indole-3-glycerol phosphate CDRP->IGP Indole-3-glycerol phosphate synthase (TrpC) Indole Indole IGP->Indole Tryptophan synthase (alpha subunit - TrpA) Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase (beta subunit - TrpB) Serine Serine Serine->Tryptophan

Tryptophan Biosynthesis Pathway

Major Tryptophan-Derived Indole Compounds

Tryptophan is the metabolic precursor to a variety of critical indole-containing molecules. The major metabolic fates of tryptophan include the serotonin, kynurenine, and indole pathways.[8][9] While the kynurenine pathway accounts for the majority of tryptophan catabolism, the serotonin and indole pathways produce highly active signaling molecules.[8]

Serotonin (5-Hydroxytryptamine)

Serotonin is a monoamine neurotransmitter that plays a crucial role in regulating mood, appetite, sleep, and other physiological functions in animals. It is synthesized from tryptophan in a two-step enzymatic process.[10][11]

The synthesis of serotonin begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is the rate-limiting step.[10][12] 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase to produce serotonin.[11]

G Serotonin Biosynthesis Pathway Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan (5-HTP) Tryptophan->FiveHTP Tryptophan hydroxylase (TPH) Serotonin Serotonin (5-Hydroxytryptamine) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase (AADC)

Serotonin Biosynthesis Pathway
Melatonin (N-acetyl-5-methoxytryptamine)

Melatonin is a hormone primarily synthesized in the pineal gland that regulates circadian rhythms, including the sleep-wake cycle.[4][13] Its production is stimulated by darkness and inhibited by light.[14]

Melatonin synthesis is a four-step enzymatic pathway starting from tryptophan.[13][15] Serotonin, derived from tryptophan, is a key intermediate.

G Melatonin Biosynthesis Pathway Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan hydroxylase Serotonin Serotonin FiveHTP->Serotonin Aromatic L-amino acid decarboxylase NAS N-acetylserotonin Serotonin->NAS Serotonin N-acetyltransferase Melatonin Melatonin NAS->Melatonin Hydroxyindole-O- methyltransferase

Melatonin Biosynthesis Pathway
Auxin (Indole-3-acetic acid)

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin, a class of plant hormones that are critical for virtually every aspect of plant growth and development, including cell division, elongation, and differentiation.[16][17][18]

The primary route for auxin biosynthesis in plants is a two-step pathway from tryptophan.[16][19] Tryptophan is first converted to indole-3-pyruvic acid (IPA) by the TAA family of aminotransferases. Subsequently, the YUCCA family of flavin monooxygenases catalyzes the conversion of IPA to IAA.[16][19]

G Auxin (IAA) Biosynthesis Pathway Tryptophan Tryptophan IPA Indole-3-pyruvic acid (IPA) Tryptophan->IPA TAA family (aminotransferase) IAA Indole-3-acetic acid (IAA) IPA->IAA YUCCA family (flavin monooxygenase)

Auxin (IAA) Biosynthesis Pathway

Quantitative Data on Indole-Based Amino Acids

The concentration of tryptophan and its derivatives varies significantly depending on the organism, tissue, and physiological state. The following tables summarize representative quantitative data from the literature.

Table 1: Tryptophan Concentrations in Human Biological Fluids

Biological FluidConcentration RangeNotesReference(s)
Plasma3.02 - 18.70 µg/mLVaries with dietary intake and time of day.[16]
Serum44.7 - 59.6 µMCan be influenced by inflammatory conditions.[20]

Table 2: Serotonin Concentrations in Human Blood Components

Blood ComponentConcentration RangeNotesReference(s)
Platelets579 ± 169 ng/10⁹ plateletsPlatelets are the major storage site of serotonin in the blood.[15]
Whole Blood130 ± 42.3 ng/mL[15]
Platelet-Poor Plasma5.11 - 5.31 nmol/L[21]

Table 3: Melatonin Concentrations in Human Plasma

Time of DayConcentration RangeNotesReference(s)
Daytime10 - 20 pg/mLLevels are low during light exposure.[6]
Nighttime (Peak)80 - 120 pg/mLPeak concentrations occur in darkness.[6]

Table 4: Indole-3-acetic Acid (IAA) Concentrations in Plant Tissues

Plant SpeciesTissueConcentration Range (ng/g fresh weight)Reference(s)
WheatShoots< 1 - 10[3]
Pinto BeansShoots10 - 50[3]
SoybeansShoots50 - 100[3]
CottonShoots10 - 50[3]
CornShoots1 - 10[3]

Experimental Protocols

Accurate quantification of indole-based amino acids and their metabolites is essential for research in this field. The following sections provide detailed methodologies for their extraction and analysis.

Extraction and Quantification of Tryptophan from Human Plasma by HPLC

This protocol describes a method for the determination of tryptophan in human plasma using high-performance liquid chromatography (HPLC) with UV detection.[16]

4.1.1. Materials and Reagents

  • Tryptophan standard

  • Human plasma

  • Perchloric acid (8%)

  • Sodium acetate

  • Acetonitrile (HPLC grade)

  • C18 HPLC column (e.g., 150 x 4.6 mm)

  • HPLC system with UV detector

4.1.2. Standard Preparation

  • Prepare a stock solution of tryptophan at a concentration of 0.04 mg/mL in the mobile phase.[16]

  • Prepare working solutions by diluting the stock solution in blank human plasma to achieve concentrations ranging from 0.5 to 30.0 µg/mL.[16]

4.1.3. Sample Preparation

  • To 200 µL of human plasma, add 50 µL of 8% perchloric acid.[13]

  • Vortex the mixture for 1 minute to precipitate proteins.[13]

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Filter the supernatant through a 0.2 µm filter before injection into the HPLC system.

4.1.4. HPLC Conditions

  • Mobile Phase: 5 mM sodium acetate and acetonitrile (92:8, v/v).[16]

  • Flow Rate: 1.0 mL/min.

  • Column: C18, 150 x 4.6 mm.[16]

  • Detection: UV at 267 nm.[13][16]

  • Injection Volume: 20 µL.

4.1.5. Workflow Diagram

G HPLC Analysis of Tryptophan in Plasma Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Human Plasma Sample Add_PCA Add Perchloric Acid Plasma->Add_PCA Vortex Vortex Add_PCA->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (267 nm) Separate->Detect Quantify Quantification Detect->Quantify

HPLC Analysis of Tryptophan in Plasma Workflow
Extraction and Quantification of Indole-3-acetic Acid (IAA) from Plant Tissue by GC-MS

This protocol outlines a method for the quantification of IAA in plant tissue using gas chromatography-mass spectrometry (GC-MS) with an internal standard for isotope dilution analysis.[1]

4.2.1. Materials and Reagents

  • Plant tissue (e.g., Arabidopsis seedlings)

  • ¹³C₆-IAA internal standard

  • Liquid nitrogen

  • Extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl; 2:1:0.002, v/v/v)

  • Dichloromethane

  • Solid Phase Extraction (SPE) cartridges (e.g., amino and polymethylmethacrylate)

  • Diazomethane for derivatization

  • GC-MS system

4.2.2. Sample Preparation

  • Harvest 5-10 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[1]

  • Add a known amount of ¹³C₆-IAA internal standard to the frozen tissue.[1]

  • Homogenize the tissue in the extraction buffer.

  • Shake the mixture for 30 minutes at 4°C.

  • Add dichloromethane and shake for another 30 minutes at 4°C.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Evaporate the solvent under a stream of nitrogen.

4.2.3. Solid Phase Extraction (SPE) Purification

  • Resuspend the dried extract in the appropriate solvent.

  • Perform a two-step SPE purification using an amino resin followed by a polymethylmethacrylate epoxide resin to remove interfering compounds.[2][22]

4.2.4. Derivatization and GC-MS Analysis

  • Derivatize the purified sample with diazomethane to form the methyl ester of IAA.[1]

  • Analyze the derivatized sample using a GC-MS system.

  • Quantify the endogenous IAA by comparing the peak area of the endogenous IAA fragment with the peak area of the ¹³C₆-IAA internal standard fragment.

4.2.5. Workflow Diagram

G GC-MS Analysis of IAA in Plant Tissue Workflow cluster_extraction Extraction cluster_purification Purification & Derivatization cluster_analysis GC-MS Analysis Tissue Plant Tissue Freeze Flash Freeze Tissue->Freeze Add_IS Add Internal Standard Freeze->Add_IS Homogenize Homogenize Add_IS->Homogenize Extract Solvent Extraction Homogenize->Extract SPE Solid Phase Extraction Extract->SPE Derivatize Derivatization with Diazomethane SPE->Derivatize Inject Inject into GC-MS Derivatize->Inject Analyze Mass Spectrometry Inject->Analyze Quantify Isotope Dilution Quantification Analyze->Quantify

GC-MS Analysis of IAA in Plant Tissue Workflow

Conclusion

The study of indole-based amino acids, with tryptophan at its core, is fundamental to understanding a wide range of biological processes. From its role in protein structure to its function as a precursor for key signaling molecules, tryptophan and its derivatives are indispensable for life as we know it. The continued development of sensitive and high-throughput analytical techniques will further illuminate the intricate roles of these fascinating molecules in health and disease, paving the way for novel therapeutic and agricultural applications. This guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of indole-based amino acids, serving as a valuable resource for professionals in the fields of life sciences and drug development.

References

A Theoretical and Computational Guide to DL-3-Indolylglycine: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Indolylglycine is a non-proteinogenic amino acid structurally analogous to tryptophan, holding potential in peptide and drug design. This technical guide provides a comprehensive overview of its synthesis, theoretical and computational characteristics, and potential biological significance. Due to the limited direct research on this compound, this paper draws upon established methodologies for the synthesis of similar compounds and extrapolates theoretical and biological properties from closely related indole derivatives and unnatural amino acids. This document aims to serve as a foundational resource for researchers interested in the exploration and application of this compound.

Introduction

Unnatural amino acids are pivotal in modern drug discovery and protein engineering, offering novel structural and functional diversity. This compound, as an isomer of tryptophan, presents a unique scaffold for the development of new therapeutic agents and research tools. Its distinct linkage of the indole moiety to the α-carbon of glycine suggests altered conformational preferences and electronic properties compared to its proteinogenic counterpart, making it a compelling subject for theoretical and experimental investigation. This guide summarizes key synthetic approaches, presents inferred computational data, and discusses potential biological signaling pathways.

Synthesis of this compound Derivatives

While specific protocols for the racemic synthesis of this compound are not extensively detailed in the literature, several established methods for the synthesis of 3-indolylglycine derivatives can be readily adapted.

One-Pot Synthesis via Friedel-Crafts Reaction

A straightforward and efficient method for synthesizing indol-3-yl-glycines is through a one-pot, uncatalyzed Friedel-Crafts reaction in water. This approach involves the reaction of an indole, glyoxylic acid, and an amine at ambient temperature.[1]

Experimental Protocol:

  • To a solution of indole (10 mmol) and glyoxylic acid (10 mmol) in 30 mL of water, add the desired primary aliphatic amine (10 mmol).

  • Stir the mixture for 1 hour at room temperature.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard techniques such as crystallization or column chromatography.

Asymmetric Friedel-Crafts Alkylation

For the enantioselective synthesis of 3-indolylglycine derivatives, a direct asymmetric Friedel-Crafts alkylation reaction can be employed. This method utilizes a dinuclear zinc catalyst to achieve high enantioselectivity.[2][3]

Experimental Protocol:

  • In a reaction vessel, combine the indole (1.0 mmol), ethyl 2-(4-methoxyphenylimino)acetate (1.2 mmol), and the Trost's dinuclear zinc catalyst (10 mol%).

  • Conduct the reaction under mild conditions (e.g., room temperature) in a suitable solvent.

  • Monitor the reaction for completion.

  • Purify the resulting 3-indolylglycine derivative using column chromatography to obtain the product with high enantiomeric excess.

Theoretical and Computational Characterization

Direct computational studies on this compound are scarce. However, we can infer its probable characteristics based on computational analyses of tryptophan, other indole derivatives, and unnatural amino acids.

Conformational Analysis

The conformational landscape of this compound is expected to be influenced by the rotational freedom around the Cα-C(indole) and Cα-N bonds. Similar to tryptophan, the orientation of the indole ring relative to the amino acid backbone will be a key determinant of its conformational energy minima.

  • Methodology for Conformational Search: A common approach involves performing a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angles of interest. Quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), can then be used to optimize the geometries of the identified conformers and calculate their relative energies.[4]

Electronic Properties

The electronic properties of this compound will be largely governed by the indole ring, which is an aromatic system. Key electronic parameters can be calculated using computational methods.

Table 1: Predicted Electronic Properties of this compound (Inferred)

PropertyPredicted Value/CharacteristicComputational Method
Highest Occupied Molecular Orbital (HOMO)Localized on the indole ring, indicating its electron-donating nature.DFT (e.g., B3LYP/cc-pVTZ)
Lowest Unoccupied Molecular Orbital (LUMO)Distributed over the indole ring and the carboxyl group.DFT (e.g., B3LYP/cc-pVTZ)
Dipole MomentModerate, influenced by the zwitterionic nature of the amino acid.DFT calculations
Fluorescence Quantum YieldPotentially variable, sensitive to the local environment.QM/MM simulations[5]

Computational Protocol for Electronic Structure:

  • The geometry of the lowest energy conformer of this compound is optimized using a DFT method.

  • Single-point energy calculations are then performed to determine the HOMO and LUMO energies and distributions.

  • Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra.[6]

Potential Biological Significance and Signaling Pathways

Given its structural similarity to tryptophan, this compound may interact with biological pathways that recognize tryptophan or other indole-containing molecules.

Tryptophan Metabolism and Signaling

Tryptophan is a precursor to several important signaling molecules, including serotonin, melatonin, and kynurenine. Gut microbiota also metabolize tryptophan into various indole derivatives like indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA), which have significant biological effects.[3][7] this compound could potentially act as an antagonist or modulator of enzymes and receptors involved in these pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

Many indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.[8] It is plausible that this compound could interact with AhR, thereby influencing downstream gene expression.

Logical Workflow for Investigating Biological Activity:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_in_silico In Silico Screening cluster_cellular Cell-Based Assays synthesis Synthesize this compound purification Purify and Characterize (NMR, MS) synthesis->purification binding_assay Receptor Binding Assays (e.g., AhR) purification->binding_assay enzyme_assay Enzyme Inhibition Assays (e.g., Tryptophanase) purification->enzyme_assay docking Molecular Docking with Target Proteins purification->docking cell_culture Treat Cells with this compound binding_assay->cell_culture md_sim Molecular Dynamics Simulations docking->md_sim gene_expression Analyze Gene Expression (e.g., qPCR for AhR targets) cell_culture->gene_expression

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

Potential Signaling Pathway Involvement:

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DL3IG This compound AhR_complex AhR Complex DL3IG->AhR_complex Potential Binding AhR AhR AhR_complex->AhR Dissociation ARNT ARNT AhR->ARNT Dimerization XRE Xenobiotic Response Element ARNT->XRE Binding Gene_Expression Target Gene Expression XRE->Gene_Expression Transcription Activation

Caption: A putative signaling pathway for this compound via the Aryl Hydrocarbon Receptor.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry and chemical biology. This guide provides a starting point for researchers by consolidating relevant synthetic methodologies and offering a theoretical framework for its properties and biological activities based on analogous compounds. Further experimental and computational studies are warranted to fully elucidate the unique characteristics and potential applications of this unnatural amino acid.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of DL-3-Indolylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of DL-3-Indolylglycine and its derivatives. The methods outlined are based on established one-pot, multicomponent reactions, offering efficient and environmentally friendly approaches.

I. Introduction

This compound is an unnatural amino acid structurally similar to tryptophan, with the indole moiety directly attached to the α-carbon.[1] This structural feature makes it a valuable building block in medicinal chemistry and drug design for the development of novel peptides and other bioactive molecules.[1] The synthesis of this compound and its derivatives is of significant interest for creating compounds with potential applications as herbicides or for incorporation into functional proteins.[1][2][3]

The primary synthetic route described is a one-pot, three-component aza-Friedel-Crafts reaction involving an indole, an aldehyde (such as glyoxylic acid), and an amine.[2][4] This approach is advantageous due to its operational simplicity, scalability, and use of water as a solvent, aligning with the principles of green chemistry.[2][4]

II. Synthesis Methodologies

A. One-Pot Uncatalyzed Friedel-Crafts Reaction in Water

This method provides an efficient and environmentally friendly synthesis of various N-substituted indol-3-yl-glycines at ambient temperature using water as the solvent.[4] The reaction proceeds via a Friedel-Crafts condensation between an indole (or N-methylindole) and an imino acid formed in situ from glyoxylic acid and a primary aliphatic amine.[4]

Logical Workflow of the One-Pot Synthesis

G cluster_reactants Reactants cluster_process Process cluster_intermediate In Situ Formation cluster_product Product Indole Indole or N-Methylindole Reaction One-Pot Reaction in Water (Ambient Temperature) Indole->Reaction GlyoxylicAcid Glyoxylic Acid IminoAcid Imino Acid Intermediate GlyoxylicAcid->IminoAcid Amine Aliphatic Amine Amine->IminoAcid Product This compound Derivative Reaction->Product IminoAcid->Reaction

Caption: Workflow for the one-pot synthesis of this compound derivatives.

B. Aza-Friedel-Crafts Reaction in a Water/Surfactant System

A similar multicomponent reaction can be performed in a water/sodium dodecyl sulfate (SDS) system.[2] This method is also scalable and metal-free, accommodating a variety of functional groups on the indole, aldehyde, and aniline reactants to produce a range of 3-indolylglycine derivatives in moderate to excellent yields.[2]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Indol-3-yl or N-Methylindol-3-yl-glycines

This protocol is adapted from an efficient, one-pot, uncatalyzed Friedel-Crafts reaction in water.[4][5]

Materials:

  • Indole or N-methylindole (10 mmol)

  • Glyoxylic acid (10 mmol)

  • Aliphatic amine (10 mmol)

  • Water (30 mL)

  • Methanol (for purification)

  • Ethyl acetate (for purification)

Procedure:

  • To a solution of indole or N-methylindole (10 mmol) and glyoxylic acid (10 mmol) in 30 mL of water, add the aliphatic amine (10 mmol).

  • Stir the mixture for 1 hour at ambient temperature.

  • A precipitate will form. Filter the precipitate.

  • Purify the solid product by trituration in hot methanol, followed by trituration in hot ethyl acetate.

Protocol 2: Synthesis of 3-Indolylglycine Derivatives via Aza-Friedel-Crafts in a Water/SDS System

This protocol is based on a multicomponent reaction using a surfactant in water.[2]

Materials:

  • Indole (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Aniline (1.2 mmol)

  • Sodium dodecyl sulfate (SDS) (0.2 mmol)

  • Water (2.0 mL)

  • Hexane (for purification)

  • Ethyl acetate (for purification)

Procedure:

  • Combine the indole (1.0 mmol), aldehyde (1.2 mmol), aniline (1.2 mmol), and SDS (0.2 mmol) in 2.0 mL of water.

  • Stir the reaction mixture.

  • After the reaction is complete (monitor by TLC), extract the product.

  • Purify the crude product by column chromatography using a hexane:ethyl acetate eluent system.

IV. Quantitative Data Summary

The following tables summarize the yields and characterization data for representative this compound derivatives synthesized using the described methods.

Table 1: Synthesis of N-Substituted Indol-3-yl-glycines [4]

CompoundStarting IndoleAmineYield (%)Melting Point (°C)
Indol-3-yl-N-methylglycineIndoleMethylamine85210-212
Indol-3-yl-N-ethylglycineIndoleEthylamine82204-206
Indol-3-yl-N-propylglycineIndolePropylamine80198-200
N-methylindol-3-yl-N-methylglycineN-methylindoleMethylamine88218-220
N-methylindol-3-yl-N-ethylglycineN-methylindoleEthylamine85212-214
N-methylindol-3-yl-N-butylglycineN-methylindoleButylamine81202-204

Table 2: Spectroscopic Data for Selected Indol-3-yl-glycines [4]

CompoundIR (KBr, cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)MS (EI, m/z)
Indol-3-yl-N-methylglycine 3448 (NH), 1645 (C=O)2.35 (s, 3H), 4.48 (s, 1H), 6.99-7.74 (m, 5H), 11.34 (s, 1H)31.9, 60.5, 109.5, 112.3, 119.5, 120.5, 122.1, 126.7, 127.2, 137.0, 169.2149 (M⁺-45)
Indol-3-yl-N-propylglycine 3109 (NH), 1645 (C=O)0.79 (t, 3H), 1.59 (m, 2H), 2.62-2.69 (m, 2H), 4.59 (s, 1H), 6.99-7.73 (m, 5H), 11.42 (s, 1H)11.9, 19.8, 47.9, 59.1, 109.5, 112.4, 119.5, 120.2, 122.0, 126.6, 127.3, 137.0, 169.7232 (M⁺)
N-methylindol-3-yl-N-methylglycine 3111 (NH), 1643 (C=O)2.36 (s, 3H), 3.78 (s, 3H), 4.40 (s, 1H), 7.04-7.75 (m, 5H)30.5, 32.6, 57.2, 100.9, 110.7, 118.1, 120.7, 122.8, 125.4, 132.3, 137.1, 170.69218 (M⁺)
N-methylindol-3-yl-N-ethylglycine 3109 (NH), 1650 (C=O)1.14 (t, 3H), 2.70-2.80 (m, 2H), 3.78 (s, 3H), 4.46 (s, 1H), 7.05-7.75 (m, 5H)10.6, 32.7, 41.0, 55.8, 101.5, 110.8, 118.2, 120.8, 122.9, 125.6, 132.0, 137.1, 170.8232 (M⁺)
N-methylindol-3-yl-N-butylglycine 3111 (NH), 1620 (C=O)0.83 (t, 3H), 1.23 (m, 2H), 1.55 (m, 2H), 2.80 (m, 2H), 3.73 (s, 3H), 4.45 (s, 1H), 7.02-7.74 (m, 5H)12.8, 19.3, 27.4, 32.8, 45.5, 56.0, 101.4, 110.9, 118.2, 120.8, 122.9, 125.7, 132.1, 137.1, 170.8260 (M⁺)

V. Relationship and Application Context

This compound's structural similarity to the natural amino acid tryptophan provides a basis for its application in various biological contexts.

Conceptual Relationship of this compound

G cluster_natural Natural Compound cluster_synthetic Synthetic Analogue cluster_applications Potential Applications Tryptophan Tryptophan Indolylglycine This compound Tryptophan->Indolylglycine Structural Analogue Proteins Functional Proteins Indolylglycine->Proteins Incorporation into Herbicides Herbicides Indolylglycine->Herbicides Basis for Peptidomimetics Peptidomimetics Indolylglycine->Peptidomimetics Building block for

Caption: Relationship of this compound to Tryptophan and its applications.

VI. Conclusion

The synthesis of this compound and its derivatives can be achieved through efficient, one-pot, multicomponent reactions. These methods offer high yields, operational simplicity, and are environmentally friendly. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry, drug development, and agricultural science for the synthesis and exploration of this versatile class of unnatural amino acids.

References

Application Notes and Protocols for the Synthesis of Indolylglycine Derivatives via Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of indolylglycine derivatives, a key structural motif in many biologically active compounds. The methodologies presented focus on various iterations of the Friedel-Crafts reaction, offering options for uncatalyzed, catalyst-free, and asymmetric synthesis to suit diverse research and development needs.

Introduction

Indolylglycine and its derivatives are important non-proteinogenic amino acids that form the core scaffold of numerous natural products and synthetic compounds with significant pharmacological activities.[1] The development of efficient synthetic routes to these molecules is of considerable interest to the medicinal chemistry and drug discovery community. The Friedel-Crafts reaction, a cornerstone of C-C bond formation, has emerged as a powerful tool for the direct alkylation of indoles to produce the desired indolylglycine framework. This document outlines several robust protocols for this transformation, including green chemistry approaches and methods for achieving high enantioselectivity.

Synthetic Methodologies

This section details three distinct and reproducible methods for the synthesis of indolylglycine derivatives via the Friedel-Crafts reaction.

Protocol 1: Uncatalyzed Three-Component Synthesis in Water

This protocol describes a highly efficient and environmentally friendly one-pot synthesis of N-substituted indol-3-yl-glycines. The reaction proceeds without a catalyst in water at ambient temperature, offering significant advantages in terms of simplicity, cost-effectiveness, and sustainability.[1]

Reaction Scheme:

An indole, a primary aliphatic amine, and glyoxylic acid react in water to afford the corresponding N-alkyl-indol-3-yl-glycine.

Experimental Protocol:

  • To a round-bottom flask, add indole (1.0 eq), the desired primary aliphatic amine (1.0 eq), and glyoxylic acid (1.0 eq).

  • Add water as the solvent.

  • Stir the reaction mixture vigorously at ambient temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the solid with cold water.

  • Purify the product by trituration with a suitable solvent (e.g., hot methanol or ethyl acetate) to remove any unreacted starting materials.[1]

  • Dry the purified product under vacuum.

Quantitative Data Summary:

EntryAmineProductYield (%)
1MethylamineIndol-3-yl-N-methylglycine95
2EthylamineIndol-3-yl-N-ethylglycine94
3n-ButylamineIndol-3-yl-N-butylglycine96
4BenzylamineIndol-3-yl-N-benzylglycine92

Spectroscopic Data for Indol-3-yl-N-methylglycine: [1]

  • IR (KBr, cm⁻¹): 3448 (N-H), 3153, 2993, 2875, 2528 (O-H), 1645 (C=O), 1602.

  • ¹H NMR (DMSO-d₆, δ): 11.34 (s, 1H, indole N-H), 7.74 (d, J = 7.7 Hz, 1H), 7.37 (d, J = 7.9 Hz, 1H), 7.36 (s, 1H), 7.08 (t, J = 7.9 Hz, 1H), 6.99 (t, J = 7.7 Hz, 1H), 4.48 (s, 1H, α-H), 2.35 (s, 3H, N-CH₃).

  • ¹³C NMR (DMSO-d₆, δ): 169.2, 137.0, 127.2, 126.7, 122.1, 120.5, 119.5, 112.3, 109.5, 60.5, 31.9.

  • MS (EI, m/z): 149 (M⁺-45).

Protocol 2: Dinuclear Zinc-Catalyzed Asymmetric Synthesis

For applications requiring enantiomerically pure indolylglycine derivatives, a dinuclear zinc-catalyzed asymmetric Friedel-Crafts alkylation offers excellent stereocontrol. This method employs a chiral ligand to direct the facial selectivity of the indole attack on an imine electrophile.

Reaction Scheme:

Indole undergoes a Friedel-Crafts alkylation with ethyl 2-(4-methoxyphenylimino)acetate in the presence of a chiral dinuclear zinc catalyst to yield the corresponding enantioenriched indolylglycine derivative.

Experimental Protocol:

  • In a glovebox, to a solution of the chiral ligand (e.g., Trost's bis-ProPhenol ligand, 10 mol%) in anhydrous THF, add diethylzinc (20 mol%) at room temperature.

  • Stir the mixture for 30 minutes to form the active dinuclear zinc catalyst.

  • Add a solution of ethyl 2-(4-methoxyphenylimino)acetate (1.0 eq) in anhydrous THF to the catalyst solution.

  • Add indole (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

EntryIndoleYield (%)ee (%)
1Indole8597
25-Methoxyindole9298
35-Bromoindole7895
47-Methylindole88>99
Protocol 3: Organocatalyzed Asymmetric Synthesis

An alternative approach to enantioselective indolylglycine synthesis involves the use of chiral organocatalysts, such as bifunctional cinchona alkaloids. This method avoids the use of metals and often proceeds under mild conditions with high efficiency.[2][3]

Reaction Scheme:

A chiral thiourea-cinchona alkaloid catalyst promotes the asymmetric Friedel-Crafts reaction between indole and an N-protected imine of glyoxylate.

Experimental Protocol:

  • To a solution of the N-protected glyoxylate imine (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂), add the chiral organocatalyst (5-10 mol%).

  • Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add indole (1.2-2.0 eq) to the reaction mixture.

  • Stir the reaction for the specified time (typically 12-48 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched product.

Quantitative Data Summary:

EntryImine Protecting GroupYield (%)ee (%)
1Boc9294
2Ts8891
3Ns9596

Mandatory Visualizations

Friedel-Crafts Reaction Workflow

G Experimental Workflow for Friedel-Crafts Synthesis of Indolylglycine cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis indole Indole mixing Mixing in Solvent indole->mixing electrophile Glyoxylate/Imine Precursor electrophile->mixing catalyst Catalyst (if applicable) catalyst->mixing stirring Stirring at Defined Temperature mixing->stirring quenching Quenching stirring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography spectroscopy Spectroscopic Characterization (NMR, IR, MS) chromatography->spectroscopy enantiomeric_excess Enantiomeric Excess Determination (HPLC) chromatography->enantiomeric_excess

Caption: A generalized workflow for the Friedel-Crafts synthesis of indolylglycine derivatives.

Proposed Biological Signaling Pathway

Certain N-heterocyclic indolyl glyoxylamides, which can be synthesized from indolylglycine precursors, have demonstrated potent anticancer activity.[1] These compounds have been shown to induce apoptosis in cancer cells. A plausible mechanism of action involves the inhibition of key survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Proposed Anticancer Mechanism of an Indolylglycine Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes Indolylglycine Indolylglycine Derivative Indolylglycine->Akt Inhibits Bcl2->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by a hypothetical indolylglycine derivative, leading to apoptosis.

References

Purifying DL-3-Indolylglycine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-3-Indolylglycine, a non-proteinogenic amino acid, holds significant interest for researchers in drug development and protein engineering due to its structural similarity to tryptophan.[1] The synthesis of this and other unnatural amino acids is a key area of research, enabling the creation of novel peptides and proteins with unique functionalities.[][3][4] Achieving high purity of this compound is paramount for its successful application in these fields, as impurities can interfere with experimental outcomes and compromise the integrity of downstream applications. This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory techniques such as trituration, recrystallization, and column chromatography.

Core Purification Principles

The selection of an appropriate purification strategy for this compound depends on the nature and quantity of impurities present in the crude product. A multi-step approach is often necessary to achieve the desired level of purity. The general workflow involves an initial purification step to remove the bulk of impurities, followed by a final polishing step to obtain a highly pure product.

Purification_Strategy Crude Crude this compound Trituration Trituration Crude->Trituration Initial Cleanup Recrystallization Recrystallization Trituration->Recrystallization Further Purification Chromatography Column Chromatography Trituration->Chromatography Alternative/Further Purification Pure High-Purity this compound Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Data Presentation: Purity and Yield

The following tables provide a template for summarizing quantitative data obtained during the purification process. Researchers should adapt these tables to record their specific experimental results.

Table 1: Comparison of Purification Techniques

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Observations
Trituration859285Effective for removing highly soluble impurities.
Recrystallization92>9870Yields high-purity crystalline solid.
Column Chromatography92>9960Best for removing structurally similar impurities.

Table 2: Solvent Screening for Recrystallization

Solvent SystemCrystal FormationYield (%)Purity (%)
WaterSlow6597
Ethanol/Water (9:1)Rapid7598.5
MethanolPoor--
Isopropanol/Water (8:2)Moderate7098

Experimental Protocols

Protocol 1: Purification by Trituration

Trituration is a simple and effective method for removing impurities that are more soluble in a chosen solvent than the desired compound.[5][6][7]

Objective: To remove highly soluble impurities from crude this compound.

Materials:

  • Crude this compound

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound solid in a beaker with a magnetic stir bar.

  • Add a small volume of a solvent in which this compound is sparingly soluble but the impurities are highly soluble. A mixture of methanol and ethyl acetate can be effective.

  • Stir the suspension vigorously for 15-30 minutes at room temperature. The solid should be finely dispersed to maximize the surface area exposed to the solvent.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid (the filter cake) with a small amount of the cold trituration solvent to remove any residual dissolved impurities.

  • Dry the purified solid under vacuum to remove residual solvent.

  • Assess the purity of the dried solid using an appropriate analytical method, such as HPLC.

Trituration_Workflow Start Crude Solid AddSolvent Add Trituration Solvent (e.g., Methanol/Ethyl Acetate) Start->AddSolvent Stir Stir Vigorously (15-30 min) AddSolvent->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Analyze Purity Analysis (HPLC) Dry->Analyze Recrystallization_Workflow Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve CoolSlowly Slow Cooling to Room Temperature Dissolve->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Analyze Purity & Yield Analysis Dry->Analyze Chromatography_Workflow Start Sample TLC Select Mobile Phase (TLC) Start->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Monitor Monitor Fractions (TLC) Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Remove Solvent (Rotovap) Combine->Evaporate Dry Dry Under Vacuum Evaporate->Dry Analyze Purity Analysis Dry->Analyze

References

Incorporation of DL-3-Indolylglycine into Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced stability, constrained conformations, and unique biological activities. DL-3-indolylglycine, a tryptophan analogue with the indole moiety directly attached to the α-carbon, represents an intriguing building block for peptide-based drug discovery. Its Cα-tetrasubstituted nature can induce specific secondary structures, such as β-turns, thereby rigidifying the peptide backbone and potentially increasing metabolic stability and receptor affinity.[1][2][3] This document provides an overview of the application of this compound in peptide synthesis, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discusses its potential biological applications, including the modulation of opioid and antimicrobial signaling pathways.

Introduction

Peptides composed of natural amino acids often suffer from poor biological activity due to their flexible conformations.[1][2] The introduction of Cα-tetrasubstituted α-amino acids, such as this compound, can overcome this limitation by imposing conformational constraints.[1][2][3] These modified peptides are valuable tools for structural studies, as drug candidates, and as biological probes.[1][2] The indole functional group is a common motif in bioactive natural products and approved drugs, known to participate in various biological interactions. Peptides containing indole derivatives have shown potential as antimicrobial agents and as modulators of the central nervous system, including opioid receptors.

Applications

The incorporation of this compound into peptides can be leveraged for several applications in drug discovery and chemical biology:

  • Stabilization of Secondary Structures: The sterically hindered nature of this compound can induce and stabilize β-turns and helical structures within a peptide sequence, leading to more defined three-dimensional conformations.[1][2]

  • Increased Proteolytic Stability: The unnatural backbone conformation can render the peptide resistant to degradation by endogenous proteases, thereby increasing its in vivo half-life.

  • Modulation of Receptor Binding: The rigidified conformation and the presence of the indole side chain can lead to enhanced binding affinity and selectivity for specific biological targets, such as G-protein coupled receptors.

  • Development of Novel Antimicrobials: The indole moiety is found in many natural antimicrobial compounds, and its incorporation could lead to the development of novel peptide-based antibiotics.

  • Probing Peptide-Protein Interactions: Peptides containing this compound can be used as tools to study the structural requirements for peptide-protein interactions.

Experimental Protocols

The following section details a generalized protocol for the incorporation of Fmoc-DL-3-indolylglycine into a peptide sequence using manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu chemistry.

Materials
  • Fmoc-DL-3-indolylglycine

  • Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected proteinogenic amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., Reagent B: TFA/Phenol/Water/TIPS 88:5:5:2)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the key steps for incorporating a single this compound residue. The cycle of deprotection and coupling is repeated for each amino acid in the sequence.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

3. Coupling of Fmoc-DL-3-Indolylglycine:

  • Dissolve Fmoc-DL-3-indolylglycine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add DIPEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended.
  • Perform a Kaiser test to check for complete coupling. If the test is positive (blue), indicating free amines, repeat the coupling step.

4. Capping (Optional but Recommended):

  • If the coupling is incomplete after a second attempt, cap any unreacted amino groups to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
  • Wash the resin with DMF (3x) and DCM (3x).

5. Continuation of Synthesis:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

6. Cleavage and Final Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DCM and dry under vacuum.
  • Add the cleavage cocktail (e.g., Reagent B) to the resin.
  • Stir the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Collect the precipitated peptide by centrifugation and wash with cold ether.
  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical HPLC to assess its purity.[4]

Quantitative Data Summary

As previously noted, specific quantitative data for the incorporation of this compound is scarce in the public domain. The table below provides a general framework for the type of data that should be collected during the synthesis and characterization of peptides containing this unnatural amino acid. Researchers are encouraged to meticulously document these parameters to build a more comprehensive understanding of its synthetic behavior.

ParameterExpected Outcome/MeasurementNotes
Resin Loading mmol/gDetermined by UV-Vis spectrophotometry of the fulvene-piperidine adduct after Fmoc removal from the first amino acid.
Coupling Efficiency % completionMonitored by the Kaiser test or other qualitative colorimetric tests. Quantitative analysis can be performed by cleaving a small amount of resin and analyzing by HPLC.
Crude Peptide Yield mg or %Determined by the weight of the peptide after cleavage and precipitation.
Crude Peptide Purity %Assessed by analytical RP-HPLC, based on the area of the main peak.
Purified Peptide Yield mg or %Determined by the weight of the peptide after HPLC purification.
Purified Peptide Purity >95%Confirmed by analytical RP-HPLC.
Peptide Identity Expected MassConfirmed by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

Potential Signaling Pathways and Experimental Workflows

Peptides incorporating this compound may target various signaling pathways depending on the overall peptide sequence. Two potential areas of interest are opioid receptor signaling and antimicrobial mechanisms.

Opioid Receptor Signaling

The indole nucleus is a key pharmacophore in some opioid receptor ligands. Peptides containing this compound could potentially act as agonists or antagonists of opioid receptors, which are G-protein coupled receptors (GPCRs).

G_protein_signaling cluster_membrane Cell Membrane Peptide Peptide (this compound) Receptor Opioid Receptor (GPCR) Peptide->Receptor Binding G_protein Gαβγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylation Cascade

Caption: Opioid receptor signaling pathway.

Antimicrobial Peptide Workflow

The workflow for evaluating the antimicrobial activity of a peptide containing this compound would involve synthesis, purification, and subsequent microbiological assays.

antimicrobial_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Hemolysis Hemolysis Assay MIC->Hemolysis Mechanism Mechanism of Action Studies (e.g., Membrane Permeabilization) MBC->Mechanism

References

DL-3-Indolylglycine as a Fluorescent Probe in Bioimaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

DL-3-Indolylglycine is an unnatural amino acid structurally similar to tryptophan, with the indole moiety directly attached to the α-carbon.[1] The intrinsic fluorescence of the indole ring, a key feature of tryptophan, makes this compound a promising candidate for a fluorescent probe in bioimaging and biophysical studies.[2][3] Tryptophan and its derivatives are powerful tools for investigating protein structure, conformational changes, and ligand interactions due to the sensitivity of their fluorescence to the local environment.[4] this compound, as a tryptophan analog, offers the potential for site-specific incorporation into peptides and proteins, enabling the study of biological processes with minimal perturbation.[2]

These application notes provide an overview of the potential utility of this compound as a fluorescent probe and offer generalized protocols for its application in cellular imaging. The provided photophysical data are based on known properties of similar indole-containing compounds and should be considered as estimates pending experimental verification for this compound itself.

Photophysical & Chemical Properties

The fluorescence of indole derivatives is highly sensitive to the polarity of their environment, often exhibiting a red-shift in emission in more polar solvents. This solvatochromism is a valuable property for a bio-probe, as it can report on changes in the local environment within a cell or protein.

Table 1: Representative Photophysical Properties of Indole-Containing Amino Acids

PropertyL-Tryptophan3-MethylindoleThis compound (Predicted)
Excitation Max (λex) ~280 nm~280 nm~280-290 nm
Emission Max (λem) ~350 nm (in water)~365 nm~350-370 nm (in aqueous buffer)
Quantum Yield (ΦF) ~0.14~0.350.1 - 0.4
Fluorescence Lifetime (τ) ~2.7 ns~7.9 ns2 - 8 ns
Molar Absorptivity (ε) ~5,600 M⁻¹cm⁻¹ at 280 nm~6,000 M⁻¹cm⁻¹ at 280 nm~5,500 - 6,500 M⁻¹cm⁻¹ at 280 nm

Note: The data for this compound are predicted based on the properties of L-Tryptophan and 3-Methylindole. Actual values must be determined experimentally.

Table 2: Chemical Information for this compound

PropertyValue
Synonyms 2-Amino-2-(1H-indol-3-yl)acetic acid
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Off-white to light yellow powder
Solubility Soluble in aqueous solutions, DMSO
Storage Store at -20°C to -80°C, protected from light and moisture.[1]

Applications in Bioimaging

This compound can be utilized in various bioimaging applications, primarily through its incorporation into peptides and proteins.

  • Probing Protein Structure and Conformational Changes: By replacing a native tryptophan residue with this compound, or by introducing it at a specific site, changes in protein conformation can be monitored through shifts in fluorescence emission or intensity.[4]

  • Investigating Protein-Ligand Interactions: The binding of a ligand to a protein containing this compound can alter the local environment of the probe, leading to a detectable change in its fluorescence signal.[3]

  • Live-Cell Imaging: As a small molecule, this compound can be loaded into cells to provide a general fluorescent signal from the cytoplasm, or it can be incorporated into specific proteins for targeted imaging.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based fluorescence microscopy. Optimization will be required for specific cell types and experimental questions.

Protocol 1: General Cellular Staining with this compound

This protocol describes the loading of this compound into cultured mammalian cells for general cytoplasmic fluorescence imaging.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cultured mammalian cells (e.g., HeLa, HEK293) on glass-bottom dishes

  • Fluorescence microscope with DAPI/Tryptophan filter set (e.g., Ex: 280/20 nm, Em: 350/50 nm)

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach 60-80% confluency.

  • Prepare working solution: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 10-100 µM.

  • Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing: Remove the loading solution and wash the cells three times with pre-warmed PBS to remove excess probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope with appropriate filter sets.

Protocol 2: Site-Specific Incorporation into a Protein of Interest (Conceptual)

This protocol outlines a conceptual workflow for incorporating this compound into a specific protein using amber suppression technology. This is an advanced technique requiring molecular biology expertise.

Materials:

  • Expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • An orthogonal aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid.

  • Competent E. coli or mammalian cells for protein expression.

  • This compound.

  • Cell culture or bacterial growth media.

Procedure:

  • Vector Preparation: Clone the gene for your protein of interest into an appropriate expression vector. Introduce an amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.

  • Co-transfection/Co-transformation: Introduce the expression vector for your protein of interest and the vector(s) encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair into your expression host (e.g., mammalian cells or E. coli).

  • Expression: Culture the cells in media supplemented with this compound (typically 1-10 mM). The orthogonal synthetase will charge its cognate tRNA with this compound, which will then be incorporated at the amber codon during protein synthesis.

  • Cell Lysis and Protein Purification (Optional): For in vitro studies, lyse the cells and purify the protein containing this compound using standard chromatography techniques.

  • Live-Cell Imaging: For in vivo imaging, culture the cells on imaging dishes as described in Protocol 1. The expressed protein will be fluorescently labeled.

  • Fluorescence Microscopy: Image the cells or the purified protein solution using a fluorescence microscope or a spectrofluorometer.

Visualizations

Workflow for Evaluating this compound as a Fluorescent Probe

G cluster_0 Characterization cluster_1 In Vitro Application cluster_2 In Cellulo Application A Synthesize/Obtain This compound B Measure Photophysical Properties (Ex/Em, Quantum Yield, Lifetime) A->B C Assess Photostability and Solvatochromism B->C D Incorporate into a Model Peptide/Protein C->D F Cell Loading Studies (Protocol 1) C->F E Monitor Fluorescence Changes upon Ligand Binding or Unfolding D->E H Live-Cell Imaging E->H Validate in Cells G Assess Cytotoxicity F->G G->H I Site-Specific Incorporation (Protocol 2) I->H

Caption: Workflow for the characterization and application of this compound.

Hypothetical Signaling Pathway Monitored by a this compound Labeled Biosensor

G A External Ligand B Membrane Receptor A->B Binds C Conformationally-sensitive Biosensor with this compound B->C Activates D Kinase Activation C->D Initiates F Fluorescence Signal Change (Monitored by Microscopy) C->F Reports on Conformational Change E Downstream Signaling D->E

Caption: A conceptual diagram of a biosensor utilizing this compound.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of this compound during loading.

    • Increase the incubation time.

    • Check the filter sets and lamp intensity of the microscope.

    • For protein incorporation, optimize the expression level.

  • High Background Fluorescence:

    • Ensure thorough washing after probe loading.

    • Image in a phenol red-free medium.

    • Acquire a background image from a non-stained area and subtract it from the sample image.

  • Cell Toxicity:

    • Reduce the concentration of this compound.

    • Reduce the incubation time.

    • Perform a dose-response curve to determine the optimal non-toxic concentration.

Conclusion

This compound holds considerable potential as a novel fluorescent probe for bioimaging, offering the advantages of small size and structural similarity to the natural amino acid tryptophan. While its specific photophysical properties and bioimaging applications are yet to be extensively documented, the protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring its utility. Experimental determination of its fluorescence characteristics and optimization of its use in cellular systems will be crucial steps in establishing this compound as a valuable tool in the molecular imaging toolkit.

References

Applications of DL-3-Indolylglycine and its Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its versatile structure allows for a wide range of biological activities, making it a privileged starting point for drug discovery. DL-3-Indolylglycine, as a derivative of the indole core, represents a promising, yet relatively underexplored, building block for the synthesis of novel therapeutic agents. This document provides an overview of the potential applications of this compound and related indole compounds in various therapeutic areas, along with generalized protocols for their evaluation.

Application Notes

The indole scaffold, and by extension, derivatives of this compound, have shown potential in a variety of therapeutic applications. These include oncology, neurodegenerative diseases, and inflammatory conditions.

Anticancer Applications

Indole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of protein kinases such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[3][4][5][6][7]

  • Tubulin Polymerization Inhibition: Several indole derivatives have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest.[3]

  • Kinase Inhibition: Indole-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), key targets in cancer therapy.[5][6][7]

  • Apoptosis Induction: Many anticancer indole derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][6]

Neurodegenerative Diseases

The cholinergic hypothesis of Alzheimer's disease has led to the development of acetylcholinesterase (AChE) inhibitors to increase acetylcholine levels in the brain. Indole derivatives have been identified as potent AChE inhibitors, making them promising candidates for the treatment of Alzheimer's and other neurodegenerative disorders.[8][9]

Anti-inflammatory Activity

Indole compounds have been investigated for their anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory signaling pathways such as NF-κB.[10][11] This leads to a reduction in the production of inflammatory mediators like prostaglandins and cytokines (e.g., TNF-α, IL-6).[10][12][13][14]

Quantitative Data

The following tables summarize the reported biological activities of various indole derivatives, providing a reference for the potential efficacy of novel compounds based on the this compound scaffold.

Table 1: Anticancer Activity of Indole Derivatives (IC50 values in µM)

Compound ClassCell LineIC50 (µM)Reference
Indole-vinyl sulfoneVarious0.22 - 1.80[3]
Quinoline-indoleVarious0.002 - 0.011[3]
Indole-thiopheneHT29, HepG2, HCT116, T98GNanomolar range[3]
3-Amino-1H-7-azaindoleHeLa, HepG2, MCF-73.7, 8.0, 19.9[3]
Indole-based 1,3,4-OxadiazolesHCT116, A549, A3756.43 - 9.62[15]
Indole-based TyrphostinVariousSub-micromolar[6]
Pyrazolinyl-IndoleVarious NCI-60Growth inhibition[16]
Indole-6-carboxylate esterVarious-[7]

Table 2: Enzyme Inhibitory Activity of Indole Derivatives (IC50 values in µM)

Compound ClassTarget EnzymeIC50 (µM)Reference
Indole-based 1,3,4-OxadiazolesEGFR2.80[15]
Indole-based TyrphostinVEGFR-2-[6]
Indole-chalconeCOX-1/COX-2-[17]
Indole Schiff baseCOX-2-[11]
Indole-3-acetamideα-Amylase1.09 - 2.84[9]
Indole-thioureaTyrosinase-[18]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the therapeutic potential of this compound derivatives.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of test compounds on cancer cell lines.[19]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • 96-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for AChE inhibitors.[9][20][21]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 10 µL of AChE solution to initiate the reaction. Include a blank (no enzyme) and a negative control (no inhibitor).

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of ATCI solution to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard model for evaluating acute anti-inflammatory activity.[1][2]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Standard drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (standard drug), and test groups (different doses of the test compound). Administer the test compounds and the standard drug intraperitoneally or orally.

  • Induction of Edema: After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

The following diagrams illustrate key concepts related to the application of indole derivatives in drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Evaluation cluster_development Drug Development Indole_Scaffold This compound Scaffold Derivative_Library Library of Indole Derivatives Indole_Scaffold->Derivative_Library Chemical Modification In_Vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Derivative_Library->In_Vitro Primary Screening In_Vivo In Vivo Models (e.g., Paw Edema, Xenograft) In_Vitro->In_Vivo Lead Compound Selection Toxicity Toxicity & ADME Studies In_Vivo->Toxicity Preclinical Evaluation Lead_Opt Lead Optimization Toxicity->Lead_Opt Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials

Caption: General workflow for drug discovery using indole derivatives.

signaling_pathways cluster_cancer Anticancer Mechanisms cluster_inflammation Anti-inflammatory Mechanisms Indole_Cancer Indole Derivative Tubulin Tubulin Polymerization Indole_Cancer->Tubulin Inhibition Kinases EGFR/VEGFR-2 Indole_Cancer->Kinases Inhibition Cell_Cycle Cell Cycle Arrest Tubulin->Cell_Cycle Kinases->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Indole_Inflammation Indole Derivative COX COX Enzymes Indole_Inflammation->COX Inhibition NFkB NF-κB Pathway Indole_Inflammation->NFkB Inhibition Inflammation Inflammation COX->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cytokines->Inflammation

Caption: Key signaling pathways targeted by indole derivatives.

References

Application Notes and Protocols: DL-3-Indolylglycine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-3-Indolylglycine, an unnatural amino acid, serves as a valuable and versatile building block in organic synthesis, providing a direct route to a wide array of complex molecules with significant biological activities. Its indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. These application notes provide an overview of its utility and detailed protocols for the synthesis of bioactive derivatives.

Application Notes

This compound and its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery programs. The indole core can be strategically functionalized to modulate the biological profile of the resulting compounds.

1. Agrochemicals: Derivatives of 3-indolylglycine have been synthesized and evaluated as potential herbicides. These compounds, acting as analogues of the plant hormone indole-3-acetic acid, can interfere with plant growth processes, such as seed germination and root development. The multicomponent aza-Friedel-Crafts reaction is an efficient method for producing a library of these compounds for screening.[1]

2. Anticancer Agents: The indole scaffold is a key feature in many anticancer drugs.[2] Derivatives of indole have been shown to exhibit potent cytotoxic effects against various cancer cell lines. For instance, indole-based arylsulfonylhydrazides have demonstrated promising activity against breast cancer cells, with IC50 values in the low micromolar range.[2] The mechanism of action for many anticancer indole derivatives involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, or inhibition of protein kinases.

3. Antimicrobial and Antiviral Agents: The versatile structure of indole derivatives has been exploited to develop novel antimicrobial and antiviral agents. These compounds can be designed to target specific enzymes or cellular processes in pathogens.

4. Aryl Hydrocarbon Receptor (AhR) Modulation: Indole and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, inflammation, and barrier function.[3] Activation of the AhR signaling pathway by indole derivatives presents a therapeutic strategy for various inflammatory and immune-mediated diseases.

Key Synthetic Approaches

This compound is a valuable starting material in various synthetic transformations, including:

  • Multicomponent Reactions (MCRs): The Ugi and Mannich-type reactions are powerful tools for rapidly generating molecular diversity from simple starting materials. This compound and its derivatives can be effectively employed in these reactions to create complex, drug-like molecules in a single step.

  • Synthesis of Fused Heterocycles: The indole nucleus of this compound can be annulated to construct fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals.

  • Peptidomimetic Synthesis: As an unnatural amino acid, this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and novel biological activities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-(1H-indol-3-yl)acetate (A Potential Herbicide) via a Three-Component aza-Friedel-Crafts Reaction[1]

This protocol describes a green and efficient one-pot synthesis of a 3-indolylglycine derivative.

Experimental Workflow:

reagents Indole, Ethyl Glyoxylate, p-Anisidine, SDS, Water mixing Mix and Stir (50 °C, 5 min) reagents->mixing reaction Add Indole and more Water, Stir (TLC Monitoring) mixing->reaction extraction Extract with Ethyl Acetate reaction->extraction purification Purify via Column Chromatography extraction->purification product Ethyl 2-((4-methoxyphenyl)amino) -2-(1H-indol-3-yl)acetate purification->product

Caption: Workflow for the synthesis of a 3-indolylglycine derivative.

Materials:

  • Indole

  • Ethyl glyoxylate

  • p-Anisidine

  • Sodium dodecyl sulfate (SDS)

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 10 mL tube, add sodium dodecyl sulfate (0.2 mmol), p-anisidine (1.2 mmol), ethyl glyoxylate (1.2 mmol), and 1.0 mL of water.

  • Stir the mixture at 50 °C for 5 minutes.

  • Add indole (1.0 mmol) and another 1.0 mL of water to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the organic compounds directly with ethyl acetate (3 x 5 mL).

  • Dry the combined organic layers over MgSO4 and concentrate under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (90:10) as the eluent.

Expected Yield: 98%

Protocol 2: Representative Synthesis of a Potential Anticancer Indole-Based Arylsulfonylhydrazide

This protocol is a representative procedure adapted from the synthesis of similar bioactive compounds, illustrating how this compound can be a precursor to more complex heterocyclic systems with potential anticancer activity.

Reaction Scheme:

  • Step 1: Synthesis of 1-(2-morpholinoethyl)-1H-indole-3-carbaldehyde. This intermediate is synthesized from indole-3-carbaldehyde and N-(2-chloroethyl)morpholine hydrochloride.[2]

  • Step 2: Condensation with a Sulfonylhydrazide. The aldehyde intermediate is then reacted with a substituted phenyl sulfonylhydrazide to yield the final product.[2]

Materials:

  • 1-(2-morpholinoethyl)-1H-indole-3-carbaldehyde (can be synthesized from indole-3-carbaldehyde)

  • 4-chlorobenzenesulfonohydrazide

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of 1-(2-morpholinoethyl)-1H-indole-3-carbaldehyde (1 mmol) in ethanol (20 mL), add 4-chlorobenzenesulfonohydrazide (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the purified product.

Data Presentation

The following tables summarize the yields of various 3-indolylglycine derivatives synthesized using the three-component aza-Friedel-Crafts reaction as described in Protocol 1.[1]

Table 1: Synthesis of 3-Indolylglycine Derivatives [1]

CompoundIndole DerivativeAldehydeAniline DerivativeYield (%)
4a IndoleEthyl glyoxylatep-Anisidine98
4b 2-MethylindoleEthyl glyoxylatep-Anisidine97
4e 5-BromoindoleEthyl glyoxylatep-Anisidine97
4f 5-IodoindoleEthyl glyoxylatep-Anisidine95
4g 5-HydroxyindoleEthyl glyoxylatep-Anisidine58
4j IndoleEthyl glyoxylate4-Bromoaniline88
4m Indole2-Pyridinecarboxaldehydep-Anisidine60

Signaling Pathway

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole derivatives are known to be ligands of the Aryl Hydrocarbon Receptor (AhR). Upon binding, the ligand-AhR complex translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1), which are involved in metabolism and immune regulation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative (e.g., from this compound) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Indole->AhR_complex Binds Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Translocates and Dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Transcription Transcription of Target Genes (e.g., CYP1A1, IL-22) XRE->Transcription Response Cellular Response (Immune Modulation, Metabolism) Transcription->Response

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by an indole derivative.

References

Chiral Separation of DL-3-Indolylglycine Isomers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of DL-3-Indolylglycine enantiomers. The methods outlined below are based on established chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), which are instrumental in the analysis and purification of chiral compounds in pharmaceutical research and development.

Introduction

3-Indolylglycine is a chiral amino acid of significant interest due to its structural relation to tryptophan and its potential role as a building block in the synthesis of pharmacologically active compounds. The ability to separate and quantify the individual D- and L-enantiomers is crucial for understanding their distinct biological activities and for ensuring the stereochemical purity of drug candidates. This document offers a guide to developing robust methods for the chiral separation of this compound.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful and widely used technique for chiral separations. The choice of a suitable chiral stationary phase (CSP) is paramount for achieving successful enantiomeric resolution. For this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly recommended.

Data Presentation: HPLC Method Parameters
ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Astec® CHIROBIOTIC® T (Teicoplanin)[1][2][3]
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 280 nmUV at 280 nm
Column Temperature 25°C25°C
Injection Volume 10 µL10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.Dissolve sample in mobile phase to a concentration of 1 mg/mL.
Experimental Protocol: HPLC Method Development
  • Column Selection:

    • Begin by screening polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® series), as they have demonstrated broad enantioselectivity for amino acids.[2][4][5]

  • Mobile Phase Screening:

    • For polysaccharide-based CSPs, start with a normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol).[6] Vary the ratio of hexane to alcohol to optimize retention and resolution.

    • For macrocyclic glycopeptide-based CSPs, a polar ionic mode is often effective.[2] A mobile phase of methanol with small amounts of an acid (e.g., acetic acid or formic acid) and a base (e.g., triethylamine) should be evaluated.

  • Additive Optimization:

    • Acidic (e.g., TFA, acetic acid) and basic (e.g., diethylamine, triethylamine) additives can significantly improve peak shape and selectivity.[6] Systematically vary the concentration of these additives (typically in the range of 0.01% to 0.2%).

  • Flow Rate and Temperature Optimization:

    • Lower flow rates often lead to better resolution in chiral separations.[7]

    • Temperature can influence selectivity; therefore, it is recommended to evaluate a range (e.g., 15-40°C).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve this compound in Mobile Phase (1 mg/mL) injector Inject Sample (10 µL) prep->injector Sample column Chiral Column (Polysaccharide or Macrocyclic Glycopeptide) injector->column Separation detector UV Detector (280 nm) column->detector Detection analysis Analyze Chromatogram (Retention Time, Resolution) detector->analysis Signal

Figure 1: HPLC Experimental Workflow for Chiral Separation.

Supercritical Fluid Chromatography (SFC) Methods

SFC is a valuable alternative to HPLC, often providing faster separations and being more environmentally friendly. It is particularly well-suited for the chiral separation of compounds like amino acids.[8][9]

Data Presentation: SFC Method Parameters
ParameterMethod 3: Polysaccharide-Based CSP in SFC
Chiral Stationary Phase Lux® Cellulose-2
Column Dimensions 150 x 4.6 mm, 3 µm
Mobile Phase CO2 / Methanol with 0.1% Diethylamine (DEA) (gradient)
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 280 nm
Column Temperature 40°C
Injection Volume 5 µL
Sample Preparation Dissolve sample in Methanol to a concentration of 1 mg/mL.
Experimental Protocol: SFC Method Development
  • Column Screening:

    • Immobilized polysaccharide-based CSPs are often robust choices for SFC.

  • Co-solvent and Additive Selection:

    • Methanol is a common co-solvent in SFC. The percentage of the co-solvent is a critical parameter for optimizing retention and selectivity.

    • Basic additives like diethylamine (DEA) or isopropylamine are frequently used to improve the peak shape of amine-containing compounds.[10]

  • Back Pressure and Temperature Optimization:

    • Systematically evaluate the effect of back pressure (e.g., 100-200 bar) and temperature (e.g., 30-50°C) on the separation.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC System cluster_data_sfc Data Analysis prep_sfc Dissolve this compound in Methanol (1 mg/mL) injector_sfc Inject Sample (5 µL) prep_sfc->injector_sfc column_sfc Chiral Column (e.g., Lux Cellulose-2) injector_sfc->column_sfc detector_sfc UV Detector (280 nm) column_sfc->detector_sfc analysis_sfc Analyze Chromatogram detector_sfc->analysis_sfc

Figure 2: SFC Experimental Workflow for Chiral Separation.

Capillary Electrophoresis (CE) Methods

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[11]

Data Presentation: CE Method Parameters
ParameterMethod 4: Cyclodextrin-Mediated CE
Chiral Selector 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)[12]
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Capillary Fused silica, 50 µm i.d., 50 cm total length (40 cm effective)
Voltage 20 kV
Detection UV at 214 nm
Capillary Temperature 25°C
Injection Hydrodynamic (50 mbar for 5 s)
Sample Preparation Dissolve sample in water to a concentration of 0.5 mg/mL.
Experimental Protocol: CE Method Development
  • Chiral Selector Screening:

    • Cyclodextrins (CDs) are the most common chiral selectors in CE.[11][13] Screen various neutral and charged CD derivatives (e.g., HP-β-CD, DM-β-CD, sulfated-β-CD) to find the one that provides the best enantioselectivity for this compound.

  • BGE pH and Concentration Optimization:

    • The pH of the BGE affects the charge of the analyte and the electroosmotic flow, both of which are critical for separation. Evaluate a pH range where the analyte has a net charge.

    • Vary the concentration of the BGE and the chiral selector to optimize resolution and analysis time.

  • Organic Modifier Addition:

    • The addition of a small percentage of an organic modifier, such as methanol or acetonitrile, to the BGE can sometimes improve selectivity.

CE_Logic Analyte This compound (Enantiomers) Complex1 D-Enantiomer-Selector Complex Analyte->Complex1 Forms Diastereomeric Complex Complex2 L-Enantiomer-Selector Complex Analyte->Complex2 Forms Diastereomeric Complex Selector Chiral Selector (e.g., Cyclodextrin) Selector->Complex1 Selector->Complex2 Separation Differential Migration in Electric Field Complex1->Separation Complex2->Separation Resolution Enantiomeric Resolution Separation->Resolution

Figure 3: Logical Relationship in Chiral CE Separation.

Conclusion

The successful chiral separation of this compound is achievable through systematic method development using HPLC, SFC, or CE. The choice of technique will depend on the specific requirements of the analysis, such as speed, resolution, and scale. The protocols and data presented in these application notes provide a solid starting point for researchers to develop and optimize robust and reliable methods for the enantioselective analysis of this important chiral molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of DL-3-Indolylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of DL-3-Indolylglycine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question: Why is the yield of my this compound synthesis low?

Answer: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete reaction. The three-component reaction of indole, glyoxylic acid, and an amine is sensitive to reaction time and temperature. Ensure the reaction is stirred for a sufficient duration at the recommended temperature to drive it to completion.[1][2] Another potential issue is the degradation of starting materials or the product. Indole and its derivatives can be sensitive to strongly acidic or oxidative conditions. If using a catalyst, ensure it is appropriate and used in the correct concentration. For instance, while some syntheses are catalyst-free, others may employ catalysts that could lead to side reactions if not controlled.[3] Finally, suboptimal purification techniques can lead to loss of product. Ensure that the precipitation and washing steps are carried out efficiently.

Question: My final product contains impurities. How can I improve the purity of this compound?

Answer: The presence of impurities is a common challenge. These can be unreacted starting materials or byproducts from side reactions. A highly effective and straightforward purification method is trituration of the crude solid product.[1] This involves washing the solid with a solvent in which the desired product is poorly soluble, while the impurities are soluble. For this compound, trituration in hot methanol followed by hot ethyl acetate has been shown to be effective in removing most impurities.[1] If impurities persist, recrystallization or column chromatography may be necessary, although these methods can be more time-consuming and may lead to some product loss. Monitoring the reaction by thin-layer chromatography (TLC) can help in determining the optimal reaction time to minimize byproduct formation.[4]

Question: The reaction is not proceeding to completion. What can I do?

Answer: If the reaction appears stalled, several factors should be investigated. Firstly, verify the quality of your reagents. Indole, and particularly glyoxylic acid, can degrade over time. Using fresh or properly stored reagents is crucial. Secondly, consider the reaction medium. While water is an effective and environmentally friendly solvent for this reaction, the pH can play a role.[1][2] Ensure that the reaction mixture is adequately stirred to ensure proper mixing of the reactants, especially in a heterogeneous system. Finally, while the uncatalyzed reaction in water at ambient temperature is reported to be efficient, gentle heating to around 50°C may be employed to increase the reaction rate in some cases.[4]

Frequently Asked Questions (FAQs)

What is the most common and efficient method for synthesizing this compound?

The most prevalent and efficient method reported is a one-pot, three-component reaction between indole, glyoxylic acid, and a primary aliphatic amine.[1][2] This method is often performed in water at ambient temperature and can proceed without a catalyst, making it a green and cost-effective approach.[1][2]

What are the main advantages of using water as a solvent for this synthesis?

Using water as a solvent offers several advantages. It is environmentally benign, non-flammable, and inexpensive. For this specific reaction, it can facilitate the reaction and product precipitation, simplifying the work-up procedure.[1][2] The use of water also aligns with the principles of green chemistry.[4]

Can substituted indoles be used in this synthesis?

Yes, the three-component synthesis is generally compatible with substituted indoles. However, the nature and position of the substituent on the indole ring can affect the reactivity and the yield of the final product. Electron-donating groups on the indole ring typically favor the electrophilic substitution at the C3 position, potentially leading to higher yields.

How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time. This allows for the determination of the optimal reaction time and helps in minimizing the formation of byproducts.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1WaterNoneAmbient1~95[1]
2WaterSDS (0.2 mmol)501-285-95[4]
3TolueneMgSO₄Ambient1226-99[3]
4NoneNone800.580-90[3]

Note: Yields are approximate and can vary based on the specific amine and indole used.

Experimental Protocols

Detailed Protocol for the One-Pot Synthesis of this compound in Water

This protocol is based on the efficient, uncatalyzed, three-component reaction in an aqueous medium.[1][2]

Materials:

  • Indole (10 mmol)

  • Glyoxylic acid (10 mmol)

  • Primary aliphatic amine (e.g., benzylamine) (10 mmol)

  • Deionized water (30 mL)

  • Methanol

  • Ethyl acetate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (10 mmol) and glyoxylic acid (10 mmol).

  • Add 30 mL of deionized water to the flask.

  • Stir the mixture to dissolve the solids as much as possible.

  • Slowly add the primary aliphatic amine (10 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at ambient temperature for 1 hour.

  • A precipitate will form during the reaction.

  • After 1 hour, filter the precipitate using a Büchner funnel.

  • Wash the solid with a small amount of cold water.

  • To purify the product, transfer the solid to a beaker and add hot methanol. Stir for 10 minutes and then filter.

  • Repeat the process with hot ethyl acetate.

  • Dry the purified solid in a vacuum oven to obtain this compound.

Visualizations

experimental_workflow start Start reagents 1. Combine Indole and Glyoxylic Acid in Water start->reagents add_amine 2. Add Primary Aliphatic Amine reagents->add_amine react 3. Stir at Ambient Temperature for 1h add_amine->react precipitate Precipitate Forms react->precipitate filter 4. Filter the Precipitate precipitate->filter purify 5. Purify by Trituration (Hot Methanol & Ethyl Acetate) filter->purify dry 6. Dry the Product purify->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurities Present? low_yield->impurity No check_reagents Check Reagent Quality and Reaction Time/Temp low_yield->check_reagents Yes use_tlc Monitor with TLC to Minimize Byproducts impurity->use_tlc Yes optimize_purification Optimize Purification (Trituration, Washes) check_reagents->optimize_purification solution1 Solution optimize_purification->solution1 triturate Perform Trituration with Hot Methanol/Ethyl Acetate use_tlc->triturate solution2 Solution triturate->solution2

References

Technical Support Center: Purification of DL-3-Indolylglycine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of DL-3-Indolylglycine diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound diastereomers?

The most common methods for separating diastereomers of amino acids like this compound are fractional crystallization and preparative high-performance liquid chromatography (HPLC). Fractional crystallization takes advantage of potential differences in solubility between the diastereomers. Preparative HPLC, particularly with a chiral stationary phase (CSP), is also a powerful technique for separating stereoisomers.

Q2: My fractional crystallization is not yielding pure diastereomers. What are common causes?

Several factors can lead to poor separation during fractional crystallization:

  • Similar Solubilities: The diastereomers may have very similar solubilities in the chosen solvent system.

  • Co-crystallization: The undesired diastereomer may be crystallizing along with the target diastereomer.

  • Supersaturation Issues: The solution may be either too supersaturated, leading to rapid precipitation of both diastereomers, or not saturated enough for crystallization to occur.

  • Inefficient Seeding: If using seed crystals, they may not be of sufficient purity or the seeding process may be too rapid.

Q3: I am not seeing any separation of the diastereomers on my HPLC column. What should I try?

For HPLC-based separations, a lack of resolution can often be addressed by:

  • Column Selection: A standard achiral column (like C18) may not be sufficient. A chiral stationary phase (CSP) is often necessary for resolving stereoisomers. Polysaccharide-based CSPs are a good starting point.

  • Mobile Phase Optimization: The composition of the mobile phase is critical. For normal-phase chromatography, adjusting the ratio of alkanes (like hexane) to alcohols (like isopropanol or ethanol) can significantly impact selectivity. For reversed-phase, modifying the organic solvent (acetonitrile or methanol) percentage and the pH of the aqueous phase is key.

  • Flow Rate and Temperature: Chiral separations can be sensitive to both flow rate and temperature. Reducing the flow rate can sometimes improve resolution. Temperature changes can also have a significant, though sometimes unpredictable, effect on separation.

Q4: Can I use derivatization to aid in the separation?

Yes, chiral derivatization is a common strategy.[1] By reacting the this compound mixture with a chiral derivatizing agent, you can convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. This can be an effective alternative if direct chiral HPLC methods are not successful.

Troubleshooting Guides

Fractional Crystallization
Problem Possible Cause(s) Troubleshooting Steps
No Crystallization - High solubility of diastereomers in the chosen solvent.- Insufficient concentration.- Try a different solvent or a mixture of solvents to reduce solubility.- Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the compound is less soluble) dropwise.
Both Diastereomers Precipitate - Solution is too supersaturated.- Cooling rate is too fast.- Use a more dilute solution.- Employ a slower cooling rate.- Use a solvent system where the difference in solubility between the diastereomers is greater.
Low Purity of Crystals - Co-crystallization of the undesired diastereomer.- Inefficient washing of the crystals.- Recrystallize the product multiple times.- Ensure the washing solvent does not dissolve the desired diastereomer but effectively removes the mother liquor containing the undesired one.
Oiling Out Instead of Crystallization - High concentration of impurities.- Inappropriate solvent.- Purify the initial mixture before crystallization.- Experiment with different solvent systems.
Preparative HPLC
Problem Possible Cause(s) Troubleshooting Steps
Poor or No Resolution - Inappropriate column.- Suboptimal mobile phase.- Switch to a chiral stationary phase (CSP) if using an achiral column.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Systematically vary the mobile phase composition (e.g., ratio of organic modifiers, pH, additives).
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Add a competing agent to the mobile phase (e.g., a small amount of acid or base).- Reduce the amount of sample injected.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Ensure precise and consistent preparation of the mobile phase.- Use a column oven to maintain a stable temperature.

Experimental Protocols

Preparative Reversed-Phase HPLC for Diastereomer Separation (General Protocol)

This protocol is a general guideline and should be optimized for your specific this compound diastereomers.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP) column (e.g., cellulose or amylose derivatives). A common dimension for preparative work is 250 mm x 10 mm.

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases to screen for optimal separation. A common starting point for reversed-phase chromatography is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Vary the ratio of the organic modifier (e.g., 20%, 30%, 40%) to find the best balance between retention and resolution.

  • Sample Preparation:

    • Dissolve the this compound diastereomer mixture in the initial mobile phase to ensure good peak shape.

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Begin with a flow rate appropriate for the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Temperature: Maintain a constant temperature using a column oven, typically starting at 25°C.

    • Detection: Use a UV detector at a wavelength where the indole moiety has strong absorbance (e.g., 280 nm).

  • Optimization and Fraction Collection:

    • Inject a small amount of the sample to determine the retention times of the two diastereomers.

    • Adjust the mobile phase composition to achieve baseline separation.

    • Once the method is optimized, perform preparative injections and collect the fractions corresponding to each diastereomer.

  • Post-Purification:

    • Combine the fractions for each pure diastereomer.

    • Remove the solvent under reduced pressure to obtain the purified solid.

    • Analyze the purity of each fraction by analytical HPLC.

Data Presentation

The following table provides a hypothetical comparison of purification methods based on typical outcomes for similar compounds. Actual results for this compound may vary and require experimental optimization.

Table 1: Comparison of Purification Methods for Diastereomers

Method Parameter Diastereomer 1 Diastereomer 2 Notes
Fractional Crystallization Yield (%) 3545Yields are highly dependent on the solubility difference and the number of recrystallization steps.
Diastereomeric Excess (d.e. %) >98>98Purity can be high after multiple recrystallizations.
Preparative HPLC Yield (%) 8588Higher recovery is generally achieved compared to crystallization.
Diastereomeric Excess (d.e. %) >99>99Excellent purity can be achieved in a single run with an optimized method.

Visualizations

Experimental Workflow for HPLC Purification

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Separation cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) injection Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation separation Chromatographic Separation mobile_phase_prep->separation injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal purity_analysis Purity Analysis solvent_removal->purity_analysis

Caption: Workflow for the purification of this compound diastereomers by preparative HPLC.

Troubleshooting Logic for Poor HPLC Resolution

troubleshooting_hplc cluster_solutions start Poor Resolution check_column Using a Chiral Stationary Phase (CSP)? start->check_column use_csp Switch to a CSP check_column->use_csp No optimize_mp Optimize Mobile Phase (Organic %, pH, Additives) check_column->optimize_mp Yes adjust_flow Adjust Flow Rate (Typically Lower) optimize_mp->adjust_flow vary_temp Vary Temperature adjust_flow->vary_temp

Caption: Decision-making process for troubleshooting poor resolution in the HPLC separation of diastereomers.

References

DL-3-Indolylglycine stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of DL-3-Indolylglycine under various experimental conditions. The following information is curated to address common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be kept at 4°C in a sealed container, protected from moisture and light.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions of this compound in a suitable solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the solubility of this compound in water?

This compound has limited solubility in water. To prepare an aqueous stock solution, the pH can be adjusted to 2 with hydrochloric acid (HCl) and the solution can be warmed to 60°C to achieve a concentration of approximately 4.63 mg/mL. It is recommended to filter-sterilize the aqueous solution using a 0.22 μm filter before use.

Q4: Is this compound stable at acidic pH?

While adjusting the pH to 2 is recommended for dissolution in water, prolonged exposure to strong acidic conditions, especially at elevated temperatures, may lead to degradation. Tryptophan, a related indole-containing amino acid, is known to be susceptible to degradation under acidic hydrolysis conditions. Therefore, it is advisable to prepare acidic solutions fresh and store them at low temperatures for short periods.

Q5: How stable is this compound at neutral and alkaline pH?

There is no specific quantitative data available for the stability of this compound at neutral and alkaline pH. However, some indole-containing compounds, like indole-3-acetic acid esters, are known to be labile and can hydrolyze at pH 9 or above.[1] Conversely, the indole ring of tryptophan is generally stable under basic conditions.[2] Given these contrasting behaviors within the indole family, it is crucial to experimentally determine the stability of this compound at your specific experimental pH.

Q6: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively documented in publicly available literature. Potential degradation pathways for indole-containing molecules in general include oxidation of the indole ring and hydrolysis of side chains under certain pH and temperature conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions before each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light and store at the recommended temperature.
Low solubility in aqueous buffers This compound has inherently low aqueous solubility.Follow the recommended procedure of adjusting the pH to 2 with HCl and warming to 60°C for dissolution. Alternatively, consider using a co-solvent like DMSO if compatible with your experimental system.
Precipitation of the compound during experiments Change in pH or temperature affecting solubility.Ensure the pH and temperature of your experimental medium are compatible with the solubility of this compound. If working with physiological buffers, check for precipitation and consider adjusting the concentration.
Suspected degradation during an assay Instability of the compound under assay conditions (e.g., high temperature, extreme pH).Perform a preliminary stability test of this compound under your specific assay conditions. This can be done by incubating the compound for the duration of the assay and then analyzing its integrity by a suitable analytical method like HPLC.

Data Presentation

As of the latest literature review, specific quantitative data on the degradation kinetics of this compound under a range of pH and temperature conditions is not publicly available. Researchers are encouraged to perform stability studies to determine the compound's stability profile for their specific experimental setup. The following table provides a template for presenting such data once generated.

Table 1: Stability of this compound under Various Conditions (Template)

pHTemperature (°C)Incubation Time (hours)% DegradationDegradation Rate Constant (k)Half-life (t½)
225
240
725
740
1025
1040

Experimental Protocols

To determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation.

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and thermal stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (for HPLC mobile phase)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatic oven

  • Analytical balance

3. Methodology:

a. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

b. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent concentration of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.

  • Neutral Hydrolysis:

    • Mix equal volumes of the stock solution with high-purity water.

    • Incubate and sample as described for acid hydrolysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and analyze at various time points (e.g., 2, 4, 8, 12, 24 hours).

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C).

    • At specified intervals, withdraw samples, dissolve in the mobile phase, and analyze by HPLC.

c. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.

  • Example HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (or the λmax of this compound)

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

d. Data Analysis:

  • Calculate the percentage of degradation at each time point by comparing the peak area of this compound in the stressed sample to that of an unstressed control.

  • Determine the degradation kinetics (e.g., zero-order or first-order) by plotting the concentration of this compound versus time.

  • Calculate the degradation rate constant (k) and the half-life (t½).

Mandatory Visualization

While specific signaling pathways for this compound are not well-defined, it is structurally related to tryptophan, a precursor for many biologically active indole derivatives. The following diagram illustrates the general metabolic fate of tryptophan-derived indole compounds in the gut and their potential interaction with host signaling pathways.

Tryptophan_Metabolism cluster_gut Gut Lumen cluster_host Host Cell Tryptophan Tryptophan Indole Indole Tryptophan->Indole Tryptophanase ILA Indole-3-lactic acid (ILA) Tryptophan->ILA IAA Indole-3-acetic acid (IAA) Tryptophan->IAA AhR Aryl Hydrocarbon Receptor (AhR) Indole->AhR PXR Pregnane X Receptor (PXR) Indole->PXR IPA Indole-3-propionic acid (IPA) IPA->AhR IPA->PXR ILA->IPA ILA->AhR ILA->PXR IAA->AhR IAA->PXR Immune_Modulation Immune Modulation AhR->Immune_Modulation Barrier_Function Intestinal Barrier Function PXR->Barrier_Function

Caption: Tryptophan metabolism by gut microbiota and potential host interactions.

References

Preventing racemization during DL-3-Indolylglycine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of DL-3-Indolylglycine, with a specific focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several methods are employed for the synthesis of this compound. The most common approaches include:

  • Friedel-Crafts Alkylation: This method involves the reaction of indole with an electrophilic glycine equivalent, such as ethyl 2-(4-methoxyphenylimino)acetate, often catalyzed by a Lewis or Brønsted acid.[1][2]

  • Strecker Synthesis: A two-step process starting with the reaction of an imine with a cyanide source to form an α-amino nitrile, which is subsequently hydrolyzed to the amino acid.[3][4][5]

  • Asymmetric Synthesis: Chiral catalysts or auxiliaries are used to achieve an enantioselective synthesis of a specific stereoisomer.[1][6][7][8]

  • One-Pot Multi-Component Reactions: These reactions combine indole, an aldehyde (like glyoxylic acid), and an amine in a single step, often in environmentally friendly solvents like water.[2][9][10]

Q2: What is racemization and why is it a concern in 3-Indolylglycine synthesis?

A2: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[11] In the context of 3-Indolylglycine synthesis, controlling the stereochemistry at the α-carbon is crucial for its application in pharmaceuticals and as a chiral building block. Racemization leads to a loss of optical activity and can significantly impact the biological efficacy of the final product.

Q3: What are the primary factors that contribute to racemization during synthesis?

A3: Several factors can induce racemization in amino acid synthesis:

  • Base: The presence and strength of a base can lead to the abstraction of the α-proton, forming a planar enolate intermediate which is achiral.[12][13]

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Reaction Time: Prolonged reaction times can increase the likelihood of racemization, especially under harsh conditions.

  • Activation Method: In methods involving carboxylic acid activation (e.g., for peptide coupling), the formation of highly activated intermediates can be prone to racemization.[12][14]

  • Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and the rate of racemization.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Significant racemization observed in the final product. The chosen base is too strong or used in excess.Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIEA.[12]
High reaction temperature.Perform the reaction at a lower temperature. Monitor the reaction progress to avoid unnecessarily long reaction times at elevated temperatures.
The activating agent for the carboxyl group is promoting racemization.If applicable (e.g., in peptide synthesis-like approaches), use additives like HOBt, HOAt, or OxymaPure to suppress racemization by forming less reactive, more stable intermediates.[12][13]
Low yield of the desired 3-Indolylglycine derivative. Incomplete reaction.Optimize reaction parameters such as temperature, reaction time, and catalyst loading. For Friedel-Crafts reactions, ensure the catalyst is active.[1]
Side reactions are occurring.Analyze byproducts to identify side reactions. For instance, in Strecker synthesis, ensure the cyanide source is added under controlled conditions to avoid polymerization or other side reactions.[5]
Aggregation of reactants or intermediates.If aggregation is suspected, especially in solid-phase synthesis, consider switching to a solvent like N-methylpyrrole (NMP) or adding chaotropic salts.[13]
Difficulty in achieving high enantioselectivity in asymmetric synthesis. The catalyst is not optimal for the substrate.Screen different chiral catalysts and ligands. For instance, in asymmetric Friedel-Crafts reactions, catalysts like copper(I)-Tol-BINAP or Trost's dinuclear zinc complex have shown high enantioselectivity.[1]
The reaction conditions are not optimized for enantioselectivity.Fine-tune the catalyst loading, temperature, and solvent. Even small changes in these parameters can significantly impact the enantiomeric excess (ee).

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic approaches to 3-Indolylglycine derivatives, highlighting conditions that influence stereochemical control.

Synthetic Method Catalyst/Auxiliary Key Reaction Conditions Yield (%) Enantiomeric Excess (ee) (%) Reference
Asymmetric Friedel-CraftsTrost's dinuclear zinc complex (10 mol%)Mild conditionsModerate to Goodup to >99[1]
Asymmetric Friedel-CraftsCopper(I)-Tol-BINAP--up to 97[1]
Asymmetric Oxidative HeterocouplingChiral nickel(II) complex-HighHigh diastereoselectivity[6]
Asymmetric Transfer HydrogenationChiral Brønsted acid (e.g., 5j)Hantzsch dihydropyridine as H-source9897[7]
Chemoenzymatic Dynamic Kinetic ResolutionNitrilase from P. fluorescenspH ≥ 10 for in-situ racemizationHigh-[3][15]

Experimental Protocols

1. Asymmetric Friedel-Crafts Alkylation for Enantioselective Synthesis [1]

This protocol is based on the work by Trost and colleagues for the synthesis of 3-indolylglycine derivatives with high enantioselectivity.

  • Materials: Indole, ethyl 2-(4-methoxyphenylimino)acetate, Trost's dinuclear zinc complex (catalyst).

  • Procedure:

    • To a solution of indole (1.0 mmol) in a suitable solvent (e.g., toluene) under an inert atmosphere, add the ethyl 2-(4-methoxyphenylimino)acetate (1.2 mmol).

    • Add Trost's dinuclear zinc catalyst (10 mol%).

    • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by TLC.

    • Upon completion, quench the reaction and purify the product using column chromatography.

    • Determine the enantiomeric excess using chiral HPLC.

2. One-Pot Three-Component Synthesis in Water [2][9]

This protocol provides an environmentally friendly approach to synthesizing 3-indolylglycine derivatives.

  • Materials: Indole, glyoxylic acid, primary aliphatic amine, water.

  • Procedure:

    • In a reaction vessel, dissolve the primary aliphatic amine (1.2 mmol) and glyoxylic acid (1.2 mmol) in water at ambient temperature.

    • Add the indole (1.0 mmol) to the solution.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • The product often precipitates out of the solution. Filter the solid product and wash with cold water.

    • Further purify the product by recrystallization or trituration in a suitable solvent like methanol or ethyl acetate.

Visualizations

Logical Relationship for Preventing Racemization

Racemization_Prevention cluster_problem Problem: Racemization cluster_causes Primary Causes cluster_solutions Prevention Strategies Racemization Racemization of 3-Indolylglycine StrongBase Strong Base (e.g., DIEA) Racemization->StrongBase HighTemp High Temperature Racemization->HighTemp LongTime Prolonged Reaction Time Racemization->LongTime Asymmetric Asymmetric Catalysis Racemization->Asymmetric Avoids by direct synthesis Enzymatic Enzymatic Resolution/ Dynamic Kinetic Resolution Racemization->Enzymatic Resolves/ Corrects for Additives Use Racemization Suppressing Additives (e.g., HOBt) Racemization->Additives Suppresses WeakBase Use Weak, Sterically Hindered Base (e.g., NMM) StrongBase->WeakBase Mitigates LowTemp Lower Reaction Temperature HighTemp->LowTemp Mitigates LongTime->LowTemp

Caption: Factors contributing to racemization and corresponding prevention strategies.

Experimental Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow Start Start: Prepare Reactants (Indole, Imine) Reaction Asymmetric Reaction: - Add Chiral Catalyst - Control Temperature - Monitor Progress (TLC) Start->Reaction 1. Mix Workup Reaction Workup: - Quench Reaction - Extraction Reaction->Workup 2. Upon Completion Purification Purification: Column Chromatography Workup->Purification 3. Isolate Crude Analysis Analysis: - Characterization (NMR, MS) - Determine ee% (Chiral HPLC) Purification->Analysis 4. Purified Product End End: Enantiomerically Enriched 3-Indolylglycine Analysis->End

Caption: A typical experimental workflow for asymmetric synthesis of 3-Indolylglycine.

References

Technical Support Center: Photostability of DL-3-Indolylglycine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability issues of DL-3-Indolylglycine and its derivatives. The information is designed to help anticipate and resolve common problems encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is an unnatural amino acid containing an indole ring, similar to tryptophan. The indole ring is a known chromophore that absorbs ultraviolet (UV) light, making the molecule susceptible to photodegradation.[1][2] This light-induced breakdown can lead to a loss of the compound's activity, the formation of unknown impurities, and potentially confounding experimental results. Therefore, understanding and controlling its photostability is critical for reliable research and development.

Q2: What are the primary factors that influence the photodegradation of this compound?

A2: Several factors can influence the rate and extent of photodegradation, including:

  • Wavelength and Intensity of Light: Shorter wavelengths of UV light (UVA/B) are particularly damaging.[1][2] The degradation rate generally increases with light intensity.

  • pH of the Solution: The stability of indole-containing compounds can be pH-dependent. For tryptophan, the quantum efficiency of destruction increases at higher pH values.[1]

  • Solvent: The polarity and composition of the solvent can affect the photophysical processes of the indole ring.[3]

  • Presence of Oxygen: Photooxidation is a major degradation pathway, meaning the presence of dissolved oxygen can accelerate the breakdown of the compound.[4]

  • Concentration: The initial concentration of the compound can affect the observed degradation kinetics.[5]

  • Presence of Photosensitizers or Quenchers: Other molecules in the solution can either promote (photosensitizers) or inhibit (quenchers, antioxidants) photodegradation.[6]

Q3: What are the likely photodegradation products of this compound?

A3: While specific studies on this compound are limited, the photodegradation of the closely related amino acid, tryptophan, provides insight into potential products. Common degradation products of the indole ring include N-formylkynurenine, kynurenine, and various oxidation and cleavage products.[1][7] These products often result in a yellowing of the solution.[1]

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: Several analytical techniques are suitable for monitoring the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective way to separate the parent compound from its degradation products and quantify its remaining concentration.[8][9]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification and structural elucidation of the degradation products.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradation products.[12][13][14]

  • UV-Vis Spectroscopy: A simple and quick method to observe changes in the absorption spectrum, which can indicate degradation. However, it is not as specific as chromatographic methods.[1]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound and its derivatives.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Photodegradation of the compound during the experiment.1. Work under subdued or filtered light (e.g., yellow light).2. Use amber-colored vials or wrap containers in aluminum foil.3. Minimize the duration of light exposure.4. Include a "dark control" (a sample protected from light) in your experiments to differentiate between photodegradation and other forms of instability.
Solution turns yellow or brown over time. Formation of chromophoric degradation products from the indole ring.This is a strong indicator of photodegradation. Implement the light-protection measures listed above. Consider preparing fresh solutions more frequently.
Unexpected peaks appear in HPLC chromatograms. These are likely degradation products.1. Confirm that the new peaks are absent in a freshly prepared standard and in a "dark control" sample.2. Use LC-MS to identify the mass of the unknown peaks to aid in their identification.3. Optimize the HPLC method to ensure good separation between the parent compound and all degradation products.
Low recovery of the compound after purification or workup. The compound may be degrading during these steps due to light exposure.1. Perform all purification steps (e.g., column chromatography, crystallization) with minimal light exposure.2. If possible, work in a cold room to reduce the rate of any thermally-driven degradation that might be exacerbated by light.

Data on Photostability of Related Indole Compounds

Table 1: Quantum Yields for Tryptophan Photodegradation

CompoundWavelength (nm)pHQuantum Yield (Φ)Reference
Tryptophan2654, 5, 70.01[1]
Tryptophan265120.02[1]
N-acetyl-tryptophan265Neutral0.03[1]
Tryptophan250-290Not Specified0.2[3]
Tryptophan220Not Specified0.26[3]

Quantum yield (Φ) represents the efficiency of a photochemical process. A higher value indicates greater susceptibility to photodegradation.

Table 2: Factors Influencing Tryptophan Photodegradation Kinetics

FactorObservationKinetic ModelReference
Initial Concentration Degradation rate constant decreases with increasing initial concentration.Pseudo first-order[5]
pH Degradation rate constant increases with increasing pH.Pseudo first-order[5]
Temperature Degradation rate constant increases with increasing temperature.Pseudo first-order[5]
Anions HCO₃⁻ and NO₃⁻ accelerate degradation; Cl⁻ inhibits degradation.Pseudo first-order[5]

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is adapted from general guidelines for forced degradation studies and can be used to assess the photostability of this compound.[15]

Objective: To evaluate the susceptibility of this compound to photodegradation under controlled light exposure.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer, methanol)

  • Clear and amber glass vials (or clear vials and aluminum foil)

  • Photostability chamber with a calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near UV lamps)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Pipette equal volumes of the solution into at least two clear vials (test samples) and two amber vials or foil-wrapped clear vials (dark controls).

  • Light Exposure:

    • Place the test samples and dark controls in the photostability chamber.

    • Expose the samples to a controlled light source. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • At each time point, dilute an aliquot of the test and dark control samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated, stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point for both the light-exposed and dark control samples.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Analyze the chromatograms for the appearance and growth of degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can resolve this compound from its potential degradation products.

Procedure:

  • Generate Degraded Samples:

    • Prepare solutions of this compound and subject them to various stress conditions (acid hydrolysis, base hydrolysis, oxidation, and photolysis as described in Protocol 1) to generate a mixture of the parent compound and its degradation products.

  • Initial Method Development:

    • Column: Start with a C18 reversed-phase column.

    • Mobile Phase: A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: Use a UV detector set at the λmax of this compound (typically around 280 nm for indole-containing compounds). Also, monitor at other wavelengths to ensure detection of degradation products that may have different absorption maxima.

  • Method Optimization:

    • Inject the mixture of the stressed samples.

    • Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

    • Ensure the parent peak is pure by checking for peak co-elution using a photodiode array (PDA) detector.

Visualizations

Workflow for Investigating Photostability Issues

G cluster_0 Problem Identification cluster_1 Hypothesis: Photodegradation cluster_2 Troubleshooting & Confirmation cluster_3 Outcome Analysis cluster_4 Conclusion A Inconsistent Results / Activity Loss D Is the compound exposed to light? A->D B Solution Discoloration B->D C Unexpected HPLC Peaks C->D E Implement Light Protection: - Amber vials / foil - Work in subdued light D->E Yes F Run 'Dark Control' Experiment E->F G Analyze samples by HPLC F->G H Problem Resolved / Dark control stable? G->H I Problem Persists / Dark control also degrades H->I No J Photodegradation Confirmed. Continue with light protection. H->J Yes K Other Instability Issue. (e.g., thermal, oxidative) I->K

Caption: Troubleshooting workflow for suspected photodegradation.

General Photodegradation Pathway of Indole Ring

G Indole Indole Ring (in this compound) ExcitedState Excited State* Indole->ExcitedState UV Light (hν) ExcitedState->Indole Fluorescence ROS Reactive Oxygen Species (ROS) ExcitedState->ROS + O2 DegradationProducts Degradation Products: - N-Formylkynurenine - Kynurenine - Ring-opened products ExcitedState->DegradationProducts Direct Photolysis ROS->DegradationProducts Oxidation

Caption: Simplified photodegradation pathways of the indole moiety.

References

Analytical methods for detecting impurities in DL-3-Indolylglycine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical methods for detecting impurities in DL-3-Indolylglycine samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound samples?

A1: Impurities in this compound can originate from the synthetic route or degradation.

  • Synthesis-Related Impurities: These can include unreacted starting materials such as indole, glyoxylic acid, and the amine source used in the synthesis. By-products from side reactions, for instance, the formation of isomers or related indole compounds, can also be present.

  • Degradation Products: this compound, being an indole derivative similar to tryptophan, can be susceptible to degradation under certain conditions. Exposure to light, heat, and oxidative environments can lead to the formation of various degradation products. Potential degradation pathways may involve oxidation of the indole ring, leading to products like N-formylkynurenine-like compounds, or decarboxylation.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile impurities. Reversed-phase HPLC with UV detection is commonly used for indole-containing compounds. Chiral HPLC methods are necessary to separate the D- and L-enantiomers of 3-Indolylglycine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process. Derivatization is often required for non-volatile amino acids to make them suitable for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities. Quantitative NMR (qNMR) can also be used for the quantification of impurities without the need for a reference standard of the impurity itself.[1][2][3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities and degradation products.

Troubleshooting Guides

HPLC Analysis

Q3: I am observing peak tailing for the this compound peak in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC for compounds like this compound, which contains a basic amine group, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.

  • Cause: Free silanol groups on the C18 column packing can interact with the basic amine group of your analyte, leading to a secondary retention mechanism that causes peak tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having low silanol activity.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to saturate the active silanol sites.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

Q4: My chiral separation of D- and L-3-Indolylglycine is not achieving baseline resolution. What can I do to improve it?

A4: Achieving good resolution in chiral separations can be challenging and often requires careful optimization of chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: The choice and concentration of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase) and any additives are critical. Systematically vary the mobile phase composition to find the optimal selectivity.

    • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations, as this can increase the interaction time with the chiral stationary phase and improve resolution.

    • Control Temperature: Temperature can have a significant impact on chiral recognition. Using a column oven to maintain a stable and optimized temperature is crucial. Experiment with different temperatures to see the effect on resolution.

    • Ensure Column Equilibration: Chiral stationary phases may require longer equilibration times with the mobile phase to provide consistent results.

GC-MS Analysis

Q5: I am not detecting any peaks for my derivatized this compound sample in GC-MS. What could be the problem?

A5: The absence of peaks in the GC-MS analysis of a derivatized amino acid can be due to several factors, from the derivatization step to the instrument parameters.

  • Troubleshooting Steps:

    • Verify Derivatization: The derivatization reaction may have been incomplete or failed. Ensure that your reagents are fresh and anhydrous, as moisture can inhibit many derivatization reactions, particularly silylation. Re-run the derivatization with a known standard to confirm the procedure is working.

    • Check for Thermal Degradation: this compound and its derivatives may be thermally labile. High injector temperatures can cause the compound to degrade before it reaches the column. Try lowering the injector temperature.

    • Injector Port Activity: Active sites in the injector liner can cause adsorption or degradation of the analyte. Use a deactivated liner.

    • Confirm Instrument Performance: Inject a known, stable compound to ensure the GC-MS system is functioning correctly.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling

This method is a general guideline for the separation of this compound and potential non-volatile impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (a base-deactivated column is recommended).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 50
    25 90
    30 90
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is a starting point for the separation of D- and L-3-Indolylglycine.

  • Column: Chiral stationary phase (CSP) column suitable for amino acids (e.g., a teicoplanin-based or crown ether-based column).

  • Mobile Phase: Isocratic mixture of an organic modifier (e.g., ethanol or methanol) and an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water). The exact ratio will need to be optimized for the specific column used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: GC-MS Method for Residual Solvents

This is a general method for the analysis of residual solvents.

  • Technique: Headspace Gas Chromatography with Mass Spectrometric detection.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analysis.

Data Presentation

Table 1: Typical HPLC-UV Method Parameters and Performance for Indole Derivatives

ParameterTypical Value
Wavelength (λmax) 280 nm
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Table 2: Common Residual Solvents and their GC-MS Retention Times (example on a DB-624 column)

SolventRetention Time (min)
Methanol ~3.5
Ethanol ~4.2
Acetone ~4.8
Isopropanol ~5.1
Dichloromethane ~5.9
Toluene ~10.2

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GC_MS Headspace GC-MS (Residual Solvents) Sample->GC_MS Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC-UV/MS (Impurity Profiling) Filtration->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Filtration->Chiral_HPLC Quantification Impurity Quantification HPLC->Quantification Identification Impurity Identification HPLC->Identification Chiral_HPLC->Quantification GC_MS->Identification Reporting Reporting Quantification->Reporting Identification->Reporting

Caption: General experimental workflow for the analysis of impurities in this compound.

HPLC_Troubleshooting Problem Poor Peak Shape (e.g., Tailing) Cause1 Secondary Interactions (Silanol Groups) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Inappropriate Mobile Phase pH Problem->Cause3 Solution1 Use Base-Deactivated Column Cause1->Solution1 Solution3 Add Competing Base (e.g., TEA) Cause1->Solution3 Solution4 Dilute Sample Cause2->Solution4 Solution2 Lower Mobile Phase pH Cause3->Solution2

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

Impurity_Sources cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products DL3IG This compound SM Starting Materials (Indole, Glyoxylic Acid) Byproducts By-products (Isomers, Oligomers) Oxidation Oxidation Products Decarboxylation Decarboxylation Products

Caption: Potential sources of impurities in this compound samples.

References

Validation & Comparative

Validating the Biological Activity of Synthesized DL-3-Indolylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthesized DL-3-Indolylglycine and its alternatives. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the validation of this synthesized compound and guide further research and development.

Executive Summary

This compound, an indole derivative, holds potential for various biological activities, drawing from the well-established versatility of the indole scaffold in pharmacology and agrochemistry. This guide focuses on validating its auxin-like activity, a key function of related indole compounds, and explores its potential in antimicrobial and anticancer applications by comparing it with established alternatives. The data presented herein is compiled from various scientific sources to provide an objective comparison.

Comparative Analysis of Biological Activity

The biological activity of this compound can be inferred from its structural similarity to other bioactive indole compounds. This section compares the auxin, antimicrobial, and anticancer activities of a close analog, Indole-3-acetylglycine (IAG), and other relevant indole derivatives against established standards.

Auxin-like Activity

The most anticipated biological activity of this compound is its function as a plant growth regulator, similar to the natural auxin, Indole-3-acetic acid (IAA). The following tables summarize the comparative activity of Indole-3-acetylglycine (IAG), a close structural analog of this compound, in classic plant bioassays.

Table 1: Avena Coleoptile Elongation Assay [1]

CompoundConcentration for Half-Maximal Elongation (µM)Maximal Elongation (% of IAA)
Indole-3-acetic acid (IAA)0.3100
Indole-3-acetylglycine (IAG)1.0~95
Indole-3-acetyl-L-alanine0.8~100
Indole-3-acetyl-L-leucine2.5~90

Table 2: Soybean Callus Growth Assay [1]

CompoundConcentration for Optimal Growth (µM)Relative Callus Fresh Weight (% of IAA)
Indole-3-acetic acid (IAA)10100
Indole-3-acetylglycine (IAG)10~110
Indole-3-acetyl-L-alanine5~120
Indole-3-acetyl-L-leucine20~95
Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Tryptophan against Various Bacteria

Bacterial StrainMIC (µM)
Staphylococcus aureus4 - 8
Escherichia coli2 - 4
Pseudomonas aeruginosa2

Note: Data for Tryptophan is derived from studies on tryptophan-rich antimicrobial peptides and may not be representative of the free amino acid.[2][3]

Anticancer Activity

The indole nucleus is a common scaffold in anticancer drug discovery. Indole-3-carbinol (I3C), a well-studied indole derivative, serves as a benchmark for potential anticancer activity.

Table 4: IC50 Values of Indole-3-Carbinol (I3C) in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)
Breast Cancer (MCF-7)50 - 100
Colon Cancer50 - 100
Prostate Cancer50 - 100

Note: IC50 values for I3C can vary depending on the specific cell line and experimental conditions.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate the findings.

Avena Coleoptile Elongation Assay[1]

This bioassay is a standard method for determining auxin-like activity based on the principle that auxins promote cell elongation in oat coleoptiles.

Protocol:

  • Seed Germination: Germinate Avena sativa seeds in the dark at 25°C for 72-96 hours.

  • Coleoptile Selection: Under a dim green light, select uniform, straight coleoptiles (2-3 cm in length).

  • Segment Excision: Cut a 10 mm segment from the sub-apical region of each coleoptile.

  • Incubation: Float the segments in a phosphate buffer (pH 6.0) for 1-2 hours to deplete endogenous auxins.

  • Treatment: Transfer the segments to test tubes containing the phosphate buffer, 2% sucrose, and varying concentrations of the test compound.

  • Incubation: Incubate the test tubes on a rotator in the dark at 25°C for 18-24 hours.

  • Measurement: Measure the final length of the coleoptile segments using a digital caliper or by projecting their image.

  • Data Analysis: Calculate the percentage elongation relative to a negative control (buffer with sucrose only) and plot a dose-response curve.

Soybean Callus Growth Assay[1]

This assay assesses the ability of a compound to stimulate cell division and proliferation in plant tissue culture.

Protocol:

  • Explant Preparation: Sterilize soybean (Glycine max) seeds and germinate them on a sterile, hormone-free medium. Excise cotyledonary nodes or hypocotyl segments from 7-10 day old seedlings.

  • Callus Induction: Place the explants on a solid Murashige and Skoog (MS) medium supplemented with a standard concentration of a cytokinin (e.g., Kinetin) and varying concentrations of the test compound.

  • Incubation: Incubate the cultures in the dark at 25-28°C for 3-4 weeks.

  • Measurement: Record the fresh and dry weight of the callus tissue.

  • Data Analysis: Compare the fresh and dry weights of calli grown with the test compound to those grown with a known active compound (e.g., IAA) and a negative control.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microorganism inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours).

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Anticancer IC50 Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_avena Avena Coleoptile Elongation Assay cluster_soybean Soybean Callus Growth Assay A1 Seed Germination (Avena sativa) A2 Coleoptile Selection A1->A2 A3 Segment Excision A2->A3 A4 Depletion of Endogenous Auxins A3->A4 A5 Treatment with Test Compound A4->A5 A6 Incubation A5->A6 A7 Measurement of Elongation A6->A7 A8 Data Analysis A7->A8 S1 Explant Preparation (Glycine max) S2 Callus Induction on MS Medium S1->S2 S3 Treatment with Test Compound S2->S3 S4 Incubation S3->S4 S5 Measurement of Callus Weight S4->S5 S6 Data Analysis S5->S6

Caption: Experimental workflows for auxin bioassays.

signaling_pathway IAG Indole-3-acetylglycine (IAG) (this compound analog) IAA Indole-3-acetic acid (IAA) IAG->IAA Metabolic Conversion Receptor Auxin Receptor (e.g., TIR1/AFB) IAA->Receptor CoReceptor Co-receptor (Aux/IAA) Receptor->CoReceptor Binding & Degradation ARF Auxin Response Factor (ARF) CoReceptor->ARF Repression Lifted AuxinGenes Auxin-responsive Genes ARF->AuxinGenes Transcription Activation CellElongation Cell Elongation & Growth AuxinGenes->CellElongation Protein Synthesis

Caption: Putative signaling pathway for Indole-3-acetylglycine.

References

Comparative Analysis of DL-3-Indolylglycine and Tryptophan in Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the canonical amino acid L-tryptophan and the non-canonical amino acid DL-3-Indolylglycine in the context of protein structure and function. While direct experimental data on the incorporation and functional consequences of this compound in proteins is limited in publicly available literature, this document offers a framework for comparison based on their structural differences, data from analogous non-canonical amino acids, and detailed experimental protocols to enable such a comparative study.

Introduction: Tryptophan and its Analog, this compound

Tryptophan (Trp) is an essential aromatic amino acid vital for protein synthesis and function.[1] Its unique indole side chain contributes to protein stability through hydrophobic and cation-π interactions, and it serves as a precursor for important biomolecules like serotonin and melatonin.[2][] Tryptophan's intrinsic fluorescence is also a powerful tool for studying protein structure and dynamics.[1]

This compound is a non-canonical amino acid that is structurally similar to tryptophan, with the key difference being the direct attachment of the indole ring to the α-carbon. This structural alteration, lacking the methylene bridge between the β-carbon and the indole ring, is predicted to have significant effects on the local protein environment.

Structural and Physicochemical Comparison

The primary difference between tryptophan and 3-indolylglycine lies in the linkage of the indole ring to the amino acid backbone. This seemingly small change has significant implications for the molecule's conformational flexibility and its interactions within a protein.

PropertyTryptophanThis compound (Predicted)
Structure Indole ring attached to the β-carbon via a methylene groupIndole ring directly attached to the α-carbon
Side Chain Flexibility Rotation around the Cα-Cβ and Cβ-Cγ bonds allows for conformational diversity.Restricted rotation due to the direct Cα-indole bond, leading to a more rigid side chain orientation.
Hydrophobicity The indole side chain is largely nonpolar.The indole side chain remains nonpolar.
Hydrogen Bonding The indole nitrogen can act as a hydrogen bond donor.[4]The indole nitrogen retains its hydrogen bond donor capability.
π-π Stacking and Cation-π Interactions The aromatic indole ring readily participates in these interactions, crucial for protein stability and ligand binding.[2]The ability to participate in π-π stacking and cation-π interactions is retained, but the altered geometry may affect the strength and orientation of these interactions.
Fluorescence Intrinsic fluorescence with an emission maximum sensitive to the local environment.Expected to be fluorescent, but the altered electronic structure may lead to shifts in excitation and emission maxima and changes in quantum yield.

Potential Functional Consequences of Tryptophan Substitution with this compound

Substituting tryptophan with this compound in a protein is anticipated to have several functional consequences due to the structural differences. While direct experimental evidence is lacking, we can extrapolate potential effects based on studies of other tryptophan analogs.

3.1. Impact on Protein Stability: The more rigid side chain of indolylglycine could either stabilize or destabilize a protein fold depending on the local environment. If the native tryptophan conformation is strained, the rigid analog might be better accommodated. Conversely, if flexibility is required for proper folding or function, the substitution could be destabilizing.

3.2. Altered Enzyme Activity: For enzymes where tryptophan is in or near the active site, the substitution could significantly alter substrate binding and catalytic efficiency. The precise positioning of the indole ring is often critical for catalysis, and the altered geometry of indolylglycine would likely disrupt this.

3.3. Modified Protein-Protein Interactions: Tryptophan residues at protein-protein interfaces are often involved in critical interactions.[4] The change in side-chain orientation and flexibility upon substitution with indolylglycine could weaken or abolish these interactions.

3.4. Changes in Spectroscopic Properties: The substitution would likely alter the UV-visible absorption and fluorescence spectra of the protein, which could be exploited as a probe for local environmental changes.

Experimental Protocols for Comparative Analysis

To empirically determine the effects of substituting tryptophan with this compound, a series of experiments are necessary. Below are detailed protocols for key experiments.

Protocol for Site-Specific Incorporation of this compound

Objective: To incorporate this compound at a specific tryptophan codon in a target protein. This is typically achieved using amber stop codon suppression technology.

Methodology:

  • Plasmid Preparation:

    • Obtain or create a plasmid encoding the target protein with a C-terminal His-tag for purification.

    • Introduce an amber stop codon (TAG) at the desired tryptophan codon using site-directed mutagenesis.

    • Obtain a separate plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound (this may need to be evolved).

  • Protein Expression:

    • Co-transform E. coli cells (e.g., BL21(DE3)) with the target protein plasmid and the orthogonal aaRS/tRNA plasmid.

    • Grow the cells in a rich medium (e.g., LB) to an OD600 of 0.6-0.8.

    • Pellet the cells by centrifugation and resuspend them in a minimal medium supplemented with all canonical amino acids except tryptophan.

    • Add this compound to the medium at a final concentration of 1-2 mM.

    • Induce protein expression with IPTG and grow for the desired time (e.g., 16 hours at 18°C).

  • Protein Purification:

    • Harvest the cells by centrifugation and lyse them using sonication or a cell disruptor.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC).

    • Further purify the protein using size-exclusion chromatography.

  • Confirmation of Incorporation:

    • Digest the purified protein with trypsin.

    • Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to confirm the mass shift corresponding to the incorporation of this compound at the target site.

Experimental_Workflow_Unnatural_Amino_Acid_Incorporation cluster_cloning Plasmid Engineering cluster_expression Protein Expression cluster_purification Purification & Analysis pTarget Target Protein Plasmid mutagenesis Site-Directed Mutagenesis (TAG codon) pTarget->mutagenesis pOrthogonal Orthogonal aaRS/tRNA Plasmid transformation Co-transform E. coli pOrthogonal->transformation mutagenesis->transformation growth Grow in Rich Medium transformation->growth induction Induce in Minimal Medium + this compound growth->induction lysis Cell Lysis induction->lysis imac IMAC Purification lysis->imac sec Size-Exclusion Chromatography imac->sec ms Mass Spectrometry Confirmation sec->ms

Workflow for unnatural amino acid incorporation.
Protocol for Biophysical Characterization

Objective: To compare the structural integrity and stability of the wild-type (tryptophan-containing) and mutant (indolylglycine-containing) proteins.

Methodology: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Prepare solutions of both wild-type and mutant proteins at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Far-UV CD Spectra:

    • Record CD spectra from 190 to 260 nm at 25°C to assess secondary structure.

    • Compare the spectra of the wild-type and mutant proteins. Significant differences may indicate changes in secondary structure content.

  • Thermal Denaturation:

    • Monitor the CD signal at 222 nm while increasing the temperature from 20°C to 95°C at a rate of 1°C/min.

    • Plot the CD signal as a function of temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm), an indicator of thermal stability.

Methodology: Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare solutions of both proteins at a concentration of 0.05-0.1 mg/mL in the same buffer as for CD.

  • Emission Spectra:

    • Excite the samples at 295 nm (to selectively excite tryptophan and its analog).

    • Record the fluorescence emission spectra from 310 to 450 nm.

    • Compare the emission maxima (λmax) and intensities. A shift in λmax can indicate changes in the polarity of the local environment of the indole ring.

Protocol for Functional Analysis

Objective: To compare the biological activity of the wild-type and mutant proteins. The specific assay will depend on the protein's function. The following is a general protocol for an enzyme.

Methodology: Enzyme Kinetics

  • Assay Setup:

    • Prepare a reaction mixture containing the enzyme's substrate and any necessary cofactors in an appropriate assay buffer.

    • Perform reactions at a constant temperature.

  • Kinetic Measurements:

    • Initiate the reaction by adding a known concentration of the wild-type or mutant enzyme.

    • Monitor the formation of product or disappearance of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

    • Determine the initial reaction velocity (V₀) at various substrate concentrations.

  • Data Analysis:

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km (substrate affinity) and Vmax (maximum reaction rate).

    • Compare the Km and Vmax values for the wild-type and mutant enzymes to assess the functional impact of the substitution.

Tryptophan Signaling Pathways

Tryptophan is a key molecule in several metabolic and signaling pathways. The incorporation of this compound could potentially modulate these pathways if the analog-containing protein is involved in them.

Tryptophan_Signaling_Pathways cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway cluster_indole Indole Pathway (Microbiota) Trp Tryptophan HTP 5-Hydroxytryptophan Trp->HTP Tryptophan Hydroxylase Kyn Kynurenine Trp->Kyn IDO/TDO Indole Indole Trp->Indole Tryptophanase Serotonin Serotonin HTP->Serotonin Decarboxylase Melatonin Melatonin Serotonin->Melatonin Kyna Kynurenic Acid Kyn->Kyna NAD NAD+ Kyn->NAD IPA Indole-3-propionic acid Indole->IPA

Major metabolic pathways of tryptophan.

Conclusion

The substitution of tryptophan with this compound represents a subtle yet potentially impactful modification to a protein's structure and function. While direct experimental comparisons are currently lacking, the structural differences suggest significant alterations in side-chain flexibility and local interactions. The experimental protocols provided in this guide offer a comprehensive roadmap for researchers to systematically investigate these differences. Such studies will not only elucidate the specific consequences of this substitution but also contribute to the broader understanding of how non-canonical amino acids can be used to modulate protein function and create novel protein-based tools and therapeutics.

References

Unnatural Amino Acid Substitution: A Comparative Guide to Proteins Containing DL-3-Indolylglycine versus L-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids into proteins represents a powerful strategy for probing and engineering protein function. This guide provides a comparative analysis of proteins containing the natural amino acid L-tryptophan versus those incorporating its synthetic analog, DL-3-Indolylglycine. While direct, extensive experimental comparisons are limited in published literature, this document outlines the fundamental structural differences and their probable functional consequences based on established biochemical principles. It also details the experimental methodologies required to conduct such comparative studies.

Structural and Physicochemical Properties

L-tryptophan is one of the 20 proteinogenic amino acids and possesses a unique indole side chain attached to the α-carbon via a methylene group. This structure confers specific hydrophobic and aromatic properties crucial for protein folding, stability, and function.[1][2][3] In contrast, this compound is an unnatural amino acid where the indole ring is directly linked to the α-carbon.[4] Furthermore, it is a racemic mixture, containing both D and L stereoisomers.

PropertyL-TryptophanThis compoundReference
Structure Indolemethyl group attached to α-carbonIndole group directly attached to α-carbon[4]
Stereochemistry L-enantiomerRacemic mixture (D and L enantiomers)[4]
Side Chain Flexibility Rotation around the Cα-Cβ bondRestricted rotation due to direct linkage
Molecular Weight 204.23 g/mol 190.19 g/mol
Hydrophobicity HighExpected to be high

Hypothesized Functional Differences

The substitution of L-tryptophan with this compound is predicted to induce significant functional alterations in proteins due to three primary factors: the presence of the D-enantiomer, the altered side-chain linkage and reduced flexibility, and the potential for modified electronic properties of the indole ring.

Impact on Protein Stability

The incorporation of D-amino acids into the predominantly L-amino acid polypeptide chain can be highly destabilizing. D-amino acids adopt different Ramachandran angles, which can disrupt secondary structures like α-helices and β-sheets. Therefore, the presence of D-3-Indolylglycine from the racemic mixture is expected to locally perturb the protein backbone, potentially leading to misfolding and aggregation.

Even the L-isomer of 3-Indolylglycine may affect stability. The direct attachment of the bulky indole ring to the backbone restricts conformational freedom compared to the more flexible indolemethyl group of tryptophan. This rigidity could either be stabilizing by reducing the entropy of the unfolded state or destabilizing if the native conformation cannot accommodate this constraint without introducing strain.

Altered Enzymatic Activity

For enzymes where tryptophan resides in or near the active site, substitution with this compound is likely to impact catalytic efficiency. The precise orientation of the indole ring of tryptophan is often critical for substrate binding and catalysis. The altered positioning and reduced flexibility of the indole group in 3-Indolylglycine could lead to:

  • Reduced substrate affinity (higher Km): Improper fit of the substrate in the active site.

  • Lowered catalytic turnover (lower kcat): Inefficient stabilization of the transition state.

The presence of the D-isomer at the active site would likely lead to a non-functional enzyme variant.

Changes in Binding Affinity and Specificity

In proteins such as receptors and antibodies, tryptophan residues are frequently involved in ligand binding through hydrophobic and cation-π interactions. The substitution with this compound can alter these interactions:

  • Modified Binding Cleft: The different geometry of the 3-Indolylglycine side chain could reshape the binding pocket, affecting ligand recognition.

  • Altered Non-covalent Interactions: The precise distance and orientation of the indole ring relative to the ligand are crucial for optimal binding. The structural changes in 3-Indolylglycine would likely weaken these interactions, leading to lower binding affinity.

Experimental Protocols for Comparative Analysis

To empirically determine the functional differences, a series of experiments are necessary. The general workflow involves the site-specific incorporation of this compound into a target protein, followed by purification and characterization.

G cluster_0 Protein Engineering and Expression cluster_1 Functional Characterization cluster_2 Comparative Data Analysis A Site-Directed Mutagenesis (e.g., to TAG codon) B Co-transformation with Orthogonal tRNA/tRNA Synthetase Pair A->B C Protein Expression in media supplemented with this compound B->C D Protein Purification (e.g., Affinity Chromatography) C->D E Structural Analysis (CD, NMR, X-ray Crystallography) D->E F Stability Assays (DSC, Chemical Denaturation) D->F G Enzymatic Assays (Kinetics: Km, kcat) D->G H Binding Assays (SPR, ITC, ELISA) D->H I Comparison of kinetic and thermodynamic parameters E->I F->I G->I H->I G cluster_0 Wild-Type (L-Tryptophan) cluster_1 Mutant (this compound) A Kinase B Substrate (with L-Trp) A->B Binds (Trp dependent) C Phosphorylated Substrate B->C Phosphorylation D Downstream Signaling C->D E Kinase F Substrate (with DL-3-Igl) E->F Binding Impaired G No Phosphorylation F->G H Blocked Signaling G->H

References

A Comparative Analysis of the Fluorescence Properties of DL-3-Indolylglycine and Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic fluorescence of tryptophan and its analogs is crucial for various applications, including protein structure analysis, drug-protein interaction studies, and the development of novel diagnostics and therapeutics. This guide provides a detailed comparison of the fluorescence properties of the canonical amino acid L-tryptophan and its synthetic isomer, DL-3-Indolylglycine.

While extensive data exists for tryptophan, a cornerstone of intrinsic protein fluorescence, there is a notable absence of published experimental fluorescence data for this compound. Structurally, both molecules share the same indole chromophore, which is the source of their fluorescence. This fundamental similarity suggests that their fluorescence characteristics, such as excitation and emission maxima, will be broadly comparable. However, the different attachment point of the amino acid side chain to the indole ring—at the β-carbon in tryptophan versus directly at the 3-position in this compound—is expected to subtly influence the electronic environment of the chromophore and, consequently, its photophysical properties.

This comparison summarizes the well-documented fluorescence properties of tryptophan and provides a predictive overview for this compound based on its structure and data from related indole compounds. Detailed experimental protocols for characterizing the fluorescence of such molecules are also provided to facilitate further research.

Quantitative Fluorescence Data

The following table summarizes the key fluorescence properties of L-tryptophan in aqueous solution. Due to the lack of available data for this compound, its corresponding values are noted as "Not available."

PropertyL-Tryptophan (in water/buffer)This compound
Excitation Maximum (λex) ~280 nm (primary), ~220 nm (secondary)Not available
Emission Maximum (λem) ~350-360 nmNot available
Quantum Yield (ΦF) 0.12 - 0.14Not available
Fluorescence Lifetime (τF) Biexponential decay: ~0.4-0.5 ns and ~2.5-3.1 nsNot available

In-Depth Comparison of Fluorescence Properties

Tryptophan: The Intrinsic Protein Fluorophore

Tryptophan is the dominant intrinsic fluorophore in most proteins. Its indole side chain possesses a large extinction coefficient and a relatively high fluorescence quantum yield. The fluorescence of tryptophan is highly sensitive to its local microenvironment, a property that is widely exploited to probe protein conformation, dynamics, and ligand binding.

  • Excitation and Emission: Tryptophan exhibits a primary absorption and excitation maximum around 280 nm. Upon excitation, it emits fluorescence with a maximum that is highly dependent on the polarity of its surroundings. In non-polar environments, such as the hydrophobic core of a folded protein, the emission maximum is typically blue-shifted to around 330 nm. Conversely, when exposed to a polar aqueous solvent, the emission maximum red-shifts to approximately 350-360 nm.

  • Quantum Yield: The fluorescence quantum yield of tryptophan in aqueous solution is approximately 0.13. However, this value can vary significantly within a protein, ranging from near 0 to as high as 0.4, depending on quenching interactions with neighboring amino acid residues and the local environment.

  • Fluorescence Lifetime: The fluorescence decay of tryptophan is often complex and best described by a multi-exponential model. In aqueous solution, a biexponential decay is typically observed, with lifetime components of approximately 0.5 ns and 3.1 ns. These different lifetimes are attributed to various conformational states of the tryptophan side chain.

This compound: A Structural Analog with Predicted Fluorescence
  • Expected Excitation and Emission: Given that the fluorescing chromophore is the same indole ring, this compound is expected to have a primary excitation maximum near 280 nm. The emission maximum in aqueous solution is also predicted to be in the 350-360 nm range. The direct linkage of the carboxyl and amino groups to the indole ring system could potentially lead to minor shifts in these maxima compared to tryptophan.

  • Predicted Quantum Yield and Lifetime: The quantum yield and fluorescence lifetime of this compound are more challenging to predict without experimental data. These properties are highly sensitive to non-radiative decay pathways, which could be influenced by the altered connectivity of the side chain. It is plausible that the proximity of the carboxyl and amino groups to the indole ring could introduce new quenching mechanisms, potentially leading to a lower quantum yield and a shorter fluorescence lifetime compared to tryptophan.

Experimental Protocols

To facilitate the characterization of this compound and a direct comparison with tryptophan, the following standard experimental protocols are provided.

Measurement of Fluorescence Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum fluorescence excitation and emission.

Methodology:

  • Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation Spectrum Acquisition: Set the emission monochromator to the expected emission maximum (e.g., 350 nm) and scan a range of excitation wavelengths (e.g., 200-320 nm).

  • Emission Spectrum Acquisition: Set the excitation monochromator to the determined excitation maximum (e.g., 280 nm) and scan a range of emission wavelengths (e.g., 300-500 nm).

  • Data Analysis: Identify the wavelengths corresponding to the peak intensities in the excitation and emission spectra.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis A Prepare Dilute Solution (Abs < 0.1) B Set Emission λ Scan Excitation λ A->B Acquire Excitation Spectrum C Set Excitation λ Scan Emission λ A->C Acquire Emission Spectrum D Identify λex_max B->D E Identify λem_max C->E

Workflow for determining fluorescence excitation and emission maxima.
Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield relative to a known standard.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Sample Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical instrument settings for both the sample and the standard.

  • Data Analysis: Integrate the area under the corrected emission spectra. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

    ΦF_sample = ΦF_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

quantum_yield_workflow A Prepare Sample & Standard Concentration Series B Measure Absorbance at Excitation λ A->B C Measure Fluorescence Emission Spectra A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Gradients E->F G Calculate Quantum Yield F->G

Workflow for relative fluorescence quantum yield determination.
Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence decay kinetics.

Methodology:

  • Instrumentation: Use a time-correlated single photon counting (TCSPC) system equipped with a pulsed light source (e.g., a picosecond laser diode) at the excitation wavelength.

  • Sample Preparation: Prepare a dilute solution of the sample.

  • Data Acquisition: Collect the fluorescence decay profile until sufficient photon counts are accumulated in the peak channel.

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute colloidal silica suspension).

  • Data Analysis: Perform deconvolution of the sample decay profile with the IRF and fit the data to a multi-exponential decay model to obtain the fluorescence lifetimes (τ) and their corresponding amplitudes (α).

    I(t) = Σ αᵢ * exp(-t/τᵢ)

Conclusion and Future Directions

Tryptophan remains a powerful and well-understood intrinsic fluorescent probe. While this compound's structural similarity suggests it will also exhibit fluorescence, the lack of experimental data prevents a direct quantitative comparison. The subtle change in the linkage of the amino acid side chain to the indole ring is an intriguing structural modification that warrants further investigation.

The experimental protocols outlined in this guide provide a clear roadmap for the full characterization of the fluorescence properties of this compound. Such studies would be highly valuable to the scientific community, enabling a direct comparison with tryptophan and potentially unlocking new applications for this synthetic amino acid in protein science and drug development. Future research should focus on synthesizing and spectroscopically characterizing this compound to fill the current knowledge gap and explore its potential as a novel fluorescent probe.

A Researcher's Guide to Screening Unnatural Amino Acids: Bioactivity Assays for DL-3-Indolylglycine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful tool to enhance therapeutic properties and probe biological systems. DL-3-Indolylglycine, a tryptophan analog with the indole moiety directly attached to the α-carbon, represents an intriguing candidate for such molecular engineering. This guide provides a comparative overview of key bioactivity assays relevant for screening this compound and similar indole-containing UAAs, supported by experimental data for comparable molecules and detailed protocols to facilitate study design.

While specific experimental data for this compound is not extensively available in public literature, its structural similarity to tryptophan and other indole derivatives provides a strong rationale for its evaluation in several well-established bioactivity assays. This guide focuses on assays targeting pathways where indole-containing molecules are known to be active, namely nuclear receptor modulation, antioxidant activity, and neuroprotection.

Key Bioactivity Assays for Indole-based Unnatural Amino Acids

The bioactivity of this compound and its analogs can be effectively screened through a panel of assays that assess their interaction with key cellular signaling pathways and their potential to mitigate cellular stress.

Nuclear Receptor Activation Assays

Many indole derivatives, as metabolites of tryptophan, are known to interact with the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). These nuclear receptors are critical regulators of xenobiotic metabolism, immune responses, and gut homeostasis.

  • Aryl Hydrocarbon Receptor (AhR) Activation Assay: This assay determines if the test compound can bind to and activate the AhR, a ligand-activated transcription factor. Upon activation, AhR translocates to the nucleus and induces the expression of target genes, such as CYP1A1.

  • Pregnane X Receptor (PXR) Activation Assay: This assay assesses the ability of a compound to activate PXR, another nuclear receptor that governs the expression of genes involved in drug metabolism and detoxification, including CYP3A4.

Antioxidant Activity Assays

The indole nucleus is known to possess antioxidant properties due to its electron-rich nature, which allows it to scavenge free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward colorimetric assay to measure the radical scavenging ability of a compound. The reduction of the stable DPPH radical by an antioxidant results in a color change from violet to yellow, which can be quantified spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.

Neuroprotection Assays

Indole derivatives have been investigated for their neuroprotective potential, often linked to their antioxidant and anti-inflammatory properties.

  • Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity Assay: This assay evaluates the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death caused by H₂O₂.

  • Amyloid-β (Aβ)-Induced Cytotoxicity Assay: Relevant for Alzheimer's disease research, this assay assesses whether a compound can protect neuronal cells from the toxic effects of aggregated amyloid-β peptides.

Comparative Bioactivity Data

The following tables summarize quantitative data for various indole-containing compounds in the described bioactivity assays. This data provides a benchmark for interpreting the results of future studies on this compound.

Table 1: Aryl Hydrocarbon Receptor (AhR) Activation

CompoundAssay SystemEndpointResult
IndoleHuman hepatoma (HepG2) cellsEC50~30 µM
Indole-3-acetic acid (IAA)Mouse hepatoma (Hepa-1c1c7) cellsEC50>100 µM
Indole-3-propionic acid (IPA)Human colon carcinoma (Caco-2) cellsEC50~50 µM
TryptophanHuman hepatoma (HepG2) cellsActivityWeak agonist

Table 2: Pregnane X Receptor (PXR) Activation

CompoundAssay SystemEndpointResult
IndoleHuman embryonic kidney (HEK293T) cellsEC50>100 µM
Indole-3-propionic acid (IPA)Human colon carcinoma (Caco-2) cellsActivityWeak agonist
Rifampicin (Positive Control)Human embryonic kidney (HEK293T) cellsEC50~0.1 µM

Table 3: Antioxidant Activity

CompoundAssayEndpointResult
L-TryptophanDPPHIC509.51 x 10⁻³ M[1]
5-Hydroxy-L-tryptophanDPPHIC5032.0 x 10⁻⁷ M[1]
L-TryptophanABTSIC508.91 x 10⁻⁴ M[1]
5-Hydroxy-L-tryptophanABTSIC508.69 x 10⁻⁶ M[1]
Indole-3-carbinolLipid PeroxidationActivitySignificant reduction[2][3]

Table 4: Neuroprotective Effects

CompoundAssayCell LineEndpointResult
Indole-based phenolic compoundsH₂O₂-induced cytotoxicitySH-SY5Y% ViabilityIncreased to ~80-90%[4]
Indole-based phenolic compoundsAβ(25-35)-induced cytotoxicitySH-SY5Y% ViabilityIncreased to ~76-92%[4]
Indole-3-carbinolScopolamine-induced memory impairmentRat modelBehavioral testsImproved cognitive performance[5]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the key assays.

Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay

This cell-based assay quantitatively measures the activation of the AhR signaling pathway.

Methodology:

  • Cell Culture: Maintain a stable cell line expressing a luciferase reporter gene under the control of an AhR-responsive promoter (e.g., HepG2-C3 cells).

  • Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., TCDD or β-naphthoflavone) for 24 hours.

  • Lysis: Lyse the cells and transfer the lysate to a white opaque 96-well plate.

  • Luciferase Assay: Add a luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye) and calculate the fold induction relative to the vehicle control. Determine the EC50 value from the dose-response curve.

AhR_Activation_Workflow cluster_workflow AhR Luciferase Reporter Assay Workflow A Seed AhR-reporter cells in 96-well plate B Incubate overnight A->B C Treat with test compounds (e.g., this compound) B->C D Incubate for 24 hours C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G H Analyze data (Fold induction, EC50) G->H

AhR Luciferase Reporter Assay Workflow
DPPH Radical Scavenging Assay

This is a rapid and widely used method for assessing antioxidant capacity.

Methodology:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific absorbance at its maximum wavelength (around 517 nm).[6]

  • Sample Preparation: Prepare serial dilutions of the test compound.

  • Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[1]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow cluster_workflow DPPH Radical Scavenging Assay Workflow A Prepare DPPH solution and test compound dilutions B Mix DPPH solution with test compounds A->B C Incubate in the dark (e.g., 30 min) B->C D Measure absorbance at 517 nm C->D E Calculate % inhibition and IC50 value D->E

DPPH Radical Scavenging Assay Workflow
Neuroprotection Assay against H₂O₂-Induced Cytotoxicity

This assay evaluates the cytoprotective effects of a compound against oxidative stress in a neuronal cell model.

Methodology:

  • Cell Culture and Seeding: Culture a neuronal cell line (e.g., SH-SY5Y) and seed the cells into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value for neuroprotection.

Neuroprotection_Signaling_Pathway cluster_pathway Neuroprotective Signaling against Oxidative Stress ROS Oxidative Stress (e.g., H₂O₂) Cell Neuronal Cell ROS->Cell Damage Cellular Damage (Lipid peroxidation, DNA damage) Cell->Damage induces Antioxidant Antioxidant Defense (Radical Scavenging) Cell->Antioxidant activates Apoptosis Apoptosis / Cell Death Damage->Apoptosis leads to UAA Indole-based UAA (e.g., this compound) UAA->ROS scavenges UAA->Cell protects Antioxidant->Damage prevents

Neuroprotective Signaling against Oxidative Stress

Conclusion

The screening of unnatural amino acids like this compound is a critical step in harnessing their potential for drug discovery and protein engineering. The bioactivity assays outlined in this guide—targeting nuclear receptor activation, antioxidant capacity, and neuroprotection—provide a robust framework for characterizing the pharmacological profile of this and other indole-containing UAAs. While direct experimental data for this compound remains to be established, the comparative data for structurally related compounds offer valuable insights into its potential bioactivities. By employing the detailed protocols and workflows presented, researchers can generate the necessary data to objectively evaluate the therapeutic and biotechnological promise of these novel building blocks.

References

DL-3-Indolylglycine: A Bioisosteric Alternative to Tryptophan in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of peptidomimetics, the strategic replacement of proteinogenic amino acids with unnatural counterparts offers a powerful tool to enhance therapeutic properties. Tryptophan, with its bulky indole side chain, plays a critical role in the structure, function, and recognition of many bioactive peptides. However, its susceptibility to oxidative degradation and its influence on pharmacokinetic profiles can present challenges in drug development. DL-3-Indolylglycine, an unnatural amino acid where the indole moiety is directly attached to the alpha-carbon, emerges as a compelling bioisostere for tryptophan. This guide provides an objective comparison of this compound and tryptophan, offering a framework for its evaluation in peptidomimetic design and presenting key experimental protocols for its characterization.

Performance Comparison: Tryptophan vs. This compound

While direct, peer-reviewed comparative studies quantifying the performance of this compound against tryptophan in the same peptidomimetic scaffold are not extensively available in the public domain, the structural differences suggest several potential advantages and disadvantages. The following table outlines key parameters that should be assessed when comparing the two. Researchers can use this as a template to populate with their own experimental data.

ParameterTryptophan-Containing PeptidomimeticThis compound-Containing PeptidomimeticRationale for Comparison
Receptor Binding Affinity (Ki or IC50) [Experimental Value][Experimental Value]The altered side-chain conformation of 3-indolylglycine may impact the precise interactions with the target receptor, potentially leading to changes in binding affinity.
Biological Activity (EC50 or IC50) [Experimental Value][Experimental Value]Modifications in binding affinity and conformational flexibility can directly translate to altered agonist or antagonist potency.
Proteolytic Stability (t½ in serum) [Experimental Value][Experimental Value]The unnatural amino acid structure of 3-indolylglycine may confer resistance to enzymatic degradation by proteases, leading to a longer biological half-life.
Solubility [Experimental Value][Experimental Value]Changes in the polarity and overall structure of the amino acid can influence the solubility of the resulting peptidomimetic.
Conformational Flexibility [Characterization Data, e.g., from NMR][Characterization Data, e.g., from NMR]The direct attachment of the indole ring to the alpha-carbon in 3-indolylglycine can restrict the conformational freedom of the side chain compared to tryptophan.

Experimental Protocols

To facilitate the direct comparison of this compound and tryptophan in a given peptidomimetic, the following detailed experimental protocols are provided.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics

This protocol outlines the manual synthesis of a target peptide sequence incorporating either Fmoc-Trp(Boc)-OH or Fmoc-DL-3-Indolylglycine-OH using a 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH and Fmoc-DL-3-Indolylglycine-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanoglyoxylate-2-oxime (Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH, 3 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and shaking for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma (3 equivalents) in DMF for 5 minutes.

    • Add the pre-activated amino acid solution to the resin and shake for 2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence, using either Fmoc-Trp(Boc)-OH or Fmoc-DL-3-Indolylglycine-OH at the desired position.

  • Cleavage and Deprotection:

    • Wash the final peptidyl-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the synthesized peptidomimetics for a target G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand)

  • Synthesized tryptophan-containing and this compound-containing peptidomimetics

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the competitor peptidomimetics.

  • Incubation:

    • To each well, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific binding control, or the competitor peptidomimetic.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Proteolytic Stability Assay in Human Serum

This protocol assesses the stability of the peptidomimetics in the presence of proteases found in human serum.

Materials:

  • Synthesized tryptophan-containing and this compound-containing peptidomimetics

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Incubation:

    • Prepare a solution of the peptidomimetic in PBS.

    • Add the peptide solution to human serum (e.g., to a final concentration of 100 µM in 90% human serum).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Quenching the Reaction: Immediately quench the proteolytic activity by adding an equal volume of ACN with 0.1% TFA.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated serum proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of the remaining intact peptide against time.

    • Determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

Visualizing the Concepts

To aid in the understanding of the experimental design and the biological context, the following diagrams are provided.

Signaling_Pathway Peptidomimetic Peptidomimetic (Trp or this compound) GPCR G-Protein Coupled Receptor (GPCR) Peptidomimetic->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A generalized signaling pathway for a GPCR-targeting peptidomimetic.

Experimental_Workflow Synthesis Peptidomimetic Synthesis (Trp and this compound analogs) Purification Purification & Characterization (RP-HPLC, MS) Synthesis->Purification Binding_Assay Receptor Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (Determine EC50/IC50) Purification->Functional_Assay Stability_Assay Proteolytic Stability Assay (Determine t½) Purification->Stability_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis

Caption: Experimental workflow for comparing peptidomimetic analogs.

This guide provides a foundational framework for researchers interested in exploring this compound as a tryptophan bioisostere. By following the outlined experimental protocols and utilizing the provided data presentation structure, the scientific community can begin to build a comprehensive understanding of the potential of this unnatural amino acid in the design of next-generation peptidomimetic therapeutics.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole-3-Carbinol (I3C) and 3,3'-Diindolylmethane (DIM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo anticancer activities of two prominent indole derivatives, Indole-3-Carbinol (I3C) and its primary in vivo metabolite, 3,3'-Diindolylmethane (DIM). While DL-3-Indolylglycine derivatives represent a broad class of compounds with diverse biological activities, I3C and DIM are among the most extensively studied indoles, offering a wealth of comparative data relevant to cancer research.[1][2][3] These compounds are naturally found in cruciferous vegetables like broccoli and cabbage and have garnered significant attention for their potential as chemopreventive and therapeutic agents.[1][4][5]

Under the acidic conditions of the stomach, I3C is converted into various oligomeric products, with DIM being a major and biologically active component.[4][5] Many studies suggest that DIM is responsible for most of the biological effects observed after I3C ingestion.[6] This guide synthesizes experimental data to facilitate a clear comparison of their performance in preclinical models.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the quantitative data on the efficacy of I3C and DIM from various in vitro and in vivo studies.

In Vitro Efficacy: Proliferation Inhibition of Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is primarily from studies on human breast cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
I3C MCF-7Breast (ER+)~150-200[7]
MDA-MB-231Breast (ER-)~100-150[7]
T47DBreast (ER+)Not explicitly stated[8]
DIM MCF-7Breast (ER+)~30-50[9]
MDA-MB-231Breast (ER-)~25-50[1][9]
T47DBreast (ER+)Not explicitly stated[8]
BxPC-3Pancreatic25.2[1]
A549Lung1.3 (N-glycosylated derivative)[1]
HeLaCervical0.3 (N-glycosylated derivative)[1]
CTr/CTet MCF-7Breast (ER+)1.3 µg/ml[9]
(I3C mixture)MDA-MB-231Breast (ER-)1.6 µg/ml[9]

ER+ denotes estrogen receptor-positive, while ER- denotes estrogen receptor-negative. CTr/CTet refers to a mixture of tri- and tetrameric cyclic I3C derivatives.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Xenograft studies, where human cancer cells are implanted into immunodeficient mice, are a crucial step in evaluating the in vivo potential of anticancer compounds.

CompoundCancer TypeAnimal ModelDosageTumor Growth InhibitionReference
I3C Prostate Cancer (LNCaP cells)MiceDietarySignificant inhibition of tumor growth[10]
T-cell ALL (CCRF-CEM cells)Mice500-2000 ppm in dietLower inhibitory effect compared to DIM[11]
DIM Breast Cancer (MCF-7 cells)Nude Mice5 mg/kg (s.c. injection)Inhibition of tumor growth[12]
T-cell ALL (CCRF-CEM cells)Mice100 ppm in dietSignificant impact on tumor volume and doubling time[11]
Drug-Resistant Breast and Lung CancerRodent ModelsNot specifiedReduction in carcinogen-induced tumor formation[13]

s.c. denotes subcutaneous injection. ppm denotes parts per million in the diet.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of I3C and DIM in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10-20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[15][18]

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][18] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo: Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a murine xenograft model.

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Cell Preparation: Culture the desired human cancer cells (e.g., MCF-7, LNCaP) under standard conditions. Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 1-5 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer I3C or DIM to the treatment groups. The route of administration can be oral (e.g., mixed in the diet or via oral gavage), intraperitoneal, or subcutaneous injection.[10][12] The control group should receive the vehicle used to dissolve or suspend the compound.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 3-6 weeks) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the extent of tumor growth inhibition.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by I3C and DIM.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) treatment Treatment with I3C/DIM (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 analysis Endpoint Analysis ic50->analysis Inform xenograft Human Tumor Cell Xenograft in Mice tumor_growth Tumor Establishment xenograft->tumor_growth treatment_animal Treatment with I3C/DIM (e.g., Dietary) tumor_growth->treatment_animal monitoring Tumor Growth Monitoring treatment_animal->monitoring monitoring->analysis analysis->ic50 Validate

Caption: Experimental workflow for in vitro and in vivo comparison.

signaling_pathways cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis I3C_DIM I3C / DIM PI3K_Akt PI3K/Akt Pathway I3C_DIM->PI3K_Akt Inhibits NFkB NF-κB Pathway I3C_DIM->NFkB Inhibits Wnt Wnt Pathway I3C_DIM->Wnt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Downregulation I3C_DIM->Bcl2 Bax Bax (Pro-apoptotic) Upregulation I3C_DIM->Bax Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes NFkB->Proliferation Promotes Wnt->Proliferation Promotes Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by I3C and DIM.

References

The Indole Scaffold in Drug Discovery: A Computational Docking Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Indole Derivatives versus Alternative Molecules Targeting Key Proteins in Disease Pathways

For Immediate Release

In the landscape of modern drug discovery, the indole nucleus stands out as a "privileged scaffold," a core molecular structure that serves as a versatile template for designing therapeutic agents against a multitude of diseases. This guide provides a comparative analysis of the computational docking performance of indole derivatives against several key protein targets implicated in cancer, inflammation, and infectious diseases. By juxtaposing their predicted binding affinities with those of alternative, non-indole-based compounds, we offer researchers, scientists, and drug development professionals a quantitative overview to inform future drug design strategies. While specific docking data for DL-3-Indolylglycine was not available in the reviewed literature, this guide utilizes data from closely related indole derivatives such as Indole-3-carbinol, Indole-3-acetic acid, and L-tryptophan to represent the therapeutic potential of the indole class.

Comparative Docking Performance: Indole Derivatives vs. Alternatives

The following tables summarize quantitative data from various computational docking studies. Binding affinity, typically measured in kcal/mol, indicates the strength of the interaction between a ligand (the small molecule) and its protein target. A more negative value signifies a stronger predicted binding affinity.

Table 1: Docking Performance against Human Neutrophil Elastase (HNE)

Compound ClassCompound NameTarget ProteinPDB IDBinding Affinity (kcal/mol)
Indole DerivativeIndole-based InhibitorHuman Neutrophil Elastase2H1U-
AlternativeVilanginHuman Neutrophil Elastase--50.1
AlternativeThymoquinoneHuman Neutrophil Elastase--18.1
AlternativeTroxerutinHuman Neutrophil Elastase--
AlternativeOleuropeinHuman Neutrophil Elastase--

Note: Specific binding affinity for the indole derivative was not provided in the source. The alternatives demonstrate a wide range of binding energies.[1][2][3]

Table 2: Docking Performance against Cyclooxygenase-2 (COX-2)

Compound ClassCompound NameTarget ProteinPDB IDBinding Affinity (kcal/mol)
Indole DerivativeIndole-hydrazone derivativeCyclooxygenase-2 (COX-2)-High Docking Score (not quantified)
Indole Derivative3-Ethyl-1H-Indole derivative IIbCyclooxygenase-2 (COX-2)--11.35
AlternativeEtoricoxib (Selective NSAID)Cyclooxygenase-2 (COX-2)--11.22
AlternativeCelecoxib (Selective NSAID)Cyclooxygenase-2 (COX-2)5KIR-12.882
AlternativeRofecoxib (Selective NSAID)Cyclooxygenase-2 (COX-2)--9.357
AlternativeDiclofenac (Non-selective NSAID)Cyclooxygenase-2 (COX-2)--8.08

The 3-Ethyl-1H-Indole derivative shows a predicted binding affinity comparable to or stronger than several established NSAIDs.[4][5][6][7]

Table 3: Docking Performance against SARS-CoV-2 Main Protease (Mpro)

Compound ClassCompound NameTarget ProteinPDB IDBinding Affinity (kcal/mol)
Indole DerivativeIndole Chloropyridinyl EsterSARS-CoV-2 Mpro--8.33
Alternativeα-gurjuneneSARS-CoV-2 Mpro--7.34
AlternativeAromadendreneSARS-CoV-2 Mpro--7.23
AlternativeAllo-aromadendreneSARS-CoV-2 Mpro--7.17

The indole derivative demonstrates a strong predicted binding affinity against the main protease of SARS-CoV-2.[8][9]

Table 4: Docking Performance against Janus Kinase 3 (JAK3)

Compound ClassCompound NameTarget ProteinPDB IDBinding Affinity/Docking Score
Indole DerivativeIndole-based diaza-sulphonamidesJanus Kinase 3 (JAK3)--8.8 to -9.7
AlternativeZINC000014952116Janus Kinase 3 (JAK3)-High Libdock Score
AlternativeZINC00000393864Janus Kinase 3 (JAK3)-High Libdock Score
AlternativeTofacitinib (FDA-approved)Janus Kinase 3 (JAK3)4Z16-

Indole-based compounds show promising docking scores against JAK3, a key target in autoimmune diseases.[10][11]

Visualizing the Computational Docking Workflow

The following diagram illustrates a typical workflow for a computational docking study, from the initial preparation of the biological target and ligands to the final analysis of the results.

G Computational Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) PDB_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->PDB_Prep Ligand_2D Ligand Structure (2D) Ligand_3D Ligand Preparation (3D Conversion, Energy Minimization) Ligand_2D->Ligand_3D Grid_Gen Grid Box Generation (Define Binding Site) PDB_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_3D->Docking Grid_Gen->Docking Scoring Pose Scoring & Ranking Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A flowchart illustrating the key stages of a computational molecular docking study.

Experimental Protocols

The methodologies for computational docking studies are crucial for the validity and reproducibility of the results. Below is a generalized protocol synthesized from the reviewed literature.

1. Protein Preparation:

  • Retrieval: The 3D crystal structure of the target protein is obtained from a public repository, most commonly the Protein Data Bank (PDB).

  • Preprocessing: The raw PDB file is prepared for docking. This typically involves removing water molecules, adding polar hydrogen atoms, and assigning partial charges to the atoms. This step is critical for accurately simulating the electrostatic interactions between the protein and the ligand.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the ligands (in this case, this compound and its comparators) are drawn using chemical drawing software.

  • 3D Conversion and Optimization: These 2D structures are then converted into 3D conformations. An energy minimization step is performed to obtain a low-energy, stable conformation of the ligand.

3. Molecular Docking Simulation:

  • Binding Site Definition: The active site or binding pocket of the target protein is defined. This is often guided by the location of a co-crystallized native ligand or through predictive algorithms. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Algorithm: A docking program (e.g., AutoDock, Glide, MOE) is used to systematically sample different conformations and orientations of the ligand within the defined binding site.

4. Scoring and Analysis:

  • Scoring Function: The interactions between the ligand and the protein for each generated pose are evaluated using a scoring function. This function calculates a score, often representing the binding free energy, to rank the different poses.

  • Pose Selection: The pose with the most favorable score (typically the most negative binding energy) is considered the most probable binding mode.

  • Interaction Analysis: The best-ranked pose is visualized and analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. This analysis provides insights into the structure-activity relationship and can guide the design of more potent molecules.[12]

This comparative guide underscores the potential of indole derivatives as a fertile ground for the discovery of novel therapeutic agents. The computational data presented herein, while predictive, offers a valuable starting point for experimental validation and further exploration of this versatile chemical scaffold.

References

Spectroscopic comparison of DL-3-Indolylglycine with other indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the spectroscopic characteristics of novel molecules is paramount for their identification, characterization, and application. This guide provides a comprehensive spectroscopic comparison of DL-3-Indolylglycine, an unnatural amino acid, with other structurally related and biologically significant indole derivatives: L-Tryptophan, Indole-3-acetic acid, and 3-methylindole (Skatole). The data presented herein, compiled from various scientific sources, offers a valuable resource for researchers working with these compounds.

This comparative analysis delves into the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy. By presenting quantitative data in accessible tables and outlining detailed experimental protocols, this guide aims to facilitate a clearer understanding of the subtle yet significant differences in the spectroscopic signatures of these indole derivatives.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its counterparts. This allows for a direct and objective comparison of their characteristic spectral features.

Table 1: 1H NMR Spectroscopic Data (δ, ppm) in DMSO-d6

ProtonThis compoundL-TryptophanIndole-3-acetic acid3-Methylindole (Skatole)
H1 (indole N-H)~11.0 (br s)10.84 (s)10.90 (s)10.75 (s)
H2 (indole C2-H)~7.3 (s)7.17 (d)7.23 (d)7.15 (d)
H4 (indole C4-H)~7.6 (d)7.55 (d)7.50 (d)7.49 (d)
H5 (indole C5-H)~7.0 (t)6.98 (t)6.99 (t)6.95 (t)
H6 (indole C6-H)~7.1 (t)7.06 (t)7.07 (t)7.04 (t)
H7 (indole C7-H)~7.4 (d)7.33 (d)7.35 (d)7.29 (d)
α-CH~5.0 (s)3.25 (dd)--
β-CH2-3.15 (dd), 2.98 (dd)3.65 (s)2.25 (s)
Other~8.3 (br s, NH2), ~12.5 (br s, COOH)7.8 (br s, NH3+)12.17 (s, COOH)-

Note: Data for this compound is estimated from available spectral images. Exact chemical shifts and multiplicities may vary.

Table 2: 13C NMR Spectroscopic Data (δ, ppm) in DMSO-d6

CarbonThis compoundL-TryptophanIndole-3-acetic acid3-Methylindole (Skatole)
C2~124.0124.1124.7123.6
C3~110.0110.8108.5110.9
C3a~127.0127.5127.9128.5
C4~119.0118.6119.4118.6
C5~120.0118.9119.3118.9
C6~122.0121.2122.0121.0
C7~112.0111.5112.2111.3
C7a~137.0136.3136.9135.8
α-C~55.055.0--
β-C-27.631.89.8
C=O~173.0173.9174.3-

Note: Data for this compound is estimated based on related structures. Experimental verification is required.

Table 3: UV-Vis and Fluorescence Spectroscopic Data

CompoundSolventλmax (abs) (nm)λmax (em) (nm)
This compoundData Not AvailableData Not AvailableData Not Available
L-TryptophanWater (pH 7)~280[1]~350-360[1][2]
Indole-3-acetic acidEthanol~280, 288~360
3-Methylindole (Skatole)Cyclohexane~280, 288~345

Table 4: Infrared (IR) Spectroscopic Data (cm-1)

Functional GroupThis compoundL-TryptophanIndole-3-acetic acid3-Methylindole (Skatole)
N-H (indole)~3400~3400~3400~3410
O-H (acid)~3000 (broad)-~3000 (broad)-
C-H (aromatic)~3100-3000~3100-3000~3100-3000~3050
C-H (aliphatic)~2900~2950~2930~2910
C=O (acid)~1710~1665 (COO-)~1700-
C=C (aromatic)~1600-1450~1600-1450~1620-1450~1615-1450
N-H (amine)~3300-3200~3070 (NH3+)--

Note: Data for this compound is predicted based on its structure. Experimental verification is necessary.

Experimental Protocols

Reproducibility of spectroscopic data is contingent on standardized experimental procedures. The following are general protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indole derivative in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

  • Instrumentation: Acquire 1H and 13C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • 1H NMR Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition: Employ a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of 13C.

UV-Visible (UV-Vis) Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the indole derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or water) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration that yields an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a reference blank.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indole derivative in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of <0.1 at the excitation wavelength).

  • Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Data Acquisition: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (typically around 280 nm for indoles). Record the emission spectrum over a suitable wavelength range (e.g., 300-500 nm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) and press the mixture into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm-1). Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal and subtract it from the sample spectrum.

Visualizing Experimental Workflows

To further clarify the processes involved in obtaining and analyzing spectroscopic data, the following diagrams illustrate a typical experimental workflow and the logic of spectral comparison.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Indole Derivative Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Dilution_UV Dilute in UV-Grade Solvent Sample->Dilution_UV Dilution_Fluoro Dilute in Fluoro-Grade Solvent Sample->Dilution_Fluoro KBr_Pellet Prepare KBr Pellet or use ATR Sample->KBr_Pellet NMR NMR Spectrometer Dissolution->NMR UV_Vis UV-Vis Spectrophotometer Dilution_UV->UV_Vis Fluoro Spectrofluorometer Dilution_Fluoro->Fluoro FTIR FTIR Spectrometer KBr_Pellet->FTIR NMR_Data Acquire 1H & 13C Spectra Process FID NMR->NMR_Data UV_Vis_Data Record Absorbance Spectrum UV_Vis->UV_Vis_Data Fluoro_Data Record Emission Spectrum Fluoro->Fluoro_Data FTIR_Data Record IR Spectrum Background Subtraction FTIR->FTIR_Data

Caption: A generalized workflow for the spectroscopic analysis of indole derivatives.

Spectral_Comparison_Logic cluster_compounds Compounds for Comparison cluster_spectroscopy Spectroscopic Techniques cluster_parameters Comparative Parameters DL3IG This compound NMR NMR (1H & 13C) DL3IG->NMR UV_Fluoro UV-Vis & Fluorescence DL3IG->UV_Fluoro FTIR FTIR DL3IG->FTIR Trp L-Tryptophan Trp->NMR Trp->UV_Fluoro Trp->FTIR IAA Indole-3-acetic acid IAA->NMR IAA->UV_Fluoro IAA->FTIR Skatole 3-Methylindole Skatole->NMR Skatole->UV_Fluoro Skatole->FTIR Chem_Shift Chemical Shifts (δ) Multiplicity, J-coupling NMR->Chem_Shift Wavelengths λmax (abs) λmax (em) UV_Fluoro->Wavelengths Vibrations Vibrational Frequencies (cm⁻¹) Functional Group Region FTIR->Vibrations Conclusion Comparative Spectroscopic Profile Chem_Shift->Conclusion Wavelengths->Conclusion Vibrations->Conclusion

References

Safety Operating Guide

Prudent Disposal of DL-3-Indolylglycine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of DL-3-Indolylglycine, a specialized chemical used in research, is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for its disposal, targeting researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Considerations

Before initiating any disposal protocol, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound. In the absence of a specific SDS, the precautionary measures for similar indole-containing compounds should be followed. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep the material to avoid dust generation and place it in a designated, labeled waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the absorbed material into a suitable container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse.

  • Waste Disposal: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Unused or Waste This compound consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->consult_sds identify_waste Characterize Waste: - Pure Compound - Contaminated Material - Aqueous Solution consult_sds->identify_waste package_waste Package Waste in a Compatible, Labeled Container identify_waste->package_waste store_waste Store Temporarily in a Designated Hazardous Waste Area package_waste->store_waste arrange_pickup Arrange for Pickup by Certified Hazardous Waste Vendor store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Waste Characterization and Segregation:

    • Unused/Expired this compound: This should be treated as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container.

    • Solutions: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a designated hazardous waste container.

  • Packaging and Labeling:

    • Use a chemically compatible container with a secure lid for all this compound waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Final Disposal:

    • Disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal.

    • Never attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so in a compliant manner.

Disclaimer: The information provided here is a general guide. Always prioritize the specific instructions from the manufacturer's SDS and your institution's established waste disposal protocols. When in doubt, contact your Environmental Health and Safety department for guidance.

Safeguarding Your Research: A Comprehensive Guide to Handling DL-3-Indolylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for working with DL-3-Indolylglycine, a unique unnatural amino acid. By adhering to these operational and disposal plans, you can create a secure laboratory environment and build a culture of safety.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is crucial to minimize exposure risk when handling this compound. The required PPE varies depending on the specific task being performed.

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Handling Solid (Weighing, Transferring) Chemical safety goggles or a full-face shield.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]NIOSH-approved respirator (e.g., N95) to prevent inhalation of dust particles.[4]Laboratory coat or chemical-resistant apron.[3]
Preparing Solutions (Dissolving) Chemical safety goggles are mandatory. A face shield is recommended.[4]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[4][5]Laboratory coat or chemical-resistant apron.[3]
General Laboratory Use Safety glasses with side shields.[2]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Not generally required if work is performed in a well-ventilated area.Laboratory coat.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a standardized operational plan is essential for minimizing risks associated with handling this compound. This workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Solid Compound prep_setup->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_use Perform Experiment prep_dissolve->handle_use handle_store Store in a Tightly Sealed Container in a Cool, Dry Place handle_use->handle_store disp_waste Collect All Waste in a Labeled Hazardous Waste Container handle_use->disp_waste disp_decon Decontaminate Work Area and Equipment disp_waste->disp_decon disp_remove_ppe Remove and Dispose of Contaminated PPE disp_decon->disp_remove_ppe disp_handwash Wash Hands Thoroughly disp_remove_ppe->disp_handwash

A flowchart for the safe handling of this compound.

Emergency Response: Immediate Actions for Exposure

In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following diagram outlines the first-aid procedures for different types of exposure.

cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhale_fresh_air Move to Fresh Air exposure->inhale_fresh_air skin_remove_clothing Remove Contaminated Clothing exposure->skin_remove_clothing eye_rinse Immediately Flush Eyes with Water for at least 15 minutes exposure->eye_rinse ingest_rinse Rinse Mouth with Water exposure->ingest_rinse inhale_medical Seek Medical Attention if Symptoms Persist inhale_fresh_air->inhale_medical skin_wash Wash Affected Area with Soap and Water for at least 15 minutes skin_remove_clothing->skin_wash skin_medical Seek Medical Attention if Irritation Persists skin_wash->skin_medical eye_lids Hold Eyelids Open eye_rinse->eye_lids eye_medical Seek Immediate Medical Attention eye_lids->eye_medical ingest_vomit Do NOT Induce Vomiting ingest_rinse->ingest_vomit ingest_medical Seek Immediate Medical Attention ingest_vomit->ingest_medical

First-aid procedures for exposure to this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, pipette tips, and PPE, in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing this compound in a sealed and properly labeled hazardous waste container. Do not dispose of down the drain.

  • Decontamination: All glassware and equipment that has come into contact with this compound should be thoroughly decontaminated.

Always consult your institution's environmental health and safety department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.[7]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.